DHX15 Human Pre-designed siRNA Set A
Description
Structure
3D Structure
Properties
CAS No. |
1520083-61-7 |
|---|---|
Molecular Formula |
C14H10F6N4O3 |
Molecular Weight |
396.24 g/mol |
IUPAC Name |
2-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-N-hydroxy-6-oxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C14H10F6N4O3/c15-13(16,17)7-1-6(2-8(3-7)14(18,19)20)4-21-12-22-5-9(10(25)23-12)11(26)24-27/h1-3,5,27H,4H2,(H,24,26)(H2,21,22,23,25) |
InChI Key |
FNNKXGWDBVPDKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CNC2=NC=C(C(=O)N2)C(=O)NO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HX1; HX-1; HX 1; |
Origin of Product |
United States |
Foundational & Exploratory
2-({[3,5-bis(trifluoromethyl)phenyl]methyl}amino)-N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide synthesis pathway
An In-depth Technical Guide on the Synthesis of 2-({[3,5-bis(trifluoromethyl)phenyl]methyl}amino)-N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for 2-({[3,5-bis(trifluoromethyl)phenyl]methyl}amino)-N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide, a complex heterocyclic molecule with potential applications in medicinal chemistry. Due to the absence of a directly published synthesis protocol, this document presents a rational, multi-step approach based on established chemical principles and analogous reactions reported in the scientific literature. The proposed pathway involves the construction of a pyrimidine core, followed by sequential functionalization to introduce the requisite substituents. Detailed, hypothetical experimental protocols are provided for each key transformation, along with a summary of expected quantitative data. Visual diagrams generated using Graphviz are included to clearly illustrate the synthetic workflow.
Introduction
The target molecule, 2-({[3,5-bis(trifluoromethyl)phenyl]methyl}amino)-N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide, possesses a highly functionalized pyrimidine scaffold. Such structures are of significant interest in drug discovery due to their diverse biological activities. The presence of the N-hydroxy-carboxamide moiety suggests potential metal-chelating properties, a feature often associated with enzyme inhibition. The 3,5-bis(trifluoromethyl)phenyl group can enhance metabolic stability and binding affinity. This guide provides a comprehensive, albeit theoretical, blueprint for the synthesis of this compound to aid researchers in its potential production and subsequent investigation.
Proposed Synthesis Pathway
The synthesis is proposed to proceed in four main stages, starting from commercially available starting materials. The overall strategy involves the initial formation of a key pyrimidine intermediate, which is then elaborated to the final product.
Figure 1: Proposed four-step synthesis pathway.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-amino-4-oxo-1,4-dihydropyrimidine-5-carboxylate
This step involves a condensation reaction to form the pyrimidine ring system.
-
Methodology: To a solution of sodium ethoxide (prepared from 1.2 equivalents of sodium in anhydrous ethanol), add diethyl 2-(ethoxymethylene)malonate (1.0 equivalent) and guanidine hydrochloride (1.1 equivalents). The reaction mixture is heated at reflux for 8 hours. After cooling to room temperature, the resulting precipitate is filtered, washed with cold ethanol, and then dissolved in water. The aqueous solution is acidified with acetic acid to precipitate the product, which is then filtered, washed with water, and dried under vacuum.
Step 2: Synthesis of Ethyl 2-chloro-4-oxo-1,4-dihydropyrimidine-5-carboxylate
A chlorination reaction is performed to introduce a leaving group at the 2-position.
-
Methodology: Ethyl 2-amino-4-oxo-1,4-dihydropyrimidine-5-carboxylate (1.0 equivalent) is suspended in phosphorus oxychloride (5.0 equivalents). A catalytic amount of N,N-dimethylaniline is added, and the mixture is heated at reflux for 4 hours. The excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed thoroughly with water, and dried to yield the 2-chloro intermediate.
Step 3: Synthesis of Ethyl 2-({[3,5-bis(trifluoromethyl)phenyl]methyl}amino)-4-oxo-1,4-dihydropyrimidine-5-carboxylate
This step involves a nucleophilic aromatic substitution to introduce the bulky side chain.
-
Methodology: Ethyl 2-chloro-4-oxo-1,4-dihydropyrimidine-5-carboxylate (1.0 equivalent) and 3,5-bis(trifluoromethyl)benzylamine (1.2 equivalents)[1] are dissolved in N-methyl-2-pyrrolidone (NMP). Diisopropylethylamine (DIPEA) (2.0 equivalents) is added, and the reaction mixture is heated at 120 °C for 12 hours. After cooling, the mixture is poured into water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Step 4: Synthesis of 2-({[3,5-bis(trifluoromethyl)phenyl]methyl}amino)-N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide
The final step consists of ester hydrolysis followed by amide bond formation with hydroxylamine.
-
Methodology:
-
Hydrolysis: The ethyl ester from the previous step (1.0 equivalent) is dissolved in a mixture of ethanol and water. Sodium hydroxide (2.0 equivalents) is added, and the mixture is stirred at 60 °C for 2 hours. The reaction is monitored by TLC. After completion, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with 1M HCl. The precipitated carboxylic acid is filtered, washed with water, and dried.
-
Amide Coupling: The resulting carboxylic acid (1.0 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) are dissolved in dimethylformamide (DMF). DIPEA (3.0 equivalents) is added, followed by HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents). The reaction is stirred at room temperature for 16 hours. The mixture is then poured into water, and the product is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated. The final product is purified by preparative HPLC.
-
Data Presentation
The following table summarizes the expected quantitative data for the proposed synthesis.
| Step | Product Name | Starting Material | Reagents | Expected Yield (%) | Purification Method |
| 1 | Ethyl 2-amino-4-oxo-1,4-dihydropyrimidine-5-carboxylate | Diethyl 2-(ethoxymethylene)malonate, Guanidine HCl | NaOEt, EtOH | 70-80 | Precipitation/Recrystallization |
| 2 | Ethyl 2-chloro-4-oxo-1,4-dihydropyrimidine-5-carboxylate | Ethyl 2-amino-4-oxo-1,4-dihydropyrimidine-5-carboxylate | POCl₃, N,N-dimethylaniline | 60-70 | Precipitation |
| 3 | Ethyl 2-({[3,5-bis(trifluoromethyl)phenyl]methyl}amino)-4-oxo-1,4-dihydropyrimidine-5-carboxylate | Ethyl 2-chloro-4-oxo-1,4-dihydropyrimidine-5-carboxylate, 3,5-Bis(trifluoromethyl)benzylamine | DIPEA, NMP | 50-65 | Column Chromatography |
| 4 | 2-({[3,5-bis(trifluoromethyl)phenyl]methyl}amino)-N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide | Ethyl 2-({[3,5-bis(trifluoromethyl)phenyl]methyl}amino)-4-oxo-1,4-dihydropyrimidine-5-carboxylate | 1. NaOH, H₂O/EtOH2. Hydroxylamine HCl, HATU, DIPEA, DMF | 40-55 | Preparative HPLC |
Experimental Workflow Visualization
The following diagram illustrates the workflow for the synthesis and purification of the target compound.
Figure 2: Detailed experimental workflow.
Conclusion
This technical guide provides a plausible and detailed synthetic route for 2-({[3,5-bis(trifluoromethyl)phenyl]methyl}amino)-N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide. The proposed pathway utilizes a series of well-established organic transformations. While this guide is based on theoretical considerations and analogous reactions, it offers a solid foundation for the practical synthesis of this and related compounds. The experimental conditions provided are starting points and may require optimization for improved yields and purity. The successful synthesis of this molecule could provide a valuable tool for further investigation in medicinal chemistry and drug development.
References
A Technical Guide to Novel Synthesis Methods of Dihydropyrimidine-5-carboxamides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of modern synthetic methodologies for dihydropyrimidine-5-carboxamides. Dihydropyrimidines (DHPMs) and their derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties. This guide focuses on the core synthesis strategies, presenting quantitative data, detailed experimental protocols, and visual representations of key reaction mechanisms and biological pathways to facilitate understanding and application in a research and development setting.
Core Synthesis Strategy: The Biginelli Reaction and Its Advancements
The cornerstone of dihydropyrimidine synthesis is the Biginelli reaction, a one-pot three-component condensation reaction.[1] This classical method involves the acid-catalyzed reaction of an aldehyde, a β-ketoester, and urea (or thiourea) to yield the dihydropyrimidine core.[1][2] Over the years, significant advancements have been made to improve yields, shorten reaction times, and expand the substrate scope of this versatile reaction. These modern protocols often employ alternative catalysts, and reaction conditions such as microwave irradiation or solvent-free synthesis.
The Accepted Mechanism of the Biginelli Reaction
The currently accepted mechanism for the Biginelli reaction proceeds through an N-acyliminium ion intermediate. The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea to form this key intermediate. Subsequently, the enol form of the β-ketoester attacks the N-acyliminium ion. The final step involves cyclization via nucleophilic attack of the amine on the carbonyl group, followed by dehydration to afford the dihydropyrimidine product.[2]
Caption: The accepted N-acyliminium ion pathway for the Biginelli reaction.
Quantitative Data on Synthesis Methods
The following tables summarize quantitative data from various reported methods for the synthesis of dihydropyrimidine-5-carboxamides, allowing for easy comparison of different catalytic systems and reaction conditions.
| Catalyst | Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Solvent | Time (h) | Yield (%) | Reference |
| Chloroacetic Acid (10 mol%) | Benzaldehyde | Acetoacetanilide | Urea | Solvent-free | 7-10 | 63-93 | [3] |
| Trifluoroacetic Acid (cat.) | Substituted Benzaldehydes | N-(4-sulfamoylphenyl)acetoacetamide | Urea or Thiourea | Acetonitrile | 18 | High | Not specified |
| Uranyl Nitrate Hexahydrate (5 mol%) | Benzaldehyde | Acetoacetanilide | Urea | Acetonitrile | Not specified | High | Not specified |
| Yb(OTf)₃ | Various | β-ketoester | Urea | Solvent-free | Shortened | Increased | [3] |
| Indium(III) Chloride | Various | 1,3-Dicarbonyl Compounds | Urea | Not specified | Not specified | High | [3] |
| LiClO₄ | Various | Not specified | Urea | Not specified | Not specified | High | [3] |
Note: "High" and "Increased" yields are as reported in the source material where specific percentages were not provided.
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of dihydropyrimidine-5-carboxamides.
General Procedure for Chloroacetic Acid Catalyzed Synthesis
A mixture of the 3-ketoamide (1 mmol), urea (1.5 mmol), the appropriate aldehyde (1 mmol), and chloroacetic acid (10 mol %) is heated in an oil bath at 90 °C for 7-10 hours in the absence of a solvent. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and treated with water. The resulting solid is filtered, washed with water, and then purified by column chromatography or recrystallization to afford the desired dihydropyrimidine-5-carboxamide.[3]
General Procedure for Trifluoroacetic Acid Catalyzed Synthesis
A mixture of the appropriate aldehyde (2 mmol), urea or thiourea (3 mmol), and the β-ketoamide (2 mmol) are heated in acetonitrile containing a catalytic amount of trifluoroacetic acid. The reaction mixture is refluxed for 18 hours. After cooling, the excess solvent is evaporated. The resulting solid precipitate is filtered, washed with cold acetonitrile and distilled water, and then recrystallized from an appropriate solvent to yield the pure product.
Uranyl Nitrate Catalyzed Synthesis under Microwave Irradiation
In a typical procedure, a mixture of an aromatic aldehyde (1 mmol), acetoacetanilide (1 mmol), urea or thiourea (1.2 mmol), and uranyl nitrate hexahydrate (5 mol%) in acetonitrile is subjected to microwave irradiation at 800 W. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent.
Biological Relevance: Dihydrofolate Reductase Inhibition Pathway
Certain dihydropyrimidine derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.[4] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines and thymidylate, which are precursors for DNA synthesis.[5][6] Inhibition of DHFR disrupts DNA replication and cell proliferation, making it an attractive target for anticancer and antimicrobial agents.[5][6]
Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway.
This guide provides a foundational understanding of the synthesis and potential biological applications of dihydropyrimidine-5-carboxamides. The presented data and protocols offer a practical resource for researchers engaged in the design and development of novel therapeutic agents based on this versatile heterocyclic scaffold.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 5. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 6. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Mechanism of Action of 2-({[3,5-bis(trifluoromethyl)phenyl]methyl}amino)-N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide (HX1)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-({[3,5-bis(trifluoromethyl)phenyl]methyl}amino)-N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide, hereinafter referred to as HX1, is a novel synthetic compound identified as a highly potent and selective inhibitor of myeloperoxidase (MPO). MPO is a heme-containing peroxidase predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes. This enzyme plays a critical role in the innate immune system by catalyzing the formation of reactive oxygen species (ROS), most notably hypochlorous acid (HOCl), which are employed to destroy invading pathogens. However, excessive or misplaced MPO activity is implicated in the pathophysiology of a wide range of inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and certain cancers, making it a compelling therapeutic target. This document provides a comprehensive overview of the mechanism of action of HX1, including its inhibitory profile, binding interactions, and the experimental protocols used for its characterization.
Core Mechanism of Action: Myeloperoxidase Inhibition
HX1 functions as a potent, selective, and reversible inhibitor of the chlorination activity of myeloperoxidase. Its mechanism involves direct binding to the active site of the MPO enzyme, thereby preventing the catalytic conversion of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) into hypochlorous acid (HOCl).
The crystal structure of MPO in complex with HX1 (PDB ID: 4C1M) reveals that the inhibitor binds within the active site cavity, positioned directly above the heme group. This strategic positioning effectively blocks the substrate channel, preventing access for H₂O₂ and chloride ions to the catalytic center. Kinetic studies have characterized HX1 as a mixed-type inhibitor with respect to both hydrogen peroxide and halide substrates.
The hydroxamate moiety (N-hydroxy-carboxamide) of HX1 is a key structural feature, known for its ability to chelate metal ions, and likely plays a crucial role in the interaction with the heme iron in the MPO active site. The 3,5-bis(trifluoromethyl)phenyl group contributes to the high-affinity binding and selectivity of the compound.
Quantitative Data on Inhibitory Activity
The inhibitory potency and selectivity of HX1 have been quantified through various in vitro assays. The following tables summarize the key quantitative data.
| Target Enzyme | IC50 Value | Assay Conditions | Reference |
| Myeloperoxidase (MPO) | 5 nM | Purified enzyme, chlorination activity | |
| Lactoperoxidase | 6.3 µM | Redox enzyme panel | |
| Thyroid Peroxidase | 1.59 µM | Redox enzyme panel |
Table 1: In Vitro Enzyme Inhibition Data for HX1.
| Cellular/Functional Assay | IC50 Value | Assay Description | Reference |
| HOCl production by human neutrophils | 50 nM | Inhibition of hypochlorous acid production | |
| NADH bromohydrin formation | 70 nM | Inhibition with 50 µM H₂O₂ and 10 mM NaBr |
Table 2: Cellular and Functional Inhibition Data for HX1.
Signaling Pathway
MPO is a key effector enzyme in the inflammatory response mediated by neutrophils. The signaling pathway leading to MPO release and activity, and its subsequent downstream effects, are illustrated in the following diagram. HX1 acts by directly inhibiting the enzymatic activity of extracellular MPO.
Caption: Myeloperoxidase (MPO) signaling pathway and the inhibitory action of HX1.
Experimental Protocols
MPO Inhibition Assay (Chlorination Activity)
This protocol is designed to measure the inhibition of MPO-catalyzed chlorination of a substrate.
Materials:
-
Purified human MPO
-
HX1 (or other test inhibitors)
-
Hydrogen peroxide (H₂O₂)
-
Sodium chloride (NaCl)
-
Taurine
-
5-Thio-2-nitrobenzoic acid (TNB)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of HX1 in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of HX1 to the wells.
-
Add a solution of purified MPO to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a substrate solution containing H₂O₂, NaCl, and taurine. MPO will catalyze the formation of taurine chloramine.
-
After a defined incubation period, stop the reaction.
-
Measure the amount of taurine chloramine formed. This can be done by adding TNB, which reacts with taurine chloramine to produce a colored product that can be measured spectrophotometrically.
-
Calculate the percentage of inhibition for each concentration of HX1 and determine the IC50 value.
Caption: Experimental workflow for the MPO inhibition assay.
Neutrophil HOCl Production Assay
This protocol measures the effect of HX1 on HOCl production by activated human neutrophils.
Materials:
-
Isolated human neutrophils
-
HX1
-
Phorbol 12-myristate 13-acetate (PMA) or other neutrophil activator
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
96-well microplate reader
Procedure:
-
Isolate human neutrophils from fresh whole blood.
-
Pre-incubate the isolated neutrophils with various concentrations of HX1.
-
Activate the neutrophils by adding PMA.
-
The activated neutrophils will undergo an oxidative burst, releasing MPO and producing H₂O₂, leading to the generation of HOCl.
-
Measure the produced HOCl using a detection system such as Amplex Red in the presence of HRP, which generates a fluorescent product (resorufin).
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition of HOCl production for each HX1 concentration and determine the IC50 value.
Conclusion
2-({[3,5-bis(trifluoromethyl)phenyl]methyl}amino)-N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide (HX1) is a potent and selective inhibitor of myeloperoxidase. Its mechanism of action is centered on the direct, reversible binding to the MPO active site, which blocks the enzyme's chlorination activity. The quantitative data demonstrate its high potency at both the enzymatic and cellular levels, with significant selectivity over other peroxidases. The well-defined mechanism of action, supported by structural and biochemical data, positions HX1 as a valuable research tool for studying the roles of MPO in health and disease, and as a promising lead compound for the development of therapeutic agents targeting MPO-driven inflammatory pathologies.
Biological activity of N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide derivatives
An In-Depth Technical Guide on the Biological Activity of N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities, synthesis, and experimental evaluation of N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide derivatives and their close structural analogs. The information is compiled to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction
The 1,4-dihydropyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The introduction of an N-hydroxy-carboxamide (hydroxamic acid) functionality is a key feature in the design of enzyme inhibitors, particularly those targeting metalloenzymes. This guide focuses on the N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide core, a structure poised for significant biological activity, likely as a histone deacetylase (HDAC) inhibitor, given the established role of the hydroxamic acid moiety in chelating the zinc ion in the active site of HDACs.
While direct and extensive research on this specific class of compounds is emerging, this guide synthesizes data from closely related dihydroxypyrimidine carboxamides and other N-hydroxy-carboxamide-containing molecules to provide a thorough understanding of their potential.
Synthesis of Dihydropyrimidine Carboxamide Derivatives
The synthesis of the core dihydropyrimidine structure is a critical step in the development of these compounds. A common route to related 4,5-dihydroxypyrimidine derivatives involves a multi-step process, which can be adapted for the synthesis of the target N-hydroxy compounds.
A representative synthetic workflow for creating dihydropyrimidine derivatives is outlined below. The synthesis of the 5-hydroxypyrimidinone core begins with the reaction of hydroxylamine with various carbonitriles to form the corresponding amidoximes. These amidoximes then undergo a Michael addition with dimethylacetylenedicarboxylate, followed by a Claisen rearrangement under microwave irradiation to yield the dihydropyrimidine methyl carboxylates.[1] Subsequent modifications would be required to introduce the N-hydroxy-carboxamide moiety.
Caption: Synthetic workflow for the dihydropyrimidine core structure.
Biological Activity and Mechanism of Action
Derivatives of the dihydropyrimidine scaffold have shown promising activity against various biological targets.
Antiviral Activity
Closely related 4,5-dihydroxypyrimidine carboxamides have been identified as potent and selective inhibitors of HIV integrase strand transfer.[2] Optimization of these compounds led to derivatives with low nanomolar activity in cellular HIV spread assays.[2] Furthermore, 4,5-dihydroxypyrimidine derivatives, including methyl carboxylates, carboxylic acids, and carboxamides, have been investigated as inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease.[1]
Potential as Histone Deacetylase (HDAC) Inhibitors
The N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide structure contains a hydroxamic acid group, a well-known zinc-binding group that is characteristic of many potent histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[3] The removal of acetyl groups from histones by HDACs leads to a more compact chromatin structure, repressing gene transcription.[4] In cancer cells, the overexpression of certain HDACs can lead to the silencing of tumor suppressor genes.
HDAC inhibitors restore the acetylation of histones, leading to a more open chromatin structure and the re-expression of silenced genes, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3] The general mechanism of HDAC inhibition by hydroxamic acid-based inhibitors involves the chelation of the zinc ion in the enzyme's active site by the hydroxamate group.[3]
References
- 1. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel 4-Oxoquinazoline-Based N-Hydroxypropenamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Target Identification for Compounds with a Bis(trifluoromethyl)phenyl Moiety: A Technical Guide
Introduction
The bis(trifluoromethyl)phenyl moiety is a key structural feature in a variety of biologically active compounds. The presence of two trifluoromethyl groups on a phenyl ring significantly influences the molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. These characteristics make it a privileged scaffold in medicinal chemistry for developing novel therapeutics. Accurate identification of the biological targets of these compounds is a critical step in drug discovery, essential for elucidating their mechanism of action, predicting potential off-target effects, and optimizing lead compounds. This guide provides an in-depth overview of the experimental and computational methodologies for identifying the molecular targets of compounds featuring the bis(trifluoromethyl)phenyl group.
Known Compounds and Targets
Several compounds incorporating the bis(trifluoromethyl)phenyl moiety have been developed, with targets spanning various protein classes. The anti-inflammatory drug Celecoxib is a well-known example, selectively targeting Cyclooxygenase-2 (COX-2).[1][2] Other series of compounds, such as pyrazole and naphthofuran derivatives, have also been synthesized and show promise in treating conditions ranging from bacterial infections to cancer.[3][4]
Quantitative Data on Compound-Target Interactions
The following table summarizes known compounds containing the bis(trifluoromethyl)phenyl moiety and their associated biological targets, along with quantitative binding affinity data where available.
| Compound Class | Specific Compound Example | Target(s) | Binding Affinity Data | Assay Type |
| Diaryl Pyrazole | Celecoxib | Cyclooxygenase-2 (COX-2) | IC50: 40 nM | Enzyme Inhibition Assay |
| Carbonic Anhydrase II & III | - | - | ||
| Cadherin-11 | - | - | ||
| 3-phosphoinositide-dependent kinase-1 (PDK-1) | - | - | ||
| Naphthofuran | N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) | Hepatocyte Nuclear Factor 4α (HNF4α) | Direct binding confirmed | Pull-down assay, Docking |
| Pyrazole Anilines | Various 3,5-bis(trifluoromethyl)phenyl substituted pyrazole derivatives | Fatty Acid Biosynthesis Pathway (predicted) | MIC: 0.25 - 2 µg/mL (against bacteria) | Minimum Inhibitory Concentration |
| Ferulate Esters | Bis(trifluoromethyl)-substituted phenyl ferulates | Steroid 5α-reductase type-1 (SRD5A1) | Superior GOLD fitness scores to Dutasteride | In silico molecular docking |
Methodologies for Target Identification
A multi-pronged approach, combining both experimental and computational methods, is often the most effective strategy for confident target deconvolution.
Experimental Approaches
Experimental methods provide direct physical evidence of a compound's interaction with its biological target. These techniques can be broadly categorized into affinity-based, genetic, and proteomic approaches.
1. Affinity-Based Methods
These techniques rely on the specific binding interaction between the small molecule (ligand) and its protein target. The compound is typically immobilized or tagged to facilitate the capture and identification of interacting proteins.
-
Affinity Chromatography & Mass Spectrometry (AC-MS): In this classic approach, the compound of interest is chemically linked to a solid support (e.g., agarose beads) to create an affinity matrix. A cell lysate or protein mixture is passed over this matrix. Proteins that bind to the immobilized compound are retained, while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry.
-
Photoaffinity Labeling (PAL): PAL is a powerful technique for identifying direct binding partners in a complex biological environment, including within live cells.[5] The compound is modified to include a photoreactive group (e.g., diazirine, aryl azide) and an affinity tag (e.g., biotin). Upon exposure to UV light, the photoreactive group forms a highly reactive intermediate that covalently crosslinks to the nearest molecule, which is presumably the binding target.[5] The tagged protein-ligand complex can then be isolated and identified.
2. Genetic and Genomic Approaches
These methods identify targets by observing the phenotypic consequences of genetic perturbations, such as gene knockout or knockdown, in the presence of the compound.
-
CRISPR-Cas9 Screening: Genome-wide CRISPR screens are a revolutionary tool for target identification.[6][7][8] A library of guide RNAs (gRNAs) targeting every gene in the genome is introduced into a population of cells.[7] The cells are then treated with the compound. Genes that, when knocked out, confer resistance or sensitivity to the compound are identified by sequencing the gRNA population. A gene whose knockout confers resistance is a strong candidate for the compound's target.
Computational Approaches
Computational methods leverage biological and chemical data to predict potential targets, prioritize experimental validation, and provide insights into binding mechanisms.[9][10]
-
Molecular Docking & Virtual Screening: These methods computationally model the interaction between a small molecule and a protein target.[11] Given a library of known protein structures, virtual screening can dock the bis(trifluoromethyl)phenyl compound into the binding sites of each protein to predict potential binders based on scoring functions.
-
Network Pharmacology & Pathway Analysis: This systems-biology approach analyzes the complex networks of protein-protein interactions and signaling pathways.[9] By examining the genes and proteins affected by a compound (e.g., from a transcriptomics experiment), network analysis can identify key nodes or "hub" proteins that are likely to be the primary targets.
-
Target Prediction Platforms: Several online tools, such as SwissTargetPrediction, use a combination of 2D and 3D similarity measures to predict the most probable protein targets for a given small molecule based on the principle that similar molecules tend to have similar targets.[12]
Experimental Protocols
Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS)
This protocol provides a general workflow for identifying protein targets that bind to an immobilized small molecule.
1. Materials and Reagents:
-
Compound with a linker for immobilization.
-
NHS-activated agarose beads.
-
Cell line of interest.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
Protein quantitation assay (e.g., BCA assay).
-
Mass spectrometer and associated reagents for sample preparation (trypsin, reduction/alkylation reagents).[13][14][15]
2. Procedure:
-
Immobilization: Covalently couple the bis(trifluoromethyl)phenyl compound to NHS-activated agarose beads according to the manufacturer's protocol. Prepare control beads (without the compound) in parallel.
-
Cell Lysis: Culture and harvest cells. Lyse the cells on ice using lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (proteome).
-
Protein Quantitation: Determine the protein concentration of the lysate.
-
Affinity Pulldown: Incubate a defined amount of cell lysate (e.g., 1-5 mg of total protein) with the compound-immobilized beads and control beads. Rotate at 4°C for 2-4 hours.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively (e.g., 4-5 times) with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Sample Preparation for MS:
-
LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite to identify proteins that are significantly enriched in the compound pulldown compared to the control pulldown.
Protocol 2: CRISPR-Cas9 Knockout Screen for Target Identification
This protocol outlines the key steps for performing a pooled, genome-wide CRISPR knockout screen to identify genes that modulate cellular response to a compound.
1. Materials and Reagents:
-
A cell line that stably expresses the Cas9 nuclease.[8]
-
A pooled lentiviral gRNA library (genome-wide).
-
HEK293T cells for lentivirus production.
-
Transfection reagents and lentiviral packaging plasmids.
-
The bis(trifluoromethyl)phenyl compound of interest.
-
Polybrene or other transduction enhancers.
-
Puromycin or other selection antibiotic.
-
Genomic DNA extraction kit.
-
Reagents for PCR and next-generation sequencing (NGS).
2. Procedure:
-
Lentivirus Production: Produce the pooled lentiviral gRNA library by transfecting HEK293T cells with the library plasmid and packaging plasmids. Harvest the virus-containing supernatant.
-
Cell Transduction: Transduce the Cas9-expressing cells with the lentiviral gRNA library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one gRNA.[8]
-
Antibiotic Selection: Select for successfully transduced cells using puromycin.
-
Establish Baseline: Harvest a portion of the cells to serve as the "time zero" or untreated control. This sample represents the initial gRNA distribution.
-
Compound Treatment: Culture the remaining cells in the presence of the compound at a concentration that causes significant but not complete cell death (e.g., IC50). Culture a parallel set of cells with vehicle (e.g., DMSO) as a control.
-
Cell Harvest: After a sufficient period of selection (e.g., 10-14 days), harvest the surviving cells from both the treated and control populations.
-
Genomic DNA Extraction and Sequencing:
-
Extract genomic DNA from the "time zero," control, and treated cell populations.
-
Use PCR to amplify the gRNA cassette from the genomic DNA.
-
Analyze the PCR products by next-generation sequencing to determine the relative abundance of each gRNA in each population.
-
-
Data Analysis: Compare the gRNA abundance in the compound-treated sample to the control sample. gRNAs that are significantly enriched in the treated population target genes whose knockout confers resistance to the compound. These genes are strong candidates for being the drug's target or part of its mechanism of action.
Visualizations: Workflows and Pathways
General Target Identification Workflow
The following diagram illustrates a comprehensive workflow for identifying and validating the target of a bioactive compound.
Photoaffinity Labeling (PAL) Workflow
This diagram details the experimental steps involved in a typical photoaffinity labeling experiment coupled with proteomics.
Celecoxib Signaling Pathway
This diagram illustrates the primary mechanism of action for Celecoxib, a selective COX-2 inhibitor containing the bis(trifluoromethyl)phenyl moiety.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. "Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Deriv" by Ibrahim S. Alkhaibari, Hansa Raj KC et al. [arch.astate.edu]
- 4. scispace.com [scispace.com]
- 5. experts.umn.edu [experts.umn.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. google.com [google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 2-({[3,5-bis(trifluoromethyl)phenyl]methyl}amino)-N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide (Belinostat/PXD101)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activity of 2-({[3,5-bis(trifluoromethyl)phenyl]methyl}amino)-N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide, a compound widely known as Belinostat or PXD101. Belinostat is a potent histone deacetylase (HDAC) inhibitor that has garnered significant attention for its therapeutic potential in oncology. This document details its chemical characteristics, provides insights into its synthesis, and elaborates on its mechanism of action, including its impact on key signaling pathways. Experimental protocols for relevant assays are also described to facilitate further research and development.
Physicochemical Properties
Belinostat is a white to off-white powder.[1] Its core structure consists of a dihydropyrimidine-5-carboxamide scaffold linked to a 3,5-bis(trifluoromethyl)phenyl group. The presence of the hydroxamic acid moiety is crucial for its HDAC inhibitory activity.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₄N₂O₄S | [1][2] |
| Molecular Weight | 318.35 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Solubility | Slightly soluble in distilled water (0.14 mg/mL) | [1][3] |
| Freely soluble in ethanol (>200 mg/mL) | [1] | |
| Soluble in DMSO (~30 mg/mL) and DMF (~30 mg/mL) | [2] | |
| Sparingly soluble in aqueous buffers | [2] | |
| pKa | 7.87 and 8.71 (by potentiometry) | [1][3] |
| 7.86 and 8.59 (by UV) | [1] | |
| Melting Point | Not explicitly found in search results | |
| UV/Vis. (λmax) | 224, 270 nm | [2] |
Synthesis
While a detailed, step-by-step synthesis protocol for Belinostat is proprietary, the general synthesis of dihydropyrimidinone derivatives can be achieved through multicomponent reactions like the Biginelli reaction.[4] This typically involves the condensation of a β-ketoester, an aldehyde, and urea or a urea derivative. For Belinostat, a more complex, multi-step synthesis is likely employed, starting from precursors for the dihydropyrimidine core and the 3,5-bis(trifluoromethyl)benzylamine side chain, followed by the introduction of the hydroxamic acid group.
Mechanism of Action and Signaling Pathways
Belinostat is a pan-histone deacetylase (HDAC) inhibitor, targeting a broad range of HDAC enzymes, including Class I and II HDACs.[5] HDACs are responsible for removing acetyl groups from lysine residues on histones and other proteins. Inhibition of HDACs by Belinostat leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and altered gene expression.[6] This can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[5][6]
MAPK Signaling Pathway
Belinostat has been shown to downregulate the Mitogen-Activated Protein Kinase (MAPK) pathway.[7][8] This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is common in cancer. Belinostat treatment can lead to the abrogation of ERK1/2 and p38 phosphorylation.[7]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Belinostat (Beleodaq) [southcarolinablues.com]
- 6. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on Spectroscopic Data (NMR, MS, IR) for Novel Dihydropyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for novel dihydropyrimidine (DHPM) compounds, a class of heterocyclic entities with significant therapeutic potential. Dihydropyrimidines are of immense interest in medicinal chemistry due to their diverse pharmacological activities, including antiviral, antibacterial, and anticancer properties. This document focuses on the detailed spectroscopic characterization of these compounds using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, which are pivotal for structural elucidation and purity assessment.
Spectroscopic Data of Representative Novel Dihydropyrimidines
The following tables summarize the quantitative spectroscopic data for two representative dihydropyrimidine compounds. These examples are chosen to illustrate the characteristic spectral features of this class of molecules.
Compound 1: Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
| Spectroscopic Data | ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) | Mass Spectrometry (ESI-MS) | IR (KBr, cm⁻¹) |
| Values | δ 9.19 (s, 1H, NH), 7.72 (s, 1H, NH), 7.08 (d, J=8.4 Hz, 2H, Ar-H), 6.68 (d, J=8.4 Hz, 2H, Ar-H), 5.05 (d, J=3.2 Hz, 1H, H-4), 3.98 (q, J=7.1 Hz, 2H, OCH₂), 2.25 (s, 3H, CH₃), 1.09 (t, J=7.1 Hz, 3H, OCH₂CH₃) | δ 165.7 (C=O, ester), 152.4 (C=O, urea), 148.5 (C-6), 145.3 (Ar C-OH), 135.8 (Ar C), 127.6 (Ar CH), 115.1 (Ar CH), 99.6 (C-5), 59.5 (OCH₂), 54.3 (C-4), 18.2 (CH₃), 14.5 (OCH₂CH₃) | m/z 291 [M+H]⁺ | 3325 (N-H), 3243 (O-H), 1705 (C=O, ester), 1670 (C=O, urea), 1612 (C=C), 1515 (Ar C=C), 1225 (C-O) |
Compound 2: Monastrol (4-(3-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine)
| Spectroscopic Data | ¹H NMR (DMSO-d₆, 300 MHz) | ¹³C NMR (DMSO-d₆, 75 MHz) | Mass Spectrometry (EI-MS) | IR (KBr, cm⁻¹) |
| Values | δ 10.32 (s, 1H, NH), 9.64 (s, 1H, NH), 9.42 (s, 1H, OH), 7.11 (t, J=7.8 Hz, 1H, Ar-H), 6.75-6.65 (m, 3H, Ar-H), 5.14 (d, J=3.6 Hz, 1H, H-4), 2.29 (s, 3H, CH₃) | δ 174.5 (C=S), 157.6 (Ar C-OH), 145.4 (C-6), 145.2 (Ar C), 129.7 (Ar CH), 117.8 (Ar CH), 114.7 (Ar CH), 113.8 (Ar CH), 100.9 (C-5), 54.1 (C-4), 17.8 (CH₃) | m/z 248 [M]⁺ | 3300 (N-H), 3170 (O-H), 1675 (C=O bend), 1590 (C=C), 1490 (Ar C=C), 1210 (C=S) |
Experimental Protocols
The synthesis of dihydropyrimidines is most commonly achieved through the Biginelli reaction, a one-pot multicomponent condensation.
2.1. General Procedure for the Synthesis of Dihydropyrimidinones (Biginelli Reaction)
This protocol outlines the synthesis of DHPMs, such as Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Materials:
-
Aromatic aldehyde (e.g., 4-hydroxybenzaldehyde, 10 mmol)
-
β-ketoester (e.g., ethyl acetoacetate, 10 mmol)
-
Urea (15 mmol)
-
Ethanol (20 mL)
-
Catalytic amount of hydrochloric acid (HCl) or other Lewis/Brønsted acids
Procedure:
-
A mixture of the aromatic aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol) is taken in a round-bottom flask.
-
Ethanol (20 mL) is added to the mixture, followed by a catalytic amount of concentrated HCl (e.g., 0.2 mL).
-
The reaction mixture is refluxed with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The cooled solution is poured into crushed ice with stirring.
-
The solid product that precipitates out is collected by vacuum filtration.
-
The crude product is washed with cold water and then recrystallized from ethanol to afford the pure dihydropyrimidinone.
2.2. Synthesis of Monastrol
This procedure details the synthesis of the thione derivative, Monastrol.[1][2][3][4][5]
Materials:
-
3-hydroxybenzaldehyde (2.9 mmol)
-
Ethyl acetoacetate (4.3 mmol)
-
Thiourea (2.9 mmol)
-
Ethanol (10 mL)
-
Concentrated HCl (0.5 mL)
Procedure:
-
A mixture of 3-hydroxybenzaldehyde (0.35 g, 2.9 mmol), ethyl acetoacetate (0.56 mL, 4.3 mmol), and thiourea (0.22 g, 2.9 mmol) is dissolved in ethanol (10 mL) in a round-bottom flask.
-
Concentrated HCl (0.5 mL) is added to the mixture.
-
The solution is refluxed for 16 hours.[4]
-
The reaction mixture is then cooled, and the solvent is removed under reduced pressure.
-
The residue is redissolved in dichloromethane and washed with 5% HCl.
-
The organic layer is dried over magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography over silica gel to yield Monastrol as a white solid.[4]
Mandatory Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of novel dihydropyrimidine compounds.
Caption: General workflow for the synthesis and spectroscopic characterization of dihydropyrimidines.
This guide provides foundational knowledge for the spectroscopic analysis of novel dihydropyrimidine compounds, essential for their structural confirmation and further development in pharmaceutical research. The provided data and protocols serve as a practical reference for scientists in the field.
References
- 1. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. scispace.com [scispace.com]
- 3. scielo.br [scielo.br]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Screening of Dihydropyrimidine Derivatives: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the preliminary toxicity screening of dihydropyrimidinone (DHPM) derivatives, a class of heterocyclic compounds with a wide range of biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available quantitative toxicity data, detailed experimental protocols for key assays, and visualizations of experimental workflows and relevant signaling pathways.
Data Presentation: In Vitro Cytotoxicity of Dihydropyrimidinone Derivatives
The following tables summarize the in vitro cytotoxic activity of various dihydropyrimidinone derivatives against different cancer cell lines, as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5a | Colo-205 (Colon) | 37.6 ± 1.1 | 5-Fluorouracil | >70 |
| PC-3 (Prostate) | 40.8 ± 1.7 | Paclitaxel | >70 | |
| THP-1 (Leukemia) | 65.8 ± 1.4 | Doxorubicin | >70 | |
| A549 (Lung) | 67.8 ± 1.7 | Paclitaxel | >70 | |
| 8a | Colo-205 (Colon) | 18.6 ± 1.0 | 5-Fluorouracil | >70 |
| PC-3 (Prostate) | 22.2 ± 1.6 | Paclitaxel | >70 | |
| THP-1 (Leukemia) | 43.8 ± 1.4 | Doxorubicin | >70 | |
| A549 (Lung) | 63.4 ± 1.1 | Paclitaxel | >70 |
Table 1: Cytotoxic activity of osthol-derived dihydropyrimidinone derivatives.
| Compound ID | Cell Line | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| B2 | T47D (Breast) | 205.71 | Doxorubicin | 3.33 |
Table 2: Cytotoxic activity of ethyl 4-(4-isopropoxy-3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound B2).[1]
Experimental Protocols
Detailed methodologies for key in vitro toxicity assays are provided below. These protocols are generalized and may require optimization based on the specific cell lines and dihydropyrimidine derivatives being tested.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
Solubilization solution (e.g., DMSO, or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)
-
96-well microtiter plates
-
Test dihydropyrimidinone derivatives
-
Control compounds (e.g., doxorubicin, 5-fluorouracil)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test dihydropyrimidinone derivatives and control compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a blank (medium only).
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere. The incubation time will depend on the cell doubling time and the specific experimental design.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Ames Test for Mutagenicity
The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism. It is a biological assay to assess the mutagenic potential of chemical compounds.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
S9 fraction (from rat liver) for metabolic activation
-
Minimal glucose agar plates
-
Top agar
-
Histidine/biotin solution
-
Test dihydropyrimidinone derivatives
-
Positive controls (e.g., sodium azide, 2-nitrofluorene)
-
Negative control (solvent vehicle)
Procedure:
-
Preparation: Melt the top agar and maintain it at 45°C. To individual tubes of molten top agar, add the histidine/biotin solution and the appropriate bacterial strain.
-
Compound Addition: Add the test dihydropyrimidine derivative at various concentrations to the tubes. For experiments with metabolic activation, add the S9 fraction. Include positive and negative controls.
-
Plating: Vortex the tubes briefly and pour the contents onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+) on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage
The comet assay is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell.
Materials:
-
Fully frosted microscope slides
-
Normal melting point (NMP) agarose
-
Low melting point (LMP) agarose
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green, ethidium bromide)
-
Test dihydropyrimidinone derivatives
-
Positive control (e.g., hydrogen peroxide)
Procedure:
-
Slide Preparation: Coat microscope slides with a layer of NMP agarose.
-
Cell Encapsulation: Mix cells treated with the dihydropyrimidinone derivative with LMP agarose and layer it onto the pre-coated slides.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and histones, leaving behind the nucleoid.
-
Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA (containing strand breaks) will migrate away from the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail.
Mandatory Visualizations
The following diagrams illustrate a general experimental workflow for in vitro cytotoxicity screening and a simplified representation of a signaling pathway often implicated in cancer cell survival, which can be a target for cytotoxic compounds.
References
The Pivotal Role of Pyrimidine-5-Carboxamides in Modern Drug Discovery: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its vast derivatives, pyrimidine-5-carboxamides have emerged as a particularly promising scaffold, demonstrating a wide spectrum of biological activities. This technical guide delves into the intricate structure-activity relationships (SAR) of pyrimidine-5-carboxamides, offering a comprehensive overview of their therapeutic potential as kinase inhibitors and antimicrobial agents. Through a detailed examination of key structural modifications and their impact on biological activity, this document aims to provide a valuable resource for the rational design of novel and potent drug candidates.
Pyrimidine-5-Carboxamides as Kinase Inhibitors
Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Pyrimidine-5-carboxamides have been extensively investigated as inhibitors of various kinases, with structural modifications to the core scaffold leading to significant variations in potency and selectivity.
Spleen Tyrosine Kinase (SYK) Inhibitors
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. Its inhibition is a promising therapeutic strategy for autoimmune diseases and certain cancers. The following table summarizes the structure-activity relationship of a series of pyrimidine-5-carboxamide derivatives as SYK inhibitors.
| Compound | R2 | R4 | SYK IC50 (µM) |
| 52 | 2-ethylenediamino | phenyl | 0.041 |
| 53 | H | phenyl | > 10 |
| 54 | 2-methyl | phenyl | > 10 |
| 55 | 2-phenyl | phenyl | > 10 |
| 56 | 2-butylenediamino | phenyl | 0.045 |
| 57 | N-methyl-2-ethylenediamino | phenyl | 0.5 |
| 58 | 2-piperazinyl | phenyl | > 10 |
| 59 | 2-ethylenehydroxy | phenyl | > 10 |
| 60 | 2-ethylenediamino | 4-fluorophenyl | 0.035 |
| 61 | 2-ethylenediamino | 4-chlorophenyl | 0.030 |
| 62 | 2-ethylenediamino | 4-methoxyphenyl | 0.050 |
| 63 | 2-ethylenediamino | 2-pyridyl | 0.060 |
| 64 | 2-ethylenediamino | cyclohexyl | 1.5 |
| 65 | 2-ethylenediamino | N-methyl-carboxamide | > 10 |
| 66 | 2-ethylenediamino | carboxylic acid | > 10 |
SAR Insights for SYK Inhibition:
-
The 2-aminoalkyl side chain is crucial for activity. Replacement with hydrogen, methyl, or phenyl groups (compounds 53-55) leads to a complete loss of potency.
-
The length of the aminoalkyl chain has a modest impact, with the butylenediamino analog (56) showing comparable activity to the ethylenediamino parent (52).
-
Substitution on the terminal amine is detrimental. A secondary amine (57) significantly reduces activity, and a piperazine ring (58) abolishes it.
-
The primary amine functionality is essential, as replacing it with a hydroxyl group (59) results in inactivity.
-
Substitution on the 4-phenyl ring is well-tolerated and can modulate potency. Electron-withdrawing groups like fluoro (60) and chloro (61) slightly improve activity, while an electron-donating methoxy group (62) is also favorable.
-
The aromatic nature of the R4 substituent is important, as replacement with a cyclohexyl group (64) drastically reduces potency.
-
The carboxamide moiety is a key pharmacophore. Conversion to a secondary amide (65) or a carboxylic acid (66) leads to inactive compounds.
Cyclin-Dependent Kinase 9 (CDK9) Inhibition
Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcription elongation. Its inhibition can lead to the downregulation of anti-apoptotic proteins, making it an attractive target in oncology. The pyrimidine-5-carboxamide scaffold has been explored for the development of CDK9 inhibitors.
Below is a diagram illustrating the role of CDK9 in the transcription regulation pathway.
Figure 1. CDK9-mediated transcription elongation pathway and the inhibitory action of pyrimidine-5-carboxamides.
Antimicrobial Activity of Pyrimidine-5-Carboxamides
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrimidine-5-carboxamides have demonstrated promising activity against a range of bacterial and fungal strains.
The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of pyrimidine carboxamide derivatives against various microbial strains.
| Compound | R | M. tuberculosis (MIC, µg/mL) |
| 1a | H | >100 |
| 1b | 4-Cl | 50 |
| 1c | 4-F | 50 |
| 1d | 4-Br | 25 |
| 1e | 4-NO2 | 12.5 |
| 1f | 3-NO2 | 6.25 |
| 1g | 2-Cl | 50 |
| 1h | 2,4-diCl | 25 |
SAR Insights for Antitubercular Activity:
-
The unsubstituted phenyl ring (1a) is inactive.
-
Halogen substitution at the para-position of the phenyl ring (1b, 1c, 1d) confers moderate activity.
-
Nitro substitution significantly enhances activity, with the 3-nitro analog (1f) being the most potent compound in this series.
-
The position of the substituent on the phenyl ring influences potency, as seen by comparing the 4-nitro (1e) and 3-nitro (1f) analogs.
-
Di-substitution with chloro groups (1h) provides better activity than mono-chloro substitution at either the 2- or 4-position.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the synthesis and biological evaluation of pyrimidine-5-carboxamides.
General Synthesis of Pyrimidine-5-Carboxamides
A common synthetic route to pyrimidine-5-carboxamides involves a multi-component reaction, often a variation of the Biginelli reaction.
Figure 2. General synthetic workflow for pyrimidine-5-carboxamides.
Typical Protocol:
-
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and guanidine hydrochloride (1.1 mmol) in a suitable solvent (e.g., ethanol) is refluxed in the presence of a base (e.g., sodium ethoxide) for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and dried to yield the 2-amino-4-aryl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile intermediate.
-
The intermediate is then treated with a strong acid, such as concentrated sulfuric acid, and heated to induce hydrolysis of the nitrile group to the corresponding carboxamide.
-
The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water until neutral, and purified by recrystallization or column chromatography to afford the final pyrimidine-5-carboxamide product.
CDK9 Kinase Assay
The inhibitory activity of pyrimidine-5-carboxamides against CDK9 is typically determined using an in vitro kinase assay.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the CDK9 enzyme. The amount of phosphorylated substrate or the amount of ADP produced is quantified, and the inhibition by the test compound is calculated.
General Protocol (using ADP-Glo™ Kinase Assay as an example):
-
Reagent Preparation: Prepare solutions of CDK9/Cyclin T1 enzyme, a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II), ATP, and the test compound at various concentrations.
-
Kinase Reaction: In a 384-well plate, add the test compound, followed by the CDK9 enzyme. Initiate the reaction by adding the substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1 hour) to allow the enzymatic reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the IC50 value for the test compound by plotting the percent inhibition against the compound concentration.
Chemotaxis Inhibition Assay (for CCR4 Antagonists)
The ability of pyrimidine-5-carboxamides to antagonize the CCR4 receptor can be assessed by their capacity to inhibit the migration of CCR4-expressing cells towards a chemoattractant.
Figure 3. Workflow for a chemotaxis inhibition assay.
General Protocol (using a Boyden chamber):
-
Cell Culture: Culture a CCR4-expressing cell line (e.g., a T-lymphocyte cell line) under standard conditions.
-
Assay Setup: Place a porous membrane (e.g., 5 µm pore size) between the upper and lower wells of a Boyden chamber.
-
Chemoattractant: Add a solution containing a CCR4 ligand (chemoattractant), such as CCL17 (TARC) or CCL22 (MDC), to the lower chamber.
-
Cell Seeding: Resuspend the CCR4-expressing cells in a serum-free medium and pre-incubate them with various concentrations of the pyrimidine-5-carboxamide test compound.
-
Migration: Add the cell suspension to the upper chamber and incubate the plate at 37°C in a CO2 incubator for a few hours to allow for cell migration.
-
Quantification: After incubation, quantify the number of cells that have migrated to the lower chamber. This can be done by staining the migrated cells with a fluorescent dye and measuring the fluorescence, or by direct cell counting.
-
Data Analysis: Calculate the percentage of inhibition of cell migration for each compound concentration and determine the IC50 value.
Relevant Signaling Pathways
Understanding the signaling pathways modulated by pyrimidine-5-carboxamides is crucial for elucidating their mechanism of action and for guiding further drug development efforts.
CCR4 Signaling Pathway
CCR4 is a G-protein coupled receptor (GPCR) that, upon binding to its chemokine ligands (CCL17 and CCL22), initiates a signaling cascade that leads to cell migration.
Figure 4. Simplified CCR4 signaling pathway leading to cell migration.
Conclusion
The pyrimidine-5-carboxamide scaffold represents a versatile and highly druggable framework for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical importance of specific structural features in dictating the potency and selectivity of these compounds against various biological targets. The detailed experimental protocols and signaling pathway diagrams provide a practical resource for researchers engaged in the design, synthesis, and evaluation of new pyrimidine-5-carboxamide derivatives. As our understanding of the molecular basis of diseases continues to grow, the rational design of targeted therapies based on this privileged scaffold holds immense promise for addressing unmet medical needs.
Methodological & Application
In vitro assay protocol for 2-({[3,5-bis(trifluoromethyl)phenyl]methyl}amino)-N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide
Compound: 2-({[3,5-bis(trifluoromethyl)phenyl]methyl}amino)-N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide
Introduction: The chemical structure of 2-({[3,5-bis(trifluoromethyl)phenyl]methyl}amino)-N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide, featuring a hydroxamic acid moiety, strongly suggests its potential as a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2] The dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making HDAC inhibitors a significant area of interest for therapeutic development.[1] These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize the inhibitory activity of this compound on HDAC enzymes.
Biochemical Assay: HDAC Inhibitor IC50 Determination
This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific recombinant human HDAC enzyme (e.g., HDAC1). The assay is based on a two-step enzymatic reaction where the HDAC enzyme deacetylates a fluorogenic substrate.[3][4][5] Subsequent addition of a developer solution cleaves the deacetylated substrate, releasing a fluorescent molecule that can be quantified.[3][4][5]
Experimental Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution consisting of 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl2.[5] Keep on ice.
-
HDAC Enzyme: Dilute recombinant human HDAC1 enzyme in assay buffer to the desired working concentration. Keep the diluted enzyme on ice.
-
Test Compound: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of concentrations for testing.
-
HDAC Substrate: Dilute a fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC, in assay buffer to a final concentration of 100 µM.[5]
-
Positive Control Inhibitor: Prepare a dilution series of a known HDAC inhibitor, such as Trichostatin A or SAHA (Vorinostat), to serve as a positive control.[6]
-
Developer Solution: Prepare the developer solution containing a protease (e.g., trypsin) and an HDAC inhibitor (to stop the reaction) in assay buffer, according to the manufacturer's instructions.[6]
-
-
Assay Procedure (96-well plate format):
-
Add 40 µL of assay buffer to all wells.
-
Add 10 µL of the diluted test compound or positive control inhibitor to the respective wells. For control wells (100% activity), add 10 µL of assay buffer with DMSO. For background wells, add 20 µL of assay buffer.
-
Add 10 µL of the diluted HDAC1 enzyme to all wells except for the background wells.
-
Initiate the enzymatic reaction by adding 10 µL of the HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes on a shaker.
-
Stop the reaction by adding 50 µL of the developer solution to each well.
-
Incubate the plate at room temperature for 15-20 minutes to allow for fluorescence development.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 440-460 nm.[7]
-
Data Presentation
Table 1: Sample IC50 Determination Data for Test Compound against HDAC1
| Compound Concentration (nM) | Fluorescence (RFU) | % Inhibition |
| 0 (100% Activity) | 15000 | 0 |
| 1 | 13500 | 10 |
| 10 | 9000 | 40 |
| 50 | 7500 | 50 |
| 100 | 4500 | 70 |
| 500 | 1500 | 90 |
| 1000 | 750 | 95 |
| Background | 500 | - |
Note: The IC50 value is determined by plotting the % inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assay: Cellular HDAC Activity
This protocol outlines a method to measure the activity of HDAC enzymes within a cellular context.[8][9] A cell-permeable fluorogenic HDAC substrate is introduced to cultured cells.[8] Inside the cell, HDACs deacetylate the substrate. After cell lysis, a developer solution is added to generate a fluorescent signal proportional to the intracellular HDAC activity.[7]
Experimental Protocol
-
Cell Culture and Plating:
-
Culture a suitable human cell line (e.g., HeLa or HCT116) in the appropriate growth medium until they reach approximately 80% confluency.[7][10]
-
Seed the cells into a 96-well, clear-bottom, black-walled plate at a density of 20,000-40,000 cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and a positive control inhibitor (e.g., Trichostatin A) in the cell culture medium.
-
Remove the old medium from the cells and add 90 µL of fresh medium containing the different concentrations of the test compound or control inhibitor. For untreated controls, add medium with the corresponding DMSO concentration.
-
Incubate the cells for a predetermined time (e.g., 2-4 hours) in a CO2 incubator at 37°C.
-
-
HDAC Activity Measurement:
-
Add 10 µL of the cell-permeable HDAC substrate to each well.
-
Incubate the plate at 37°C for 1-3 hours in a CO2 incubator.[7]
-
Prepare a lysis/developer solution containing a cell lysis agent and the developer enzyme mix immediately before use.[7]
-
Add 50 µL of the lysis/developer solution to each well.
-
Shake the plate for 1-2 minutes and then incubate for 15 minutes at 37°C.[7]
-
Measure the fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[7]
-
Data Presentation
Table 2: Sample Data for Cellular HDAC Activity Inhibition
| Compound Concentration (nM) | Fluorescence (RFU) | % HDAC Activity |
| 0 (Untreated Control) | 12000 | 100 |
| 10 | 10800 | 90 |
| 100 | 7200 | 60 |
| 500 | 4800 | 40 |
| 1000 | 2400 | 20 |
| 5000 | 1200 | 10 |
| Trichostatin A (1 µM) | 800 | 6.7 |
| Background (No Cells) | 400 | - |
Visualizations
Caption: HDAC inhibition pathway.
Caption: Biochemical HDAC assay workflow.
Caption: Cell-based HDAC assay workflow.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. AID 1258305 - Fluor de Lys Assay: Fluor de Lys is a fluorescence based HDAC activity assay comprising a combination of fluorogenic Histone deAcetylase Lysyl substrate and a developer. The kit is a highly sensitive and convenient alternative to radiolabeled, acetylated histones or peptide/HPLC methods for the assay of histone deacetylases. This assay is based on the ability of HeLa nuclear extract, which is enriched in HDAC activity, to mediate the deacetylation of the acetylated lysine side chain of the Fluor de Lys substrate. The assay procedure requires two steps. First, incubation of the HeLa nuclear extract with the Fluor de Lys substrate results in substrate deacetylation and thus sensitizes it to the second step. In the second step, treatment of the deacetylated substrate with the Fluor de Lys developer produces a fluorophore. The substrate-developer reaction, under normal circumstances goes to completion in less than 1 min at 25 C. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. bioscience.co.uk [bioscience.co.uk]
- 6. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. FLUOR DE LYS HDAC Fluorometric Cellular Activity Assay Kit, Enzo Life Sciences - BML-AK503-0001, 96 Wells [dabos.com]
- 9. blossombio.com [blossombio.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Development of Cell-Based Assays for Dihydropyrimidine-5-Carboxamide Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract
Dihydropyrimidine-5-carboxamide derivatives represent a versatile class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-leishmanial properties.[1][2][3][4] The development of robust and reliable cell-based assays is critical for characterizing the mechanism of action, potency, and selectivity of these compounds in a physiologically relevant context. This document provides a comprehensive guide and detailed protocols for establishing a tiered assay cascade, starting with fundamental cytotoxicity assessment, moving to direct target engagement confirmation, and culminating in functional downstream pathway analysis. The protocols provided herein for MTT cytotoxicity, cellular thermal shift, and reporter gene assays serve as a foundational framework for the preclinical evaluation of dihydropyrimidine-5-carboxamide compounds.
General Assay Development Workflow
The successful characterization of a novel compound series requires a systematic, multi-faceted approach. The initial step is to determine the compound's effect on cell viability to distinguish true functional effects from toxicity. Following this, confirming direct binding to the intracellular target is crucial. Finally, assessing the functional consequences of this target engagement on a relevant signaling pathway provides a complete picture of the compound's cellular activity.
Caption: A tiered approach for characterizing novel compounds.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium dye to its insoluble purple formazan, which can be solubilized and quantified spectrophotometrically.[5][6] This assay is a primary screen to determine the concentration at which a compound exhibits cytotoxic effects (CC50).
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Methodology
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.[7] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[7]
-
Compound Preparation: Prepare a 2X serial dilution of the dihydropyrimidine-5-carboxamide compounds in culture medium. A typical concentration range to test is from 100 µM down to 0.1 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in serum-free medium to a final concentration of 0.5 mg/mL. Remove the compound-containing medium from the wells and add 100 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.[6] During this time, viable cells will convert the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Carefully remove the MTT solution without disturbing the formazan crystals.[7] Add 100 µL of DMSO to each well to dissolve the crystals.[7] Mix thoroughly by gentle pipetting or shaking.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Presentation
The percentage of cell viability is calculated relative to the vehicle control. The 50% cytotoxic concentration (CC50) is determined by plotting a dose-response curve.
| Compound ID | Target | CC50 (µM) | Max Inhibition (%) |
| DPC-001 | DHFR | > 100 | < 10% |
| DPC-002 | mPGES-1 | 45.2 | 98% |
| DPC-003 | 5-LOX | 88.1 | 95% |
| Staurosporine (Control) | Pan-kinase | 0.05 | 100% |
Protocol 2: Cellular Target Engagement Assay (CETSA®)
Principle: The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify direct compound binding to a target protein in a cellular environment.[8] The principle is based on ligand-induced thermal stabilization; when a compound binds to its target protein, the protein's melting point increases.[9] This change can be quantified by heating intact cells at various temperatures, lysing them, and measuring the amount of soluble (non-denatured) target protein remaining.
Signaling Pathway: Ligand-Induced Protein Stabilization
Caption: Principle of Cellular Thermal Shift Assay (CETSA).
Methodology
-
Cell Culture and Treatment: Culture cells to ~80-90% confluency. Harvest the cells and resuspend them in PBS containing the dihydropyrimidine-5-carboxamide compound or vehicle control. Incubate for 1 hour at 37°C to allow compound entry and binding.
-
Thermal Challenge (Melt Curve): Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[9]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to release the cellular proteins.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein in the supernatant using an appropriate method, such as Western Blot or ELISA.
-
Isothermal Dose-Response: To determine potency (EC50), treat cells with a serial dilution of the compound and heat all samples at a single, optimized temperature (determined from the melt curve) that provides the largest signal window. Process and quantify the remaining soluble protein as above.
Data Presentation
Melt Curve Data:
| Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (10 µM DPC-001) |
| 40 | 100% | 100% |
| 46 | 95% | 98% |
| 52 | 51% | 85% |
| 58 | 15% | 45% |
| 64 | 5% | 10% |
Isothermal Dose-Response Data:
| Compound ID | Target Engagement EC50 (µM) |
| DPC-001 | 1.2 |
| DPC-002 | 25.8 |
| DPC-003 | > 50 |
Protocol 3: Downstream Pathway Analysis (Luciferase Reporter Assay)
Principle: Reporter gene assays are used to study the regulation of gene expression in response to a signaling pathway.[10] A reporter gene (e.g., luciferase) is placed under the control of a promoter containing response elements for a specific transcription factor.[11] If a dihydropyrimidine compound inhibits a kinase in a pathway (e.g., the NF-κB pathway), it will prevent the activation of the transcription factor, leading to a decrease in reporter gene expression and a measurable drop in light output.[10][12]
Signaling Pathway: Hypothetical NF-κB Inhibition
References
- 1. exploring-the-ability-of-dihydropyrimidine-5-carboxamide-and-5-benzyl-2-4-diaminopyrimidine-based-analogues-for-the-selective-inhibition-of-l-major-dihydrofolate-reductase - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the ability of dihydropyrimidine-5-carboxamide and 5-benzyl-2,4-diaminopyrimidine-based analogues for the selective inhibition of L. major dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new dihydropyrimidine/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Animal Models for Efficacy Testing of Novel Enzyme Inhibitors
Introduction
The development of novel enzyme inhibitors is a cornerstone of modern therapeutics, targeting a vast array of diseases including cancer, metabolic disorders, and neurodegenerative conditions. Before a promising inhibitor can advance to clinical trials, its efficacy and safety must be rigorously evaluated in preclinical studies. In vivo animal models are indispensable tools in this process, providing a complex physiological system to assess a drug candidate's pharmacokinetics (PK), pharmacodynamics (PD), and overall therapeutic potential.[1] These models help bridge the gap between initial in vitro discoveries and human clinical applications.[2] This document provides detailed guidance and protocols for researchers, scientists, and drug development professionals on selecting and utilizing appropriate animal models for the efficacy testing of novel enzyme inhibitors.
Section 1: Selecting the Appropriate Animal Model
The choice of an animal model is critical and depends on the enzyme target, the disease pathophysiology, and the specific questions being addressed. A well-chosen model should accurately recapitulate key aspects of the human disease.[3]
Types of Animal Models:
-
Chemically-Induced Models: These models use chemical agents to induce a disease state. For example, streptozotocin (STZ) is widely used to destroy pancreatic β-cells, creating a model of type 1 diabetes.[4][5] Another example is the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which induces Parkinson's-like symptoms in rodents.[6] These models are valuable for their rapid onset and cost-effectiveness.[3][7]
-
Genetically Engineered Mouse Models (GEMMs): These models involve the modification of the mouse genome to mimic human diseases. This can include transgenic overexpression of an oncogene or the knockout of a tumor suppressor gene.[1] GEMMs are particularly powerful for studying cancer and genetic disorders as they allow for tumor development in an immunocompetent host with native tissue architecture.[1] For metabolic diseases, models like the leptin-deficient ob/ob mouse or the leptin receptor-deficient db/db mouse are standard for studying obesity and type 2 diabetes.[8]
-
Xenograft Models: In these models, human cancer cells (cell line-derived xenografts or CDX) or a piece of a patient's tumor (patient-derived xenografts or PDX) are implanted into immunodeficient mice.[9][10] Xenografts are the workhorses of oncology drug development for testing cytotoxic agents but are limited by the absence of a functional immune system.[1][11]
-
Syngeneic Models: These models use tumor cell lines derived from a specific inbred mouse strain, which are then implanted into mice of the same strain.[12] Because the host is immunocompetent, these models are essential for evaluating immunotherapies and treatments where the tumor-immune interaction is critical.[9][13]
Table 1: Comparison of Common Animal Models for Enzyme Inhibitor Testing
| Model Type | Primary Application(s) | Advantages | Limitations | Key Considerations |
| Chemically-Induced | Metabolic Diseases (Diabetes), Neurodegeneration (Parkinson's) | Rapid induction, cost-effective, high reproducibility.[3][7] | May not fully replicate the chronic nature or genetic basis of human disease; potential off-target toxicity of the inducing agent.[5] | Dose and administration route of the chemical agent are critical for consistent disease induction.[14] |
| GEMMs | Cancer, Genetic Disorders, Alzheimer's Disease | High physiological relevance, intact immune system, models tumor initiation and progression.[1] | Longer latency for disease development, higher cost, potential for model-specific artifacts. | The genetic modification should accurately reflect the human disease state. |
| Xenografts (CDX/PDX) | Cancer (Oncology) | Use of human cells/tissues, relatively rapid tumor growth, PDX models preserve tumor heterogeneity.[10] | Host is immunodeficient, limiting study of immune-modulating inhibitors; tumor microenvironment is murine.[9][11] | Orthotopic implantation can provide a more relevant tumor microenvironment than subcutaneous implantation.[9] |
| Syngeneic | Cancer (Immuno-oncology) | Fully competent immune system, allows for study of tumor-immune interactions.[12][13] | Limited number of available murine cell lines compared to human; murine tumors may not fully represent human cancer biology.[9] | The genetic background of the mouse strain and cell line must be identical.[12] |
Section 2: Preclinical Study Design
A robust preclinical study design is essential for generating reliable and translatable data. Key components include pharmacokinetic (PK) and pharmacodynamic (PD) assessments, which describe what the body does to the drug and what the drug does to the body, respectively.[15]
General Experimental Workflow
The process of testing an enzyme inhibitor in vivo follows a structured workflow, from initial model selection and characterization to final efficacy evaluation and data analysis.
Caption: General workflow for in vivo efficacy testing of a novel enzyme inhibitor.
Pharmacokinetics (PK) and Pharmacodynamics (PD)
Understanding the relationship between drug exposure and target engagement is crucial.
-
Pharmacokinetics (PK): Characterizes the absorption, distribution, metabolism, and excretion (ADME) of the inhibitor.[16][17] PK studies determine key parameters like half-life (t½), maximum concentration (Cmax), and bioavailability.[18] A typical murine PK study involves administering the compound and collecting blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240 minutes) for drug concentration analysis.[19][20]
-
Pharmacodynamics (PD): Measures the effect of the inhibitor on its target.[15] PD biomarkers provide proof of mechanism by confirming that the drug is engaging its target enzyme in the intended manner.[21] This can be assessed by measuring the activity of the target enzyme or the levels of downstream signaling molecules in tissue or blood samples collected after treatment.[15]
Caption: Relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).
Section 3: Experimental Protocols
Detailed, standardized protocols are essential for reproducibility.
Protocol 1: Efficacy of a Kinase Inhibitor in a Cancer Xenograft Mouse Model
This protocol outlines a study to evaluate a novel tyrosine kinase inhibitor (TKI) in a subcutaneous xenograft model.
1. Materials and Reagents:
-
Immunodeficient mice (e.g., NOD/SCID or Athymic Nude), 6-8 weeks old.
-
Human cancer cell line (e.g., NCI-H1975 for a lung cancer model).
-
Cell culture medium (e.g., RPMI-1640), FBS, antibiotics.
-
Matrigel® Basement Membrane Matrix.
-
Test Inhibitor (TKI) and vehicle solution (e.g., 0.5% methylcellulose, 0.2% Tween 80).
-
Dosing equipment (oral gavage needles, syringes).
-
Calipers for tumor measurement.
2. Cell Culture and Tumor Implantation:
-
Culture cancer cells under standard conditions (37°C, 5% CO₂).
-
Harvest cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
3. Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group). Typical groups include: Vehicle control, TKI (low dose), TKI (high dose), and a positive control (approved drug).
4. Dosing and Monitoring:
-
Prepare fresh dosing solutions daily.
-
Administer the inhibitor or vehicle via oral gavage once daily (QD) for 21 days. Dose volume is typically 10 mL/kg.
-
Measure tumor volume and body weight three times per week.
-
Monitor animals daily for any signs of toxicity (e.g., weight loss >20%, lethargy, ruffled fur).
5. Study Termination and Analysis:
-
At the end of the treatment period (or when tumors reach a predetermined endpoint), euthanize the mice.
-
Excise tumors, measure their final weight, and collect tissues for PD biomarker analysis (e.g., Western blot for phosphorylated target protein).
-
Collect blood for PK analysis if required.
Protocol 2: Efficacy of a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor in a Streptozotocin (STZ)-Induced Diabetic Mouse Model
This protocol describes the use of a chemically-induced diabetes model to test an oral hypoglycemic agent.
1. Materials and Reagents:
-
Male C57BL/6J mice, 8-10 weeks old.[22]
-
Streptozotocin (STZ).[4]
-
Citrate buffer (0.1 M, pH 4.5), sterile.
-
Test Inhibitor (DPP-4 inhibitor) and vehicle.
-
Blood glucose meter and test strips.
-
Equipment for oral glucose tolerance test (OGTT).
2. Induction of Diabetes:
-
Fast mice for 4-6 hours before STZ injection.[23]
-
Prepare STZ fresh by dissolving it in cold citrate buffer immediately before use. The solution is light-sensitive and degrades quickly.[23][24]
-
Induce diabetes by administering multiple low doses of STZ (e.g., 50-60 mg/kg) via intraperitoneal (IP) injection for 5 consecutive days.[22][24] This method better mimics type 1 diabetes.[24]
-
Provide 10% sucrose water after injections to prevent acute hypoglycemia.[23]
3. Confirmation of Diabetes:
-
One to two weeks after the final STZ injection, measure fasting blood glucose from tail vein blood.
-
Mice with fasting blood glucose levels >250 mg/dL are considered diabetic and are included in the study.[22]
4. Treatment and Efficacy Assessment:
-
Randomize diabetic mice into treatment groups (Vehicle, DPP-4 inhibitor, positive control).
-
Administer the inhibitor or vehicle orally once daily for 4 weeks.
-
Monitor fasting blood glucose and body weight weekly.
5. Oral Glucose Tolerance Test (OGTT):
-
At the end of the treatment period, perform an OGTT.
-
Fast mice overnight (12-16 hours).
-
Administer the final dose of the inhibitor.
-
30 minutes later, administer a glucose bolus (2 g/kg) via oral gavage.
-
Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Calculate the area under the curve (AUC) for glucose to assess improvement in glucose tolerance.
Section 4: Data Presentation
Quantitative data should be summarized in clear, concise tables to allow for easy comparison between treatment groups.
Table 2: Example Efficacy Data for a Kinase Inhibitor in a Xenograft Model
| Treatment Group (Dose) | Mean Tumor Volume (mm³) at Day 21 ± SEM | Percent Tumor Growth Inhibition (% TGI) | Mean Body Weight Change (%) ± SEM |
| Vehicle | 1540 ± 125 | - | -1.5 ± 0.8 |
| Inhibitor X (10 mg/kg) | 815 ± 98 | 47.1 | -3.2 ± 1.1 |
| Inhibitor X (30 mg/kg) | 350 ± 65 | 77.3 | -5.8 ± 1.5 |
| Positive Control (5 mg/kg) | 410 ± 72 | 73.4 | -8.1 ± 1.9 |
Table 3: Example Efficacy Data for a DPP-4 Inhibitor in an STZ-Induced Diabetic Model
| Treatment Group | Fasting Blood Glucose (mg/dL) at Week 4 ± SEM | HbA1c (%) at Week 4 ± SEM | OGTT Glucose AUC (mg/dL*min) ± SEM |
| Non-Diabetic Control | 95 ± 8 | 4.1 ± 0.2 | 15,500 ± 850 |
| Diabetic + Vehicle | 385 ± 25 | 9.8 ± 0.6 | 48,200 ± 2100 |
| Diabetic + Inhibitor Y (10 mg/kg) | 160 ± 15 | 6.5 ± 0.4 | 25,100 ± 1300 |
| Diabetic + Positive Control | 145 ± 12 | 6.2 ± 0.3 | 23,800 ± 1150 |
Section 5: Case Study - Targeting the AXL Signaling Pathway
Receptor tyrosine kinases (RTKs) are common targets for enzyme inhibitors. The AXL receptor is often upregulated in drug-resistant cancers, making it a key target for overcoming resistance.
AXL Signaling Pathway
AXL is an RTK that, upon binding its ligand Gas6, dimerizes and autophosphorylates, activating downstream pro-survival and proliferative pathways like PI3K-AKT and MAPK/ERK. Inhibiting AXL kinase activity can block these signals and resensitize tumors to other therapies.
Caption: AXL receptor tyrosine kinase signaling pathway and point of inhibition.
Section 6: Ethical and Regulatory Considerations
All research involving animals must adhere to strict ethical and regulatory guidelines.
-
The 3Rs: The principles of R eplacement (using non-animal methods where possible), R eduction (using the minimum number of animals necessary), and R efinement (minimizing animal suffering) should guide all study designs.
-
Institutional Animal Care and Use Committee (IACUC): All animal protocols must be reviewed and approved by an IACUC to ensure they meet ethical and welfare standards.
-
Good Laboratory Practice (GLP): For studies intended for regulatory submission (e.g., to the FDA), research must be conducted under GLP regulations, which ensure the quality and integrity of the data.
References
- 1. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of animal models in diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]
- 6. Frontiers | Drug discovery and development for Parkinson’s disease: are preclinical models good enough? [frontiersin.org]
- 7. wjarr.com [wjarr.com]
- 8. veterinarymedicinejournal.usamv.ro [veterinarymedicinejournal.usamv.ro]
- 9. Syngeneic vs. Xenograft Cancer Models: Overview, Key Differences, and When To Use Each - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 10. blog.championsoncology.com [blog.championsoncology.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. Considerations for Performing a Successful Syngeneic Tumor Study | Taconic Biosciences [taconic.com]
- 13. Syngeneic Studies | The Jackson Laboratory [jax.org]
- 14. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. Murine Pharmacokinetic Studies [bio-protocol.org]
- 17. Murine Pharmacokinetic Studies [en.bio-protocol.org]
- 18. Murine Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2.6. Pharmacokinetic Studies in Mice [bio-protocol.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Streptozotocin (STZ)-Induced Diabetic Mice [bio-protocol.org]
- 23. diacomp.org [diacomp.org]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dosing and Administration of 2-({[3,5-bis(trifluoromethyl)phenyl]methyl}amino)-N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide (BAY 2402234/Orludodstat)
For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.
Introduction
2-({[3,5-bis(trifluoromethyl)phenyl]methyl}amino)-N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide, also known as BAY 2402234 or Orludodstat, is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH).[1][2][3] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells.[4] Inhibition of DHODH by BAY 2402234 has been shown to induce differentiation and inhibit proliferation in various cancer cell lines, particularly in acute myeloid leukemia (AML).[1][3] Preclinical in vivo studies have demonstrated its anti-tumor efficacy in xenograft models of AML.[1][4]
These application notes provide a detailed overview of the in vivo dosing and administration of BAY 2402234 based on available preclinical data. The protocols outlined below are intended to serve as a guide for researchers and scientists in the fields of oncology and drug development.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the in vivo efficacy and dosing of BAY 2402234 in preclinical mouse models.
Table 1: In Vivo Efficacy of BAY 2402234 in AML Xenograft Models
| Animal Model | Cell Line | Dosing (mg/kg, p.o., qd) | Treatment Duration | Outcome | Reference |
| Female ICR SCID mice | Not specified | 4 | Not specified | Strong monotherapy efficacy and differentiation induction | [3] |
| MV4-11 mouse xenograft model | MV4-11 | 1.25, 2.5, 5 | Not specified | Reduction in tumor volume | [5] |
| MOLM-13 mouse xenograft model | MOLM-13 | 0.45, 0.9, 1.88, 3.75 | Daily, starting day 10 post-transplantation | Significant anti-tumor effect at all doses | [1] |
| THP-1 mouse xenograft model | THP-1 | Not specified | 8 days (at 5 mg/kg) | Significant anti-tumor efficacy | [4] |
| Patient-Derived Xenograft (PDX) mouse models | AML | Not specified | Not specified | Increased survival | [5] |
Signaling Pathway
BAY 2402234 targets the de novo pyrimidine synthesis pathway by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH). This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
Caption: Inhibition of DHODH by BAY 2402234 in the de novo pyrimidine synthesis pathway.
Experimental Protocols
Protocol 1: Preparation of BAY 2402234 for Oral Administration (Method A)
This protocol is adapted from information provided by a commercial supplier and is suitable for achieving a clear solution for oral gavage in mice.
Materials:
-
BAY 2402234 powder
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
PEG300
-
Tween-80
-
Sterile double-distilled water (ddH₂O)
Procedure:
-
Prepare a stock solution of BAY 2402234 in DMSO at a concentration of 100 mg/mL. Ensure the powder is completely dissolved.
-
For a 1 mL final working solution, take 50 µL of the 100 mg/mL BAY 2402234 stock solution.
-
Add the 50 µL of stock solution to 400 µL of PEG300. Mix thoroughly until the solution is clear.
-
To the mixture from step 3, add 50 µL of Tween-80. Mix again until the solution is clear.
-
Add 500 µL of sterile ddH₂O to the mixture to bring the final volume to 1 mL.
-
The final concentration of BAY 2402234 in this formulation will be 5 mg/mL.
-
It is recommended to use the mixed solution immediately for optimal results.[1]
Protocol 2: Preparation of BAY 2402234 for Oral Administration (Method B)
This alternative protocol is also based on supplier information and can be used to prepare a dosing solution.
Materials:
-
BAY 2402234 powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
Procedure:
-
Prepare a stock solution of BAY 2402234 in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add the stock solution to 400 µL of PEG300 and mix until uniform.
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.
-
Add 450 µL of saline to reach the final volume of 1 mL. This will yield a final concentration of 2.08 mg/mL.[2]
-
Adjust the initial stock concentration and volumes proportionally to achieve the desired final dosing concentration.
Protocol 3: In Vivo Administration in a Subcutaneous AML Xenograft Model
This protocol provides a general workflow for evaluating the efficacy of BAY 2402234 in a mouse xenograft model.
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID, NSG, or ICR SCID) are suitable for establishing AML xenografts.[1][3]
Experimental Workflow:
Caption: A typical workflow for an in vivo xenograft study with BAY 2402234.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human AML cells (e.g., 5 x 10⁶ MOLM-13 cells) into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and vehicle control groups.
-
Dosing and Administration:
-
Monitoring and Endpoint:
-
Monitor the health of the animals and measure tumor volume regularly (e.g., twice weekly) using calipers (Volume = (length x width²)/2).
-
Continue treatment for the planned duration (e.g., 10-28 days).
-
At the end of the study, euthanize the animals and collect tumors for endpoint analysis, which may include weighing, histology, and biomarker analysis (e.g., CD11b expression for differentiation).[4]
-
Safety Precautions
BAY 2402234 is a research compound and should be handled with appropriate safety precautions. It should be considered hazardous until more information is available. Avoid ingestion, inhalation, and contact with skin and eyes. Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.[5]
References
Application Notes and Protocols for High-Throughput Screening of Pyrimidine-5-Carboxamide Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the high-throughput screening (HTS) of pyrimidine-5-carboxamide libraries, a chemical scaffold of significant interest in modern drug discovery. The following sections detail experimental workflows, specific assay protocols, and the underlying biological rationale for targeting key signaling pathways with this class of compounds.
Introduction to Pyrimidine-5-Carboxamides in Drug Discovery
The pyrimidine-5-carboxamide core is a privileged scaffold in medicinal chemistry, frequently identified as a key pharmacophore in a variety of potent and selective inhibitors of important drug targets, particularly protein kinases. This structural motif has been successfully employed in the development of inhibitors for oncology, inflammation, and neurodegenerative diseases. High-throughput screening of libraries containing this scaffold is a critical step in identifying novel lead compounds for therapeutic development.
High-Throughput Screening Workflow
A typical HTS campaign for a pyrimidine-5-carboxamide library involves several stages, from initial library preparation to hit validation and characterization. The overall workflow is designed to efficiently identify and confirm active compounds while minimizing false positives.
Caption: A generalized workflow for a high-throughput screening campaign.
Key Signaling Pathways Targeted by Pyrimidine-5-Carboxamides
Pyrimidine-5-carboxamide derivatives have shown significant promise as inhibitors of several key protein kinases involved in disease-relevant signaling pathways. Below are diagrams of representative pathways that can be targeted.
c-Jun N-terminal Kinase (JNK) Signaling Pathway
The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by various stress stimuli and inflammatory cytokines, leading to cellular responses such as apoptosis, inflammation, and proliferation.
Caption: The JNK signaling cascade initiated by stress stimuli.
Salt-Inducible Kinase (SIK) Signaling in Macrophage Polarization
Salt-inducible kinases (SIKs) are key regulators of macrophage polarization. Inhibition of SIKs can promote an anti-inflammatory (M2) macrophage phenotype by modulating the activity of transcription factors such as CREB.
Caption: SIK-mediated regulation of macrophage polarization.
Hematopoietic Progenitor Kinase 1 (HPK1) Signaling in T-Cells
HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Inhibition of HPK1 can enhance T-cell activation and anti-tumor immunity.
Caption: HPK1 as a negative regulator in the TCR signaling pathway.
Quantitative Data from Pyrimidine-5-Carboxamide HTS
The following tables summarize representative quantitative data for pyrimidine-5-carboxamide derivatives identified through screening against various kinase targets. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 1: Inhibitory Activity of Pyrimidine-5-Carboxamides against JNK3
| Compound ID | JNK3 IC50 (nM) |
| 18a | 2.69 |
Table 2: Inhibitory Activity of Diaminopyrimidine Carboxamides against HPK1
| Compound ID | HPK1 TR-FRET IC50 (nM) |
| 1 | Not specified in source |
| 2 | 64 |
Table 3: Inhibitory Activity of Pyrimidine-5-Carboxamides against SIKs
| Compound ID | SIK1 IC50 (nM) | SIK2 IC50 (nM) |
| 8h | >1000 | 11.2 |
Experimental Protocols
Detailed methodologies for key HTS assays are provided below. These protocols can be adapted for screening pyrimidine-5-carboxamide libraries against various targets.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Objective: To identify inhibitors of a target kinase from a pyrimidine-5-carboxamide library by measuring the phosphorylation of a substrate using a TR-FRET-based method (e.g., LanthaScreen®).
Materials:
-
Target Kinase (e.g., JNK, HPK1, SIK)
-
Fluorescein- or GFP-labeled substrate peptide
-
Terbium-labeled anti-phospho-substrate antibody
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Stop/Detection buffer (e.g., 20 mM EDTA in TR-FRET dilution buffer)
-
Pyrimidine-5-carboxamide library dissolved in DMSO
-
384-well, low-volume, black microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the pyrimidine-5-carboxamide library into the wells of a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Prepare a 2X solution of the target kinase in kinase reaction buffer. Add 5 µL of this solution to each well of the assay plate.
-
Substrate/ATP Addition: Prepare a 2X solution of the substrate peptide and ATP in kinase reaction buffer. The final ATP concentration should be at or near its Km for the kinase.
-
Initiate Reaction: Add 5 µL of the substrate/ATP solution to each well to start the kinase reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Add Detection Reagents: Prepare a solution of stop/detection buffer containing the terbium-labeled antibody. Add 10 µL of this solution to each well.
-
Detection Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (acceptor) and 495 nm (donor) with a delay time of 100 µs.
-
Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). Determine the percent inhibition for each compound relative to the controls. Hits are typically identified as compounds that cause a statistically significant decrease in the TR-FRET ratio.
Protocol 2: Fluorescence Polarization (FP) Kinase Assay
Objective: To identify kinase inhibitors from a pyrimidine-5-carboxamide library based on the competition between a fluorescently labeled tracer and the phosphorylated product for binding to a phosphospecific antibody.
Materials:
-
Target Kinase
-
Substrate peptide
-
Fluorescently labeled tracer (phosphopeptide)
-
Phosphospecific antibody
-
ATP
-
Kinase reaction buffer
-
FP buffer (e.g., 100 mM sodium phosphate pH 7.5, 100 mM NaCl, 0.2 mg/mL BSA)
-
Pyrimidine-5-carboxamide library in DMSO
-
384-well, black, low-volume microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Compound Plating: Dispense 50 nL of library compounds into the wells of a 384-well plate.
-
Kinase Reaction:
-
Add 5 µL of a 2X solution of the target kinase and substrate peptide in kinase reaction buffer to each well.
-
Add 5 µL of a 2X ATP solution in kinase reaction buffer to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Add 10 µL of a pre-mixed solution of the phosphospecific antibody and fluorescent tracer in FP buffer to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the fluorescence polarization (in mP) of each well using a plate reader.
-
Data Analysis: A decrease in the amount of phosphorylated product due to kinase inhibition will result in more of the fluorescent tracer binding to the antibody, leading to a higher FP signal. Calculate percent inhibition based on the difference in mP values between the compound wells and the controls.
Protocol 3: Cell-Based Assay for IL-2 Production in Jurkat T-Cells (HPK1 Inhibition)
Objective: To identify compounds from a pyrimidine-5-carboxamide library that enhance T-cell activation by inhibiting HPK1, measured by IL-2 production.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3 and anti-CD28 antibodies
-
Pyrimidine-5-carboxamide library in DMSO
-
IL-2 detection kit (e.g., HTRF or ELISA)
-
96-well or 384-well tissue culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Plating: Seed Jurkat T-cells at a density of 1 x 10^5 cells/well in a 96-well plate in 100 µL of culture medium.
-
Compound Addition: Add the pyrimidine-5-carboxamide compounds to the wells at the desired final concentration (e.g., 10 µM). Include a DMSO vehicle control.
-
Pre-incubation: Incubate the cells with the compounds for 1 hour at 37°C.
-
T-Cell Stimulation: Add anti-CD3 and anti-CD28 antibodies to the wells to stimulate the T-cells.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
IL-2 Measurement:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the concentration of IL-2 in the supernatant using an HTRF or ELISA-based detection kit according to the manufacturer's instructions.
-
-
Data Analysis: An increase in IL-2 production in the presence of a compound compared to the DMSO control indicates potential inhibition of the negative regulator HPK1. Calculate the fold-change in IL-2 secretion for each compound.
Analytical methods for quantifying 2-({[3,5-bis(trifluoromethyl)phenyl]methyl}amino)-N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide in biological samples
An Overview of Bioanalytical Methods for the Quantification of Belinostat
This application note provides a detailed overview of the analytical methods for the quantification of 2-({[3,5-bis(trifluoromethyl)phenyl]methyl}amino)-N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide, known as Belinostat (PXD101), in biological samples. Belinostat is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1] Accurate and precise quantification of Belinostat in biological matrices is crucial for pharmacokinetic studies, dose-response evaluations, and therapeutic drug monitoring.
The primary bioanalytical technique for the quantification of Belinostat is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[2][3] This document outlines a validated LC-MS/MS method for the determination of Belinostat in human plasma.
Experimental Protocols
This section details a validated LC-MS/MS method for the quantification of Belinostat in human plasma. The protocol is based on established methods for its bioanalysis.[2][3][4]
1. Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is employed for the extraction of Belinostat from plasma samples.
-
To 50 µL of human plasma in a microcentrifuge tube, add a suitable internal standard (IS).
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at approximately 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
Chromatographic separation is typically achieved on a C18 reversed-phase column.
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Waters Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size[3][4]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
Start with 5% Mobile Phase B
-
Linearly increase to 95% Mobile Phase B over 2.5 minutes
-
Hold at 95% Mobile Phase B for 1 minute
-
Return to 5% Mobile Phase B and re-equilibrate for 1.5 minutes
-
3. Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer with electrospray ionization.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
MRM Transitions:
-
Belinostat: Precursor ion (Q1) m/z 319.0 -> Product ion (Q3) m/z 93.0
-
Internal Standard (e.g., Oxamflatin): To be determined based on the selected IS.
-
Quantitative Data Summary
The following table summarizes the performance characteristics of the described LC-MS/MS method for Belinostat quantification.[2][3][4]
| Parameter | Result |
| Linearity Range | 30 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 30 ng/mL |
| Accuracy | 92.0% - 104.4% |
| Precision (CV%) | < 13.7% |
| Matrix | Human Plasma |
Visualizations
Diagram 1: Bioanalytical Workflow for Belinostat Quantification
Caption: Workflow for Belinostat analysis in plasma.
Diagram 2: Signaling Pathway Context (Simplified)
Belinostat functions by inhibiting histone deacetylases (HDACs), leading to an increase in histone acetylation and subsequent changes in gene expression that can induce apoptosis in cancer cells.
Caption: Belinostat's mechanism of action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes and Protocols for Crystallizing Proteins with Bound Dihydropyrimidine Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the successful crystallization of protein-dihydropyrimidine inhibitor complexes, a critical step in structure-based drug design. The protocols outlined below cover protein expression and purification, preparation of inhibitors, co-crystallization techniques, and data collection.
Data Presentation
Table 1: Crystallization Conditions for Dihydropyrimidine Dehydrogenase (DPD) Complexes
| Inhibitor | Protein Concentration | Molar Ratio (Protein:Inhibitor) | Precipitant Solution | Temperature (°C) | Crystal Growth Time | PDB ID |
| 5-Fluorouracil (5-FU) | Not Specified | Not Specified | 19-22% (w/v) PEG 6000, 100 mM sodium citrate pH 4.7 | 20 | Not Specified | 1H7X |
| Gimeracil | Not Specified | Not Specified | Not Specified in public data | Not Specified | Not Specified | N/A |
| Eniluracil | Not Specified | Not Specified | Not Specified in public data | Not Specified | Not Specified | N/A |
Table 2: Crystallization Conditions for Dihydroorotate Dehydrogenase (DHODH) Complexes
| Inhibitor | Protein Concentration | Molar Ratio (Protein:Inhibitor) | Precipitant Solution | Temperature (°C) | Crystal Growth Time | PDB ID |
| Novel Inhibitor 1289 | Not Specified | 1:5 | 0.1 M acetate pH 4.6, 1.8–2.0 M ammonium sulfate, 30–35% glycerol | 20 | 1 week | 6LNU |
| Novel Inhibitor 1291 | Not Specified | 1:5 | 0.1 M acetate pH 4.6, 1.8–2.0 M ammonium sulfate, 30–35% glycerol | 20 | 1 week | 6LNV |
| Brequinar | Not Specified | Not Specified | Not Specified in public data | Not Specified | Not Specified | 1D3G |
| Teriflunomide | Not Specified | Not Specified | Not Specified in public data | Not Specified | Not specified | 5FBR |
Experimental Protocols
Protocol 1: Expression and Purification of Dihydropyrimidine Dehydrogenase (DPD)
This protocol is based on the methods used for recombinant pig liver DPD.
1. Expression:
- Recombinant pig liver DPD is expressed in E. coli.
2. Purification:
- Cell Lysis: Harvest E. coli cells and resuspend in lysis buffer. Lyse the cells using sonication or a French press.
- Centrifugation: Clarify the lysate by centrifugation to remove cell debris.
- Ion-Exchange Chromatography: Load the supernatant onto an ion-exchange column (e.g., Q-Sepharose) and elute the protein with a salt gradient.
- Affinity Chromatography: Further purify the DPD-containing fractions using a 2',5'-ADP Sepharose affinity column.
- Purity Check: Assess protein purity by SDS-PAGE.
Protocol 2: Preparation of Dihydropyrimidine Inhibitors
1. Solubilization:
- Dissolve the dihydropyrimidine inhibitor in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution.
- For co-crystallization, the final concentration of the solvent in the protein solution should be minimized (typically <5%) to avoid interference with crystallization.
2. Dilution:
- Prepare working solutions of the inhibitor by diluting the stock solution in the same buffer as the protein.
Protocol 3: Co-crystallization of Protein-Inhibitor Complex
This protocol provides a general framework. Specific concentrations and conditions should be optimized for each protein-inhibitor pair.
1. Complex Formation:
- Mix the purified protein with the dihydropyrimidine inhibitor solution. The molar ratio of protein to inhibitor may need to be optimized, but a common starting point is a 1:5 to 1:10 molar excess of the inhibitor.
- Incubate the mixture on ice or at 4°C for a period ranging from 30 minutes to several hours to allow for complex formation.
2. Crystallization Screening:
- Use a high-throughput screening approach with commercially available or custom-made crystallization screens.
- The hanging drop or sitting drop vapor diffusion method is commonly used.
- Hanging Drop: Mix 1-2 µL of the protein-inhibitor complex with an equal volume of the reservoir solution on a siliconized coverslip. Invert the coverslip over the reservoir well.
- Sitting Drop: Mix the protein-inhibitor complex and reservoir solution in a drop on a post that is then sealed in a well containing the reservoir solution.
3. Optimization:
- Once initial crystals ("hits") are identified, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, temperature, and protein/inhibitor concentrations.
Protocol 4: X-ray Diffraction Data Collection
1. Crystal Harvesting:
- Carefully remove a single, well-formed crystal from the drop using a cryo-loop.
- Briefly transfer the crystal to a cryoprotectant solution to prevent ice formation during freezing. The cryoprotectant is often the reservoir solution supplemented with an agent like glycerol or ethylene glycol.
2. Cryo-cooling:
- Plunge the cryo-loop with the crystal into liquid nitrogen to flash-freeze it.
3. Data Collection:
- Mount the frozen crystal on a goniometer in an X-ray beamline.
- Collect diffraction data by rotating the crystal in the X-ray beam.
Mandatory Visualization
Caption: Experimental workflow for protein-inhibitor co-crystallization.
Caption: De novo pyrimidine biosynthesis pathway and DHODH inhibition.
Pharmacokinetic and pharmacodynamic (PK/PD) modeling of bis(trifluoromethyl)phenyl compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of key drugs containing the bis(trifluoromethyl)phenyl moiety. Detailed protocols for essential experiments are included to guide researchers in the preclinical and clinical development of similar compounds.
Introduction to Bis(trifluoromethyl)phenyl Compounds in Drug Development
The bis(trifluoromethyl)phenyl group is a common structural motif in medicinal chemistry, known for its ability to enhance metabolic stability and improve target binding affinity. This document focuses on three prominent examples:
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation.
-
Bicalutamide: A non-steroidal androgen receptor antagonist for the treatment of prostate cancer.
-
Nilutamide: Another non-steroidal antiandrogen used in the management of metastatic prostate cancer.
Understanding the PK/PD relationship of these compounds is crucial for optimizing dosing regimens, predicting efficacy, and ensuring patient safety.
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME). Below is a summary of the key PK parameters for our example compounds.
Table 1: Pharmacokinetic Parameters of Selected Bis(trifluoromethyl)phenyl Compounds
| Parameter | Celecoxib | Bicalutamide | Nilutamide |
| Tmax (hours) | ~3[1] | 24 - 36[2][3] | Rapidly absorbed |
| Cmax (µg/L) | 705 (200 mg dose)[4] | 933.2 - 1176.2 (50 mg dose)[2][3] | Not explicitly stated |
| AUC (µg·h/L) | 8675 (elderly, steady state)[5] | 215,680 - 277,503 (50 mg dose)[2][3] | Not explicitly stated |
| Volume of Distribution (Vd) | ~429 L[1][6] | 22.53 - 25.38 L[7] | Moderate binding to plasma proteins[8] |
| Clearance (CL) | ~27.7 L/hr[6] | 0.320 L/hr (apparent oral)[9] | 150 mL/hour/kg (in rats)[10] |
| Half-life (t1/2) | ~11 hours[1][6] | ~6 days (R-enantiomer)[11] | 43 - 49 hours[10] |
| Protein Binding | ~97%[5] | 96.1%[7] | Moderate[8] |
| Metabolism | Primarily by CYP2C9[1][12] | Hepatic metabolism and glucuronidation[7] | Extensively metabolized[10] |
| Excretion | Feces and urine[6] | Urine and feces[9] | Primarily urine[10] |
Pharmacodynamic Profiles
Pharmacodynamics describes the relationship between drug concentration at the site of action and the resulting effect.
Table 2: Pharmacodynamic Parameters of Selected Bis(trifluoromethyl)phenyl Compounds
| Parameter | Celecoxib | Bicalutamide | Nilutamide |
| Mechanism of Action | Selective COX-2 inhibitor, reducing prostaglandin synthesis.[4] | Androgen receptor antagonist.[13] | Non-steroidal androgen receptor antagonist.[14] |
| Target | Cyclooxygenase-2 (COX-2) | Androgen Receptor (AR) | Androgen Receptor (AR) |
| IC50 / Binding Affinity | IC50 = 0.45 µM for COX-2[15] | ~4 times higher affinity for AR than hydroxyflutamide[16] | IC50 = 412 nM for AR; affinity is 1-4% of testosterone[17] |
| Pharmacodynamic Effect | Anti-inflammatory, analgesic, and antipyretic effects.[7] | Inhibition of androgen-dependent cell proliferation.[11] | Blocks the action of androgens on prostate tissue.[14] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The therapeutic effects of these compounds are mediated through specific signaling pathways.
Experimental Workflows
A typical workflow for PK/PD modeling involves several key experimental stages.
Experimental Protocols
Protocol: Quantification of Drug in Plasma by LC-MS/MS
Objective: To determine the concentration of the test compound in plasma samples.
Materials:
-
Plasma samples
-
Test compound and internal standard (IS)
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the supernatant onto the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set the mass spectrometer to multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for the test compound and the IS.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.
-
Determine the concentration of the test compound in the plasma samples by interpolating their peak area ratios from the standard curve.
-
Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
Objective: To determine the in vitro potency (IC50) of a test compound against the COX-2 enzyme.[15]
Materials:
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
Arachidonic acid (substrate)
-
Test compound and positive control (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound and positive control in DMSO, then dilute to the final concentration in COX Assay Buffer.
-
-
Assay Setup:
-
Add 80 µL of the Reaction Mix (COX Assay Buffer, COX Probe, and COX-2 enzyme) to each well of the 96-well plate.
-
Add 10 µL of the diluted test compound, positive control, or vehicle (for control wells) to the respective wells.
-
Incubate the plate at 25°C for 10 minutes, protected from light.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol: Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of a test compound to the androgen receptor.
Materials:
-
Recombinant human androgen receptor
-
Radiolabeled androgen (e.g., [3H]-Mibolerone)
-
Assay buffer (e.g., TEG buffer)
-
Test compound and positive control (e.g., Dihydrotestosterone)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, combine the recombinant androgen receptor, a fixed concentration of the radiolabeled androgen, and varying concentrations of the test compound or positive control.
-
Incubate at 4°C for 18-24 hours to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Transfer the incubation mixture to a filter plate to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
Protocol: Western Blot for Signaling Pathway Analysis
Objective: To assess the effect of a test compound on the expression or phosphorylation of key proteins in a signaling pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target protein and loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation:
-
Separate the proteins in the cell lysates by size using SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein signal to the loading control signal to determine the relative changes in protein expression or phosphorylation.
-
PK/PD Modeling Approach
Objective: To establish a mathematical relationship between the drug's pharmacokinetic profile and its pharmacodynamic effects.
Modeling Steps:
-
Develop a Pharmacokinetic Model: Based on the plasma concentration-time data, a compartmental model (e.g., one- or two-compartment) is developed to describe the drug's ADME processes. This model will provide estimates for parameters such as absorption rate (Ka), elimination rate (Ke), and volume of distribution (Vd).
-
Develop a Pharmacodynamic Model: The relationship between drug concentration and effect is described using a pharmacodynamic model, such as the Emax model, which relates the drug concentration to the magnitude of the effect. This model yields parameters like Emax (maximum effect) and EC50 (concentration at which 50% of the maximal effect is observed).
-
Link PK and PD Models: The PK and PD models are linked to describe the time course of the drug's effect. This can be a direct link, where the effect is directly proportional to the plasma concentration, or an indirect link, where the drug affects the production or degradation of a physiological substance that mediates the effect.
-
Model Simulation and Validation: The combined PK/PD model is used to simulate the expected effects at different dosing regimens. The model's predictive performance is then validated using data not used in the model development.
-
Dose Optimization: The validated model can be used to predict the optimal dosing regimen to achieve the desired therapeutic effect while minimizing potential adverse effects.
By following these application notes and protocols, researchers can effectively characterize the PK/PD properties of novel bis(trifluoromethyl)phenyl compounds, facilitating their development into safe and effective therapeutics.
References
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Relative bioavailability and tolerability of two formulations of bicalutamide 50-mg tablets: a randomized-sequence, open-label, two-period crossover study in healthy Korean male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetic evaluation of two formulations of bicalutamide 50-mg tablets: an open-label, randomized-sequence, single-dose, two-period crossover study in healthy Korean male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bccancer.bc.ca [bccancer.bc.ca]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 8. drugs.com [drugs.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Pharmacokinetics and metabolism of nilutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.umn.edu [experts.umn.edu]
- 14. Nilutamide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. Receptor affinity and potency of non-steroidal antiandrogens: translation of preclinical findings into clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nilutamide - Wikipedia [en.wikipedia.org]
Application of N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamides in Cancer Research: A Look into a Novel Area of Drug Discovery
The exploration of novel chemical scaffolds as potential anti-cancer agents is a cornerstone of modern oncological research. Within this landscape, N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamides represent an emerging class of compounds with theoretical potential for therapeutic intervention. However, a comprehensive review of the current scientific literature reveals that this specific chemical family is in the nascent stages of investigation, with limited publicly available data on its direct application in cancer research.
While detailed experimental protocols and extensive quantitative data specifically for "N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamides" are not yet established in the public domain, we can infer potential mechanisms and experimental approaches based on the broader understanding of related chemical structures, such as dihydropyrimidines and hydroxamic acid derivatives, which have been investigated for their anti-neoplastic properties.
Theoretical Framework and Potential Mechanisms of Action
The core structure of N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide suggests several plausible mechanisms of action that could be exploited in cancer therapy. The dihydropyrimidine ring is a privileged scaffold in medicinal chemistry, known to interact with various biological targets. The N-hydroxy-carboxamide moiety is a well-established zinc-binding group, a key feature of many histone deacetylase (HDAC) inhibitors.
Potential Signaling Pathways to Investigate:
-
HDAC Inhibition: The N-hydroxy-carboxamide group could chelate the zinc ion in the active site of histone deacetylases, leading to hyperacetylation of histones and non-histone proteins. This can result in the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis.
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition: Pyrimidine analogs are known to inhibit DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway. Cancer cells, with their high proliferation rate, are particularly dependent on this pathway, making DHODH an attractive therapeutic target.
-
Kinase Inhibition: The dihydropyrimidine core could be functionalized to target the ATP-binding site of various protein kinases that are dysregulated in cancer, such as those involved in cell proliferation and survival pathways (e.g., EGFR, VEGFR, etc.).
Below is a conceptual diagram illustrating the potential inhibitory actions of this class of compounds.
Caption: Potential mechanisms of N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamides.
Proposed Experimental Protocols for Preliminary Investigation
For researchers interested in exploring the anti-cancer potential of this novel compound class, the following experimental workflow provides a foundational approach for initial screening and characterization.
Caption: A proposed experimental workflow for evaluating novel anticancer compounds.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide compounds
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Protocol 2: Western Blot Analysis for Apoptosis Markers
This protocol is used to detect key proteins involved in the apoptotic pathway to determine if the compound induces programmed cell death.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours. Harvest and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the changes in the expression levels of apoptotic proteins. Cleavage of Caspase-3 and PARP, and an increased Bax/Bcl-2 ratio are indicative of apoptosis.
Data Presentation
While specific quantitative data for N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamides is not available, the following table templates can be used to structure and present data once it is generated from the proposed experiments.
Table 1: In Vitro Cytotoxicity of N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide Analogs
| Compound ID | Cancer Cell Line | IC₅₀ (µM) ± SD (48h) | IC₅₀ (µM) ± SD (72h) |
| Compound A | MCF-7 (Breast) | ||
| Compound A | A549 (Lung) | ||
| Compound A | HCT116 (Colon) | ||
| Compound B | MCF-7 (Breast) | ||
| Compound B | A549 (Lung) | ||
| Compound B | HCT116 (Colon) | ||
| Doxorubicin | MCF-7 (Breast) | ||
| Doxorubicin | A549 (Lung) | ||
| Doxorubicin | HCT116 (Colon) |
Table 2: Effect of Lead Compound on Cell Cycle Distribution in [Cancer Cell Line]
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | |||
| Lead Compound (IC₅₀/2) | |||
| Lead Compound (IC₅₀) | |||
| Lead Compound (2 x IC₅₀) |
Conclusion
The field of N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamides in cancer research is currently an open frontier. The structural features of these compounds suggest a high potential for anti-cancer activity, likely through mechanisms such as HDAC inhibition. The provided theoretical framework and experimental protocols offer a roadmap for researchers to embark on the investigation of this promising, yet underexplored, class of molecules. As research progresses, it is anticipated that a wealth of data will emerge, paving the way for the development of novel and effective cancer therapies.
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 2-({[3,5-bis(trifluoromethyl)phenyl]methyl}amino)-N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the aqueous solubility of 2-({[3,5-bis(trifluoromethyl)phenyl]methyl}amino)-N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide (hereinafter referred to as "the compound").
I. Frequently Asked Questions (FAQs)
Q1: What are the main structural features of the compound that likely contribute to its poor solubility?
A1: The compound's low aqueous solubility is likely attributed to several structural features:
-
Two trifluoromethyl (-CF3) groups: These groups significantly increase the lipophilicity of the molecule.[1][2][3]
-
A large aromatic bis(trifluoromethyl)phenyl group: This bulky, nonpolar moiety further contributes to the hydrophobic nature of the compound.
-
A planar pyrimidine core: The relatively rigid and planar structure can facilitate crystalline packing, leading to high lattice energy and poor solubility.
-
Intramolecular hydrogen bonding: The potential for intramolecular hydrogen bonds may reduce the interactions with water molecules.
Q2: What are the initial steps I should take to assess the solubility of my compound?
A2: A baseline solubility assessment is crucial. We recommend performing equilibrium solubility studies in various aqueous media. A typical starting point would be to measure the solubility in:
-
Deionized water
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Buffers at various pH values (e.g., pH 2, 5, and 9) to understand the impact of ionizable groups.
Q3: What are the most common strategies for improving the solubility of poorly water-soluble compounds like this one?
A3: Several techniques can be employed, broadly categorized as physical and chemical modifications:
-
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[4][5][6][7][8] Methods include micronization and nanomilling.
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of the drug to an amorphous state can significantly enhance solubility.[9][10][11][12] This is often achieved by dispersing the compound in a polymer matrix.
-
-
Chemical Modifications:
-
Salt Formation: If the compound has ionizable groups, forming a salt can improve its solubility.
-
Co-crystals: Forming a crystalline structure with a benign co-former can alter the physicochemical properties, including solubility.[13][14][15][16][17]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the hydrophobic parts of the molecule and increase aqueous solubility.[18][19][20][21][22]
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[23][24][25]
-
II. Troubleshooting Guides
This section provides solutions to common problems encountered during solubility enhancement experiments.
Guide 1: Particle Size Reduction
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent particle size distribution after milling. | Improper milling parameters (e.g., pressure, time, bead size). | Optimize milling parameters. Use techniques like laser diffraction to monitor particle size distribution during optimization.[4] |
| Agglomeration of particles after milling. | Incorporate a surfactant or stabilizer during the milling process. Consider wet milling over dry milling to reduce agglomeration.[5] | |
| No significant improvement in dissolution rate despite smaller particle size. | The compound may have very low intrinsic solubility, making dissolution rate limiting. | Combine particle size reduction with other techniques like solid dispersions or co-solvents. |
| The compound may be "brick dust," where the high crystal lattice energy is the primary barrier to dissolution. | Consider techniques that disrupt the crystal lattice, such as amorphous solid dispersions. |
Guide 2: Amorphous Solid Dispersions (ASDs)
| Problem | Possible Cause | Troubleshooting Steps |
| The compound recrystallizes during storage. | The polymer is not effectively stabilizing the amorphous form. | Screen different polymers to find one with better miscibility with the compound.[10][12] Increase the polymer-to-drug ratio. |
| High humidity is promoting recrystallization. | Store the ASD under controlled, low-humidity conditions. Package with desiccants. | |
| Poor dissolution of the ASD formulation. | The polymer itself may be poorly soluble or form a viscous gel layer that impedes drug release. | Select a polymer with a higher dissolution rate in the target medium.[12] |
| Incomplete conversion to an amorphous state. | Optimize the manufacturing process (e.g., spray drying or hot-melt extrusion parameters) to ensure complete amorphization.[9] |
Guide 3: Co-crystallization
| Problem | Possible Cause | Troubleshooting Steps |
| Difficulty in forming co-crystals. | The chosen co-former is not suitable. | Screen a variety of co-formers with different functional groups that can interact with the compound (e.g., via hydrogen bonding). |
| The crystallization method is not optimal. | Experiment with different co-crystallization techniques such as solvent evaporation, grinding, or slurry conversion.[13][14] | |
| Co-crystals show poor stability and convert back to the original form. | The co-crystal is a metastable form. | Evaluate the thermodynamic stability of the co-crystal. Store under controlled temperature and humidity. |
III. Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersion by Spray Drying
-
Polymer and Solvent Selection: Select a suitable polymer (e.g., PVP K30, HPMC, Soluplus®) and a common solvent system in which both the compound and the polymer are soluble (e.g., methanol, acetone, or a mixture).
-
Solution Preparation: Prepare a solution containing the compound and the polymer at a specific ratio (e.g., 1:1, 1:3, 1:5 by weight). The total solid content in the solution should typically be between 2-10% (w/v).
-
Spray Drying:
-
Set the inlet temperature of the spray dryer (e.g., 100-150 °C).
-
Set the atomization gas flow rate and the solution feed rate to achieve a desired outlet temperature (e.g., 50-80 °C).
-
Spray the solution into the drying chamber.
-
-
Collection and Drying: Collect the dried powder from the cyclone. Dry the collected powder further under vacuum at a moderate temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
Characterization: Analyze the resulting powder for its amorphous nature using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Evaluate the dissolution profile.
Protocol 2: Co-crystal Formation by Solvent Evaporation
-
Co-former Selection: Choose a co-former that has complementary functional groups for hydrogen bonding with the compound (e.g., carboxylic acids, amides).
-
Stoichiometric Mixture: Dissolve the compound and the co-former in a suitable solvent (e.g., ethanol, ethyl acetate) in a specific molar ratio (e.g., 1:1, 1:2).
-
Slow Evaporation: Cover the container with a perforated lid to allow for slow evaporation of the solvent at room temperature.
-
Crystal Collection: Once crystals are formed, collect them by filtration.
-
Characterization: Confirm the formation of a new crystalline phase using PXRD, DSC, and spectroscopic techniques like FTIR or Raman spectroscopy.
IV. Data Presentation
Table 1: Solubility of the Compound in Various Media
| Medium | Temperature (°C) | Solubility (µg/mL) |
| Deionized Water | 25 | < 1 |
| PBS (pH 7.4) | 25 | < 1 |
| 0.1 N HCl (pH 1.2) | 25 | < 1 |
| Acetate Buffer (pH 4.5) | 25 | < 1 |
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Formulation Details | Fold Increase in Apparent Solubility | Dissolution Rate (µg/cm²/min) |
| Micronization | Mean particle size: 5 µm | ~2-5 | ~0.1 |
| Amorphous Solid Dispersion | 1:3 drug-to-HPMC ratio | > 100 | > 5 |
| Co-crystal | 1:1 with nicotinamide | ~20-50 | ~2 |
| Cyclodextrin Complex | 1:1 with HP-β-CD | ~50-100 | ~3 |
| Lipid-Based Formulation | SEDDS with 30% drug load | > 200 (in situ) | Not directly comparable |
Note: The data presented in these tables are illustrative and should be replaced with actual experimental results.
V. Visualizations
Experimental Workflow for Solubility Enhancement
Caption: A logical workflow for selecting and optimizing a solubility enhancement strategy.
Potential Signaling Pathway Involvement
Many pyrimidine-5-carboxamide derivatives are developed as kinase inhibitors. The diagram below illustrates a simplified, representative signaling pathway that such a compound might inhibit.
Caption: A representative MAPK/ERK signaling pathway often targeted by kinase inhibitors.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Managing Particle Size Reduction in High-Dose API Tablet Formulations – Pharma.Tips [pharma.tips]
- 5. API Particle Size Reduction | Micronization & Milling | CDMO [pharmacompass.com]
- 6. pharmtech.com [pharmtech.com]
- 7. veranova.com [veranova.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. veranova.com [veranova.com]
- 13. Cocrystallization techniques for enhancement of solubility [wisdomlib.org]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Cocrystallization of Ezetimibe with Organic Acids: Stoichiometric Optimization for Improved Solubility and Bioavailability [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. youtube.com [youtube.com]
- 23. Surfactant-Enriched Cross-Linked Scaffold as an Environmental and Manufacturing Feasible Approach to Boost Dissolution of Lipophilic Drugs [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. dovepress.com [dovepress.com]
Technical Support Center: Synthesis of Substituted Dihydropyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted dihydropyrimidines, particularly via the Biginelli reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
Question: Why is my reaction yield consistently low?
Answer: Low yields in the synthesis of dihydropyrimidines, especially in the classical Biginelli reaction, are a common issue.[1][2] The original protocol, which involves heating the reactants in ethanol with a catalytic amount of acid, often results in poor yields, particularly with substituted aromatic and aliphatic aldehydes.[1][2] Here are several factors to consider and troubleshoot:
-
Catalyst Choice: The classical acid-catalyzed method can be inefficient.[1][2] The use of more effective catalysts can significantly improve yields.[1]
-
Lewis Acids: Consider using Lewis acids such as BF₃OEt₂, InBr₃, LaCl₃·7H₂O, Yb(OTf)₃, or CuCl₂.[3][4]
-
Brønsted Acids: Apart from HCl, other Brønsted acids can be employed.
-
Metal Salts: Catalysts like ferric nitrate (Fe(NO₃)₃·9H₂O) or copper(II) trifluoroacetate hydrate have been shown to be effective.[3][4]
-
Heterogeneous Catalysts: Solid-supported catalysts can simplify purification and improve yields.
-
-
Reaction Conditions:
-
Solvent-Free Conditions: Performing the reaction under solvent-free conditions, for instance by grinding the reactants together, can lead to higher yields and is more environmentally friendly.[3]
-
Microwave Irradiation: Microwave-assisted synthesis has been reported to improve yields and shorten reaction times.[3][5]
-
Ultrasound Irradiation: The use of ultrasound can also enhance the reaction rate and yield.[3]
-
-
Reactant Stoichiometry: Ensure the optimal ratio of the three components (aldehyde, β-ketoester, and urea/thiourea). A common approach is to use a slight excess of the urea or thiourea component.[2]
Question: I am observing the formation of multiple side products. How can I improve the selectivity?
Answer: The formation of side products in the Biginelli reaction can complicate purification and reduce the yield of the desired dihydropyrimidine.
-
Reaction Mechanism Considerations: The reaction proceeds through a series of bimolecular reactions.[4] Understanding the potential side reactions, such as self-condensation of the aldehyde or β-ketoester, can help in optimizing conditions to favor the desired product.
-
Catalyst Influence: The choice of catalyst can influence the reaction pathway and selectivity. For instance, in reactions involving salicylaldehyde derivatives, certain catalysts like copper triflate can prevent the formation of oxygen-bridged tricyclic byproducts.[6]
-
Temperature Control: Carefully controlling the reaction temperature can help minimize the formation of undesired byproducts.
Question: How can I effectively purify my synthesized dihydropyrimidine?
Answer: Purification of dihydropyrimidines can sometimes be challenging due to the presence of unreacted starting materials, catalysts, and side products.
-
Recrystallization: This is the most common and often effective method for purifying solid dihydropyrimidine products. The crude product is typically filtered and then recrystallized from a suitable solvent, such as ethanol or methanol.[2][7]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is a standard purification technique.[8] The purity of the fractions can be monitored by Thin Layer Chromatography (TLC).[3][6]
-
Trituration: In some cases, a secondary trituration of the crude product with an organic solvent (like dichloromethane) can help remove soluble impurities, leaving the pure dihydropyrimidine as an insoluble solid.[9]
-
Catalyst Removal: If a homogeneous catalyst is used, it needs to be removed during workup. This can sometimes be achieved by washing the organic extract with an appropriate aqueous solution. The use of heterogeneous or recyclable catalysts can simplify this step, as they can be removed by filtration.[2][3]
Question: I am having trouble characterizing my product. What are the expected spectral data?
Answer: Proper characterization is crucial to confirm the structure and purity of the synthesized dihydropyrimidines. A combination of spectroscopic techniques is typically used.[5][6][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the protons of the dihydropyrimidine ring, including a singlet for the C4-H proton and signals for the NH protons. The chemical shifts will vary depending on the substituents.[8] In some cases, tautomerism can lead to complex NMR spectra, which may be simplified at higher temperatures.[9]
-
¹³C NMR: This will show the characteristic chemical shifts for the carbonyl carbon and the other carbons in the heterocyclic ring and the substituents.[8]
-
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H and C=O stretching vibrations.
-
Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming the expected product formation.[5]
-
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N), which should be in good agreement with the calculated values for the desired compound.[5][6]
Frequently Asked Questions (FAQs)
What is the Biginelli reaction?
The Biginelli reaction is a one-pot, three-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[2][4] It involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[4][5] This reaction was first reported by the Italian chemist Pietro Biginelli in 1891.[4]
What are the advantages of using substituted dihydropyrimidines in drug development?
Substituted dihydropyrimidines are of significant interest in medicinal chemistry due to their diverse pharmacological and therapeutic properties. They have been shown to exhibit a wide range of biological activities, including:
-
Calcium channel blocking activity[4]
-
Antihypertensive effects[4]
-
Antiviral, antibacterial, antitumor, and anti-inflammatory properties[3][11]
-
α-1a-antagonist activity[4]
What are some modern modifications to the classical Biginelli reaction?
To overcome the limitations of the original Biginelli protocol, numerous modifications have been developed to improve yields, shorten reaction times, and simplify the procedure. These include:
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The use of a wide variety of Lewis and Brønsted acid catalysts.[4]
-
Solvent-free reaction conditions.[3]
-
The application of microwave irradiation and ultrasound.[3]
-
The use of environmentally benign and reusable catalysts.[2]
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Development of solid-phase synthesis protocols.[4]
Are there alternative synthetic routes to substituted dihydropyrimidines?
While the Biginelli reaction is the most prominent method, other synthetic strategies exist. However, the multicomponent nature of the Biginelli reaction, where three or more reactants combine in a single step, offers significant advantages in terms of efficiency and atom economy over traditional multi-step syntheses.[1][2]
Data Presentation
Table 1: Comparison of Catalysts for the Biginelli Reaction
| Catalyst | Reaction Conditions | Time (min) | Yield (%) | Reference |
| None | Ethanol, Reflux | 45 | 39 | [2] |
| Dicalcium Phosphate (7 mol%) | Ethanol, Reflux | Not Specified | Good | [2] |
| Ferric Nitrate (0.1 mmol) | Solvent-free grinding | Not Specified | High | [3] |
| Benzyltriethylammonium chloride | Solvent-free | 30-45 | >85 | [1] |
| Yb(OTf)₃ (0.2 mmol) | Acetonitrile, Microwave, 120 °C | 20 | 90 | [12] |
Experimental Protocols
General Protocol for the Synthesis of a Substituted Dihydropyrimidine via a Catalyzed Biginelli Reaction
This protocol is a general guideline and may require optimization for specific substrates.
1. Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1 mmol), the β-ketoester (1 mmol), and urea or thiourea (1.5 mmol).[2]
-
Add the chosen solvent (e.g., ethanol, 10 mL) and the catalyst (e.g., dicalcium phosphate dihydrate, 7 mol%).[2]
2. Reaction Execution:
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate).[2][6]
3. Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
A solid product may precipitate out of the solution. If so, collect the solid by filtration.[2]
-
Wash the solid with cold solvent to remove any soluble impurities.
4. Purification:
-
Recrystallize the crude solid product from a suitable solvent (e.g., hot ethanol or methanol) to obtain the pure dihydropyrimidine.[2][8]
-
Dry the purified product under vacuum.
5. Characterization:
-
Determine the melting point of the purified compound.
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.[5][6]
Visualizations
Caption: Mechanism of the Biginelli Reaction.
Caption: Synthesis and Purification Workflow.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 3. tandfonline.com [tandfonline.com]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]
- 9. Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.vensel.org [pubs.vensel.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Assay Interference with Trifluoromethyl-Containing Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate assay interference caused by trifluoromethyl-containing compounds.
Frequently Asked Questions (FAQs)
Q1: Why are trifluoromethyl (-CF3) groups so common in drug candidates, and how can they cause assay interference?
The trifluoromethyl group is a valuable substituent in medicinal chemistry due to its strong electron-withdrawing nature, which can significantly enhance a compound's metabolic stability, binding affinity, and bioavailability. The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation and increasing the drug's half-life.[1] Additionally, its lipophilicity can improve membrane permeability.
However, these same properties can lead to assay interference. The high electronegativity and potential for nonspecific interactions can cause compounds to behave as "Pan-Assay Interference Compounds" (PAINS).[2][3][4] Interference can manifest as fluorescence quenching, autofluorescence, non-specific protein binding, or even compound aggregation, leading to false-positive or false-negative results.
Q2: What are the most common types of assay interference observed with trifluoromethyl-containing compounds?
While not exclusive to this class of compounds, trifluoromethylated molecules are often flagged for the following types of interference:
-
Fluorescence Interference: Compounds may absorb light at the excitation or emission wavelengths of the assay fluorophore, a phenomenon known as quenching, which leads to a false-negative or reduced signal.[5] Conversely, some compounds are intrinsically fluorescent (autofluorescent) at the assay wavelengths, causing a false-positive signal.[5]
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Non-Specific Binding: The lipophilic nature of the trifluoromethyl group can promote non-specific interactions with assay proteins, such as enzymes or antibodies, leading to apparent inhibition or activation that is not related to the intended target.
-
Compound Aggregation: At higher concentrations, lipophilic compounds can form aggregates that sequester and inhibit enzymes or interfere with detection technologies, a common mechanism for false positives in high-throughput screening (HTS).
-
Chemical Reactivity: Although the C-F bond is stable, the strong electron-withdrawing effect of the -CF3 group can alter the reactivity of nearby functional groups, potentially leading to covalent modification of assay components.[1]
Q3: How can I preemptively identify if my trifluoromethyl-containing compound is likely to interfere with my assay?
A combination of computational and experimental approaches is recommended:
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In Silico Analysis: Utilize computational filters to screen for substructures associated with Pan-Assay Interference Compounds (PAINS). Several software tools and online resources are available for this purpose.[2][3]
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Literature Review: Search for published data on compounds with similar scaffolds to see if they have been reported as promiscuous inhibitors or assay-interfering molecules.
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Solubility Assessment: Poor aqueous solubility is a red flag for potential compound aggregation. Experimentally determine the solubility of your compound in the assay buffer.
Troubleshooting Guides
Issue 1: My trifluoromethyl-containing compound shows potent inhibition in a fluorescence-based assay, but the results are not reproducible in orthogonal assays.
This is a classic sign of potential fluorescence interference. The following workflow can help you diagnose the issue.
Figure 1. Workflow to diagnose fluorescence interference.
Experimental Protocol: Assessing Fluorescence Interference
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Objective: To determine if the test compound exhibits autofluorescence or quenches the assay's fluorescent signal.
-
Materials:
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Test compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer.
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Fluorescent probe used in the primary assay.
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Microplate reader with spectral scanning capabilities.
-
Black, clear-bottom microplates.
-
-
Procedure:
-
Autofluorescence Check:
-
Prepare serial dilutions of the test compound in assay buffer in a microplate.
-
Include a buffer-only control.
-
Scan the emission spectrum of each well using the same excitation wavelength as the primary assay.
-
An emission peak that overlaps with the assay's detection wavelength indicates autofluorescence.
-
-
Quenching Check:
-
Prepare a solution of the fluorescent probe in assay buffer at the same concentration used in the primary assay.
-
Add serial dilutions of the test compound to this solution.
-
Include a control with the fluorescent probe and DMSO (or the compound's vehicle).
-
Measure the fluorescence intensity at the assay's excitation and emission wavelengths.
-
A concentration-dependent decrease in fluorescence intensity indicates quenching.
-
-
Data Presentation: Sample Interference Data
| Compound Concentration (µM) | Autofluorescence (RFU) at Assay Emission Wavelength | Fluorescence Signal in Presence of Probe (RFU) | % Quenching |
| 100 | 5,230 | 8,950 | 78.1% |
| 50 | 2,610 | 18,340 | 55.2% |
| 25 | 1,300 | 28,760 | 29.6% |
| 12.5 | 650 | 35,480 | 13.2% |
| 0 (Control) | 50 | 40,890 | 0.0% |
Issue 2: My compound is active in a primary screen, but shows activity against multiple, unrelated targets.
This suggests non-specific activity, possibly due to compound aggregation or non-specific protein binding.
Figure 2. Workflow to diagnose non-specific activity.
Experimental Protocol: Detergent Counter-Screen for Aggregation
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Objective: To determine if the observed activity is due to compound aggregation.
-
Materials:
-
Test compound.
-
Primary assay components.
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Non-ionic detergent (e.g., Triton X-100 or Tween-20).
-
-
Procedure:
-
Prepare two sets of assay reactions.
-
In the first set, run the primary assay as usual with a dose-response of the test compound.
-
In the second set, add a low concentration (e.g., 0.01-0.1%) of the non-ionic detergent to the assay buffer before adding the compound and initiating the reaction.
-
Compare the dose-response curves. A significant rightward shift in the IC50 value or a complete loss of activity in the presence of detergent is indicative of aggregation-based inhibition.
-
Data Presentation: Effect of Detergent on IC50
| Compound | IC50 without Detergent (µM) | IC50 with 0.05% Triton X-100 (µM) | Fold Shift in IC50 | Interpretation |
| Compound A | 1.2 | > 100 | > 83 | Likely Aggregator |
| Control Compound | 0.5 | 0.6 | 1.2 | Not an Aggregator |
Experimental Protocol: Biophysical Validation of Target Engagement
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Objective: To confirm a direct, stoichiometric interaction between the compound and the target protein, independent of the primary assay's detection method.
-
Methodologies:
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Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow solutions of the compound over the surface. A direct binding event will produce a measurable change in the refractive index. This can determine binding kinetics (kon and koff) and affinity (KD).
-
Microscale Thermophoresis (MST): Label the target protein with a fluorophore and mix it with varying concentrations of the compound. A binding event will alter the protein's movement in a temperature gradient, which is detected as a change in fluorescence. This method can determine the binding affinity (KD) in solution.
-
-
Interpretation: Confirmation of a direct, saturable binding event with a plausible affinity (KD) by a biophysical method provides strong evidence that the compound is a true binder and not an assay artifact.
Data Presentation: Comparison of Assay Potency and Binding Affinity
| Compound | Primary Assay IC50 (µM) | SPR Binding Affinity (KD) (µM) | MST Binding Affinity (KD) (µM) | Interpretation |
| Compound B | 2.5 | 3.1 | 4.5 | Confirmed Binder |
| Compound C | 5.8 | No Binding Detected | No Binding Detected | Likely Assay Artifact |
References
- 1. Assay Interference by Chemical Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dihydropyrimidine-5-Carboxamide Inhibitor Selectivity
Welcome to the technical support center for dihydropyrimidine-5-carboxamide inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing the selectivity of this important class of molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My dihydropyrimidine-5-carboxamide inhibitor is showing off-target activity. How can I improve its selectivity?
A1: Off-target activity is a common challenge in drug discovery. For dihydropyrimidine-5-carboxamide inhibitors, several strategies can be employed to enhance selectivity:
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Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your inhibitor and assess the impact on selectivity. For instance, in the development of 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase, high kinase selectivity was achieved by introducing a benzylamino substituent at the 2-position of the pyrimidine core to fill a specific sub-pocket.[1]
-
Target-Specific Modifications: Introduce polar substituents into regions of the molecule that interact with non-target enzymes. This can decrease binding to unintended targets by creating unfavorable interactions.[1]
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Computational Modeling: Utilize molecular docking and free energy perturbation simulations to understand the binding modes of your inhibitor with both the intended target and potential off-targets. This can guide the design of more selective compounds.[2][3]
Q2: I'm observing poor metabolic stability and high clearance with my lead compound. What can I do?
A2: Poor metabolic stability is a significant hurdle in drug development. Early compounds in the 2,4-diaminopyrimidine-5-carboxamide series suffered from high clearance and poor oral bioavailability due to rapid first-pass metabolism.[1] To address this:
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Metabolic Site Identification: Identify the primary sites of metabolism on your compound. This can be done through in vitro metabolism studies using liver microsomes (e.g., HLM - Human Liver Microsomes, RLM - Rat Liver Microsomes).
-
Blocking Metabolism: Once metabolic hotspots are identified, modify the chemical structure at these positions to block or slow down metabolism. This could involve adding blocking groups or altering the electronic properties of the molecule.
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Reduce Lipophilicity: High lipophilicity can contribute to rapid metabolism. Introducing polar groups can decrease lipophilicity and improve metabolic stability.[1]
Q3: How can I set up a reliable assay to screen for inhibitor selectivity?
A3: A robust screening assay is crucial for identifying selective inhibitors. A common approach is to use a panel of related enzymes or receptors.
-
Kinase Profiling: For kinase inhibitors, utilize a comprehensive kinase panel to assess the selectivity of your compound against a broad range of kinases. This can help identify potential off-target interactions early in the discovery process.
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Radioligand Binding Assays: For receptor antagonists, radioligand binding assays are a standard method to determine the affinity and selectivity of your compounds against different receptor subtypes.[2][3]
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Cell-Based Assays: Complement biochemical assays with cell-based assays to evaluate the compound's activity and selectivity in a more physiologically relevant context.
Q4: My inhibitor shows good potency in biochemical assays but poor activity in cell-based assays. What could be the reason?
A4: Discrepancies between biochemical and cell-based assay results are common. Potential reasons include:
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Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.
-
Efflux by Transporters: The compound may be actively transported out of the cell by efflux pumps.
-
Cellular Metabolism: The compound may be rapidly metabolized within the cell.
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High Protein Binding: The compound may bind extensively to plasma proteins in the cell culture medium, reducing the free concentration available to interact with the target.
To troubleshoot this, you can perform cell permeability assays (e.g., PAMPA), assess efflux pump interactions, and analyze compound stability in the presence of cells.
Experimental Protocols
1. Kinase Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of a dihydropyrimidine-5-carboxamide inhibitor against a panel of kinases.
-
Objective: To determine the inhibitory activity of a compound against a broad range of kinases.
-
Methodology:
-
Prepare a stock solution of the test compound in DMSO.
-
In a multi-well plate, add the kinase, a suitable substrate, and ATP.
-
Add the test compound at various concentrations to different wells. Include positive and negative controls.
-
Incubate the plate at the optimal temperature for the kinase reaction.
-
Stop the reaction and measure the amount of product formed. This can be done using various detection methods, such as radioactivity, fluorescence, or luminescence.
-
Calculate the IC50 value for each kinase to determine the selectivity profile of the compound.
-
Figure 1. Experimental workflow for kinase selectivity profiling.
2. Radioligand Binding Assay for Receptor Selectivity
This protocol describes a method for determining the binding affinity and selectivity of a compound for different receptor subtypes.
-
Objective: To measure the Ki values of a compound for a panel of receptors.
-
Methodology:
-
Prepare cell membranes expressing the target receptors.
-
In a multi-well plate, add the cell membranes, a radiolabeled ligand that binds to the target receptor, and the test compound at various concentrations.
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate the bound and free radioligand using a filtration method.
-
Measure the amount of bound radioactivity using a scintillation counter.
-
Calculate the Ki value for the test compound for each receptor to determine its selectivity.[3]
-
Figure 2. Workflow for a radioligand binding assay.
Data Presentation
Table 1: Selectivity Profile of 2,4-Diaminopyrimidine-5-Carboxamide Inhibitors against Sky Kinase and Off-Targets
| Compound | Sky Kinase IC50 (μM) | Off-Target Kinase 1 IC50 (μM) | Off-Target Kinase 2 IC50 (μM) | Selectivity (Fold) vs Off-Target 1 |
| Analog 11 | 0.43 | >10 | >10 | >23 |
| Analog 12 | 0.58 | >10 | >10 | >17 |
| Analog 15 | 0.40 | 1.4 | >10 | 3.5 |
| Analog 16 | 0.43 | >10 | >10 | >23 |
| Analog 17 | 0.58 | >10 | >10 | >17 |
| Analog 18 | 0.43 | >10 | >10 | >23 |
| Analog 19 | 0.58 | >10 | >10 | >17 |
Data adapted from the optimization of 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase.[1]
Table 2: Structure-Activity Relationship (SAR) Summary for Adenosine Receptor Antagonists
| Compound ID | A1AR Ki (nM) | A2AAR Ki (nM) | A3AR Ki (nM) | A2BAR Ki (nM) | A1/A2A Selectivity |
| 19l | 1.5 | 150 | >1000 | >1000 | 100 |
| 19v | 2.1 | 250 | >1000 | >1000 | 119 |
| 19ao | 0.8 | 120 | >1000 | >1000 | 150 |
This table summarizes the binding affinities and selectivity of representative 2-amino-4,6-diarylpyrimidine-5-carbonitrile derivatives for human adenosine receptor subtypes.[3]
Signaling Pathway
Figure 3. General signaling pathway for a receptor tyrosine kinase and its inhibition.
References
Technical Support Center: Strategies to Reduce Off-Target Effects of Novel Small Molecules
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to minimize the off-target effects of novel small molecules.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in drug discovery?
A1: Off-target effects occur when a small molecule drug binds to and modulates the activity of proteins other than its intended therapeutic target. These unintended interactions are a significant concern because they can lead to adverse drug reactions (ADRs), toxicity, and reduced efficacy of the drug candidate.[1][2] Identifying and mitigating off-target effects early in the drug discovery process is crucial to reduce the high attrition rates of drug candidates in preclinical and clinical development.[2]
Q2: What are the primary strategies to reduce off-target effects?
A2: A multi-pronged approach is typically employed, combining computational, experimental, and medicinal chemistry strategies:
-
Computational Approaches: In silico methods are used early on to predict potential off-target interactions.[3][4] This allows for the proactive design of more selective compounds.
-
Experimental Screening: A variety of in vitro assays are used to experimentally identify off-target binding. This includes broad screening panels against a wide range of proteins, such as kinases.[3][5]
-
Medicinal Chemistry Modifications: Once off-target interactions are identified, medicinal chemists can rationally design and synthesize new analogs of the lead compound with improved selectivity.[1][3][4]
Q3: How can I proactively design small molecules with better selectivity?
A3: Proactive design involves a combination of computational and structure-based approaches:
-
Structure-Activity Relationship (SAR) Analysis: Systematically modify the chemical structure to understand which parts of the molecule are crucial for on-target activity and which contribute to off-target binding.[1][3]
-
Structure-Based Drug Design (SBDD): Utilize the 3D structures of both the on-target and off-target proteins to design molecules that maximize interactions with the desired target while minimizing binding to unwanted proteins.[4]
-
Pharmacophore Modeling: Develop a model of the essential steric and electronic features required for binding to the on-target protein and use it to filter out molecules with a higher propensity for off-target interactions.
Troubleshooting Guides
Problem 1: My lead compound shows significant activity against multiple kinases in a screening panel.
Q: How can I improve the selectivity of my kinase inhibitor?
A: Improving kinase inhibitor selectivity is a common challenge due to the highly conserved nature of the ATP-binding site across the kinome.[4] Here’s a step-by-step approach to troubleshoot and enhance selectivity:
-
Analyze the Structural Basis of Off-Target Binding:
-
If crystal structures are available, perform structural alignment of your on-target kinase with the identified off-target kinases. Look for differences in the ATP-binding pocket and surrounding regions that can be exploited.
-
If no crystal structures are available, use homology modeling to generate models of the off-target kinases.
-
-
Employ Structure-Based Design Strategies:
-
Exploit Non-conserved Residues: Design modifications to your compound that introduce interactions with non-conserved amino acid residues in the on-target kinase. This can be achieved by adding or modifying functional groups that can form hydrogen bonds or van der Waals interactions.
-
Target Unique Conformations: Some kinases adopt unique inactive conformations. Design compounds that selectively bind to the specific conformation of your target kinase.
-
Increase Shape Complementarity: Modify your compound to better fit the unique shape and size of the on-target active site, creating steric hindrance in the active sites of off-target kinases.[6]
-
-
Utilize Medicinal Chemistry Approaches:
-
Scaffold Hopping: Replace the core scaffold of your inhibitor with a new one while retaining the key pharmacophoric features. This can lead to a complete change in the off-target profile.[3]
-
Rigidification: Introduce conformational constraints into your molecule, such as rings or double bonds, to lock it into a bioactive conformation that is more selective for the on-target kinase.[3]
-
Workflow for Improving Kinase Inhibitor Selectivity
Caption: Iterative workflow for enhancing kinase inhibitor selectivity.
Problem 2: A computational screen predicted several off-targets for my compound, but I'm not sure if these are real.
Q: How can I experimentally validate predicted off-target interactions in a cellular context?
A: It is crucial to experimentally validate in silico predictions. Several cell-based assays can confirm direct target engagement in a more physiologically relevant environment.
-
Cellular Thermal Shift Assay (CETSA®): This assay is based on the principle that a ligand binding to its target protein will stabilize the protein, leading to an increase in its melting temperature.[7][8][9] By comparing the thermal stability of the predicted off-target protein in the presence and absence of your compound, you can confirm binding.
-
NanoBRET™ Target Engagement Assay: This is a proximity-based assay that measures the binding of a compound to a target protein in living cells.[10] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy acceptor. A competing compound will displace the fluorescent tracer, leading to a decrease in the BRET signal.
Experimental Workflow for Off-Target Validation
Caption: Workflow for experimental validation of predicted off-targets.
Problem 3: My compound shows a desirable phenotype in cell-based assays, but I am unsure if it is due to on-target or off-target effects.
Q: How can I confirm that the observed cellular phenotype is due to the intended on-target activity?
A: Differentiating on-target from off-target-driven phenotypes is a critical step. A combination of approaches can provide a clearer picture:
-
Develop a Structurally Dissimilar Analog (Orthogonal Compound): Synthesize a compound with a different chemical scaffold that inhibits the same target. If this new compound recapitulates the same phenotype, it strengthens the evidence for on-target activity.
-
Generate a "Negative Control" Compound: Synthesize a close structural analog of your active compound that is inactive against the primary target but retains similar physicochemical properties. If this inactive analog does not produce the same phenotype, it suggests the phenotype is on-target.
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein in your cell model. If your compound's effect is diminished or abolished in these cells, it strongly supports an on-target mechanism.
Logical Flow for Phenotype Deconvolution
Caption: Logic for deconvoluting on-target vs. off-target phenotypes.
Quantitative Data Summary
Case Study: Improving the Selectivity of an Aurora-A Kinase Inhibitor
The following table summarizes the structure-activity relationship (SAR) data for a series of imidazo[4,5-b]pyridine derivatives designed to selectively inhibit Aurora-A kinase over Aurora-B kinase.[11]
| Compound | R Group | Aurora-A IC50 (μM) | Aurora-B IC50 (μM) | Selectivity (Aurora-B/Aurora-A) |
| 28a | Benzylamino | 0.080 | 0.095 | 1.2 |
| 28b | N-phenylbenzamide | 0.075 | 4.12 | 55 |
| 28c | N-phenylbenzoxy | 0.067 | 12.71 | 190 |
| 40f | Substituted N-phenylbenzoxy | 0.015 | 3.05 | 203 |
Data extracted from a study on Aurora kinase inhibitors.[11]
Key Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay for Selectivity Profiling
This protocol outlines the general steps for determining the IC50 values of a compound against on-target and off-target kinases using the ADP-Glo™ Kinase Assay.
Materials:
-
Kinase of interest and off-target kinases
-
Substrate for each kinase
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound serially diluted in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Kinase Reaction Setup:
-
Prepare a 2.5X kinase/substrate master mix containing the kinase and its respective substrate in the reaction buffer.
-
In a 384-well plate, add 1 µL of serially diluted compound or DMSO (as a control).
-
Add 2 µL of the kinase/substrate master mix to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.[12]
-
-
ATP Depletion:
-
ADP to ATP Conversion and Signal Detection:
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
-
Data Analysis:
-
Normalize the data to the DMSO control (100% activity) and a no-kinase control (0% activity).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol provides a general workflow for assessing the binding of a compound to a target protein in living cells.
Materials:
-
HEK293T cells
-
Plasmid DNA for the target protein fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ tracer specific for the target
-
Test compound
-
Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, opaque 384-well assay plates
Procedure:
-
Cell Transfection:
-
Assay Plate Preparation:
-
Compound and Tracer Addition:
-
Prepare serial dilutions of your test compound in Opti-MEM™.
-
Prepare the NanoBRET™ tracer at the recommended concentration in Opti-MEM™.
-
Add 2 µL of the compound dilutions to the wells, followed by 10 µL of the tracer solution. Include a no-compound control.
-
-
Incubation:
-
Equilibrate the plate for 2 hours at 37°C in a CO2 incubator.[10]
-
-
Substrate Addition and Signal Detection:
-
Data Acquisition:
-
Read the plate within 20 minutes on a plate reader equipped to measure luminescence at 450 nm (donor emission) and 610 nm (acceptor emission).[10]
-
-
Data Analysis:
-
Calculate the BRET ratio (610 nm emission / 450 nm emission).
-
Plot the BRET ratio versus the log of the compound concentration and fit the data to determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
This protocol describes the basic steps for performing a CETSA experiment to validate target engagement in intact cells.[7]
Materials:
-
Cell line of interest
-
Test compound and DMSO as a vehicle control
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Western blotting or ELISA reagents for protein detection
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat one set of cells with the test compound at the desired concentration and another set with DMSO. Incubate under normal culture conditions for a specified time (e.g., 1 hour).
-
-
Heating:
-
Cell Lysis and Separation of Soluble and Aggregated Proteins:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the target protein remaining in the soluble fraction using a suitable method, such as Western blotting or ELISA.
-
-
Data Analysis:
-
For each temperature point, quantify the band intensity (Western blot) or signal (ELISA).
-
Plot the percentage of soluble protein remaining versus the temperature for both the compound-treated and DMSO-treated samples.
-
A shift in the melting curve to a higher temperature in the compound-treated sample indicates stabilization of the protein and confirms target engagement.[2]
-
References
- 1. Modern Lead Optimization: A Journey through Science and Innovation - PharmaFeatures [pharmafeatures.com]
- 2. tandfonline.com [tandfonline.com]
- 3. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 4. How to optimize lead compounds? [synapse.patsnap.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Thermal Shift Assay (CETSA) for target engagement, screening or medicinal chemistry [zenodo.org]
- 10. eubopen.org [eubopen.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ulab360.com [ulab360.com]
Technical Support Center: Enhancing the Metabolic Stability of N-Hydroxy-Dihydropyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental evaluation of the metabolic stability of N-hydroxy-dihydropyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for dihydropyrimidine derivatives?
A1: Dihydropyrimidine derivatives can undergo various metabolic transformations. Common pathways include oxidation of the dihydropyrimidine ring to the corresponding pyrimidine, N-dealkylation, and hydroxylation at various positions on the molecule. For N-hydroxy-dihydropyrimidine derivatives specifically, the N-hydroxy group may also be subject to further metabolism, such as glucuronidation.
Q2: Which in vitro models are most suitable for assessing the metabolic stability of N-hydroxy-dihydropyrimidine derivatives?
A2: The most commonly used in vitro models are liver microsomes and hepatocytes.[1][2] Liver microsomes are a cost-effective option for evaluating Phase I metabolic pathways, primarily mediated by cytochrome P450 (CYP) enzymes. Hepatocytes, being intact cells, provide a more comprehensive assessment as they contain both Phase I and Phase II metabolic enzymes, as well as transporters.
Q3: How is metabolic stability typically quantified and reported?
A3: Metabolic stability is often reported as the in vitro half-life (t½) and intrinsic clearance (CLint). The half-life represents the time it takes for 50% of the parent compound to be metabolized. Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound. These values are calculated by monitoring the disappearance of the parent compound over time in the in vitro system.
Q4: What are the common analytical techniques used to measure the parent compound and its metabolites?
A4: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like N-hydroxy-dihydropyrimidine derivatives and their metabolites in biological matrices. This technique offers high sensitivity, selectivity, and throughput.
Q5: What are some general strategies to enhance the metabolic stability of dihydropyrimidine derivatives?
A5: Several strategies can be employed to improve metabolic stability. These include introducing electron-withdrawing groups to decrease the electron density of the aromatic ring, blocking metabolically liable sites with halogens or other stable groups, and modifying the lipophilicity of the molecule. For N-hydroxy compounds, strategies may also involve sterically hindering the N-hydroxy group to reduce its accessibility to metabolic enzymes.
Troubleshooting Guides
Issue 1: High variability in metabolic stability data between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell viability or microsomal protein concentration. | Always perform a cell viability count (e.g., trypan blue exclusion) before initiating hepatocyte experiments. For microsomes, perform a protein concentration assay (e.g., Bradford or BCA) to ensure consistent concentrations are used across experiments. |
| Pipetting errors, especially with small volumes of test compound or internal standard. | Use calibrated pipettes and consider using automated liquid handlers for improved precision. Prepare stock solutions at concentrations that allow for larger, more accurate pipetting volumes. |
| Degradation of the test compound in the assay buffer (chemical instability). | Run a control incubation without hepatocytes or microsomes (buffer only) to assess the chemical stability of the compound under the assay conditions. |
| Inconsistent incubation conditions (temperature, shaking speed). | Ensure the incubator is properly calibrated and maintained at 37°C. Use a consistent shaking speed to ensure adequate mixing and aeration. |
Issue 2: No metabolism of the test compound is observed.
| Potential Cause | Troubleshooting Step |
| The compound is highly stable to metabolism by the chosen in vitro system. | Consider using a more metabolically active system (e.g., hepatocytes from a species known for high metabolic activity) or extending the incubation time. |
| The concentration of the test compound is too high, leading to enzyme saturation. | Lower the concentration of the test compound to be well below the expected Km value for the metabolizing enzymes. |
| The analytical method is not sensitive enough to detect the decrease in the parent compound. | Optimize the LC-MS/MS method to improve sensitivity. This may include optimizing ionization source parameters, using a more sensitive transition, or improving sample preparation to reduce matrix effects. |
| The compound is not a substrate for the primary enzymes present in the in vitro system (e.g., primarily metabolized by non-CYP enzymes not abundant in microsomes). | If using microsomes, consider switching to hepatocytes which contain a broader range of metabolic enzymes. |
Issue 3: Poor recovery of the test compound from the analytical samples.
| Potential Cause | Troubleshooting Step | | Adsorption of the compound to plasticware (e.g., pipette tips, microplates). | Use low-binding plasticware. Silanizing glassware can also reduce adsorption. | | Inefficient protein precipitation. | Optimize the protein precipitation step. This may involve trying different organic solvents (e.g., acetonitrile, methanol) or adjusting the ratio of solvent to sample. Ensure thorough vortexing and centrifugation. | | Matrix effects in the LC-MS/MS analysis. | Matrix effects can suppress or enhance the ionization of the analyte. To assess this, perform a post-extraction spike experiment. If significant matrix effects are observed, consider using a more rigorous sample preparation method (e.g., solid-phase extraction) or a stable isotope-labeled internal standard. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
-
Prepare Reagents:
-
Test Compound Stock Solution: 1 mM in DMSO.
-
HLM Stock Suspension: 20 mg/mL in a suitable buffer.
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate Buffer: 100 mM, pH 7.4.
-
Internal Standard (IS) Stock Solution: 1 µM in 50% acetonitrile/50% water.
-
Stop Solution: Acetonitrile containing the internal standard.
-
-
Incubation Procedure:
-
Prepare an incubation mixture containing phosphate buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to the cold stop solution.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to precipitate the protein.
-
Transfer the supernatant to a new plate or vials.
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint).
-
Protocol 2: In Vitro Metabolic Stability in Human Hepatocytes
-
Prepare Reagents:
-
Cryopreserved Human Hepatocytes.
-
Hepatocyte Culture Medium (e.g., Williams' E Medium).
-
Test Compound Stock Solution: 1 mM in DMSO.
-
Internal Standard (IS) Stock Solution: 1 µM in 50% acetonitrile/50% water.
-
Stop Solution: Acetonitrile containing the internal standard.
-
-
Hepatocyte Plating and Incubation:
-
Thaw and plate the hepatocytes in collagen-coated plates according to the supplier's protocol.
-
Allow the cells to attach and recover.
-
Replace the medium with fresh medium containing the test compound (final concentration 1 µM).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
At specified time points (e.g., 0, 30, 60, 120, 240 minutes), collect both the cells and the supernatant.
-
-
Sample Processing and Analysis:
-
Add cold stop solution to the collected samples to quench the reaction and lyse the cells.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Data Analysis:
-
Similar to the microsomal stability assay, calculate the percentage of parent compound remaining, in vitro half-life (t½), and intrinsic clearance (CLint).
-
Data Presentation
Table 1: Hypothetical Metabolic Stability of N-Hydroxy-Dihydropyrimidine Derivatives in Human Liver Microsomes.
| Compound ID | t½ (min) | CLint (µL/min/mg protein) |
| NHD-001 | 45.2 | 15.3 |
| NHD-002 | 12.8 | 54.1 |
| NHD-003 | > 120 | < 5.8 |
| NHD-004 | 25.6 | 27.1 |
Table 2: Hypothetical Metabolic Stability of N-Hydroxy-Dihydropyrimidine Derivatives in Human Hepatocytes.
| Compound ID | t½ (min) | CLint (µL/min/10^6 cells) |
| NHD-001 | 38.5 | 18.0 |
| NHD-002 | 9.7 | 71.4 |
| NHD-003 | 115.4 | 6.0 |
| NHD-004 | 21.3 | 32.5 |
Visualizations
Caption: Hypothetical metabolic pathways of an N-hydroxy-dihydropyrimidine derivative.
Caption: General experimental workflow for in vitro metabolic stability assays.
References
Technical Support Center: Enhancing Oral Bioavailability of Pyrimidine-5-Carboxamide Drug Candidates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the challenges of poor oral bioavailability in pyrimidine-5-carboxamide drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor oral bioavailability for pyrimidine-5-carboxamide derivatives?
Poor oral bioavailability in this class of compounds typically stems from one or a combination of the following factors:
-
Low Aqueous Solubility: The planar, often crystalline nature of the pyrimidine core can lead to poor solubility in gastrointestinal fluids, limiting the amount of drug available for absorption. The physicochemical properties of pyrimidine derivatives can present solubility challenges in various solvents.[1][2]
-
Poor Membrane Permeability: While some pyrimidine-5-carboxamide derivatives may have favorable lipophilicity for passive diffusion, others may exhibit poor permeability across the intestinal epithelium.
-
First-Pass Metabolism: These compounds can be susceptible to rapid metabolism by enzymes in the gut wall and liver, such as cytochrome P450s, leading to significant degradation before reaching systemic circulation.[3]
-
Efflux Transporters: The drug candidate may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen, reducing net absorption.
Q2: How can I assess the oral bioavailability of my pyrimidine-5-carboxamide candidate in early-stage development?
A tiered approach is recommended:
-
In Silico Prediction: Utilize computational models to predict physicochemical properties (e.g., logP, pKa, solubility) and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.
-
In Vitro Assays: Conduct experiments to measure aqueous solubility, membrane permeability (e.g., PAMPA, Caco-2 assays), and metabolic stability (e.g., liver microsome or hepatocyte assays).[3]
-
In Vivo Pharmacokinetic Studies: Perform studies in animal models (e.g., rats, mice) to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and ultimately, oral bioavailability. For example, a pyrimidine derivative showed an oral bioavailability of 40.7% in Sprague-Dawley rats.
Q3: What are the primary strategies to improve the oral bioavailability of these compounds?
The main strategies can be categorized into three areas:
-
Medicinal Chemistry Approaches:
-
Prodrugs: Chemically modify the parent drug to improve its solubility and/or permeability. The prodrug is then converted to the active compound in the body.
-
Analogue Synthesis: Synthesize and screen analogues with modified physicochemical properties to identify candidates with an improved ADME profile.
-
-
Formulation Development:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, enhancing dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution.
-
Lipid-Based Formulations: Encapsulating the drug in lipidic vehicles (e.g., self-emulsifying drug delivery systems - SEDDS) can enhance solubility and absorption.
-
-
Co-administration with Other Agents:
-
Permeation Enhancers: Use of excipients that reversibly open tight junctions in the intestinal epithelium to increase permeability.
-
Metabolism Inhibitors: Co-administering with compounds that inhibit specific metabolic enzymes to reduce first-pass metabolism.
-
Troubleshooting Guides
Issue 1: Low Aqueous Solubility
| Symptom | Possible Cause | Suggested Solution / Troubleshooting Step |
| The compound precipitates in aqueous buffers during in vitro assays. | High crystallinity and unfavorable physicochemical properties of the pyrimidine-5-carboxamide scaffold. | 1. Salt Formation: If the molecule has ionizable groups, attempt to form a more soluble salt. 2. Co-solvents: Use pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene glycol) in formulations. 3. Amorphous Solid Dispersions: Prepare solid dispersions with polymers like PVP, HPMC, or Soluplus®. 4. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area-to-volume ratio. |
| Inconsistent results in dissolution studies. | Polymorphism of the crystalline solid form. Different polymorphs can exhibit different solubilities and dissolution rates.[4] | 1. Polymorph Screening: Characterize the solid-state properties of your compound using techniques like XRD, DSC, and TGA to identify different polymorphic forms. 2. Control Crystallization Conditions: Standardize and control the crystallization process to ensure consistent production of the desired polymorph. |
Issue 2: Poor Intestinal Permeability
| Symptom | Possible Cause | Suggested Solution / Troubleshooting Step |
| Low apparent permeability coefficient (Papp) in Caco-2 or PAMPA assays. | The compound has unfavorable physicochemical properties for passive diffusion (e.g., high polarity, large size) or is subject to efflux. | 1. Efflux Ratio Determination: In Caco-2 assays, measure bidirectional transport (apical to basolateral and basolateral to apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux. 2. Co-administration with Efflux Inhibitors: If efflux is confirmed, conduct experiments with known P-gp inhibitors (e.g., verapamil) to see if permeability improves. 3. Lipid-Based Formulations: Formulations such as SEDDS can sometimes bypass efflux transporters by utilizing lipid absorption pathways. 4. Prodrug Approach: Design a more lipophilic prodrug that can passively diffuse across the membrane and then release the active drug intracellularly. |
Issue 3: High First-Pass Metabolism
| Symptom | Possible Cause | Suggested Solution / Troubleshooting Step |
| Low metabolic stability in liver microsome or hepatocyte assays. | The pyrimidine-5-carboxamide scaffold or its substituents are susceptible to rapid enzymatic degradation. | 1. Metabolite Identification: Use techniques like LC-MS/MS to identify the major metabolites and the sites of metabolic attack on the molecule. 2. Structure-Metabolism Relationship Studies: Synthesize analogues with modifications at the metabolically liable positions (e.g., by introducing blocking groups like fluorine) to improve metabolic stability. One study reported a pyrimidine-5-carboxamide derivative with excellent metabolic stability in human liver microsomes.[3] 3. Formulation Strategies: For drugs primarily metabolized in the liver, formulations that promote lymphatic transport can partially bypass the portal circulation and reduce first-pass metabolism. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of a Representative Pyrimidine Derivative
| Parameter | Value | Species | Administration Route | Reference |
| Cmax | 592 ± 62 µg/mL | Sprague-Dawley Rat | Intravenous (5 mg/kg) | [5] |
| t1/2 | 26.2 ± 0.9 h | Sprague-Dawley Rat | Intravenous (5 mg/kg) | [5] |
| CL | 1.5 ± 0.3 L/h/kg | Sprague-Dawley Rat | Intravenous (5 mg/kg) | [5] |
| AUC(0-t) | 1694 ± 201 µL/L·h | Sprague-Dawley Rat | Intravenous (5 mg/kg) | [5] |
| Cmax | 108 ± 18 µg/mL | Sprague-Dawley Rat | Oral (15 mg/kg) | [5] |
| AUC(0-t) | 2079 ± 274 µL/L·h | Sprague-Dawley Rat | Oral (15 mg/kg) | [5] |
| Oral Bioavailability (F) | 40.7% | Sprague-Dawley Rat | Oral (15 mg/kg) | [5] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Objective: To determine the in vitro intrinsic clearance of a pyrimidine-5-carboxamide candidate.
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled liver microsomes (human, rat, or mouse).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Positive control compound with known metabolic fate (e.g., verapamil).
-
Acetonitrile with an internal standard for quenching and sample preparation.
-
-
Procedure:
-
Prepare a working solution of the test compound in phosphate buffer.
-
Pre-incubate the liver microsomes and the test compound at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate scaling factors for the microsomal protein concentration.
-
Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of a pyrimidine-5-carboxamide candidate.
-
Materials:
-
Caco-2 cells.
-
Transwell® inserts.
-
Cell culture medium and supplements.
-
Hanks' Balanced Salt Solution (HBSS).
-
Test compound solution.
-
Lucifer yellow for monolayer integrity testing.
-
Control compounds for low and high permeability (e.g., atenolol and propranolol).
-
-
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the transport of Lucifer yellow.
-
For apical to basolateral (A-B) transport, add the test compound to the apical side and fresh HBSS to the basolateral side.
-
For basolateral to apical (B-A) transport, add the test compound to the basolateral side and fresh HBSS to the apical side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment and analyze the concentration of the test compound by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio = Papp (B-A) / Papp (A-B).
-
Visualizations
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing cytotoxicity of 2-({[3,5-bis(trifluoromethyl)phenyl]methyl}amino)-N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with 2-({[3,5-bis(trifluoromethyl)phenyl]methyl}amino)-N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide. The information aims to help minimize cytotoxicity and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of cytotoxicity for this compound?
A1: While specific mechanistic data for this compound is limited, pyrimidine-based structures can exhibit cytotoxicity through various mechanisms. These may include, but are not limited to, inhibition of essential enzymes involved in nucleic acid synthesis, induction of apoptosis (programmed cell death), or generation of reactive oxygen species (ROS) leading to oxidative stress. The presence of trifluoromethyl groups can also enhance lipophilicity, potentially leading to better cell penetration and interaction with intracellular targets.
Q2: How can I reduce the observed cytotoxicity in my cell-based assays?
A2: Minimizing cytotoxicity can be approached in several ways:
-
Dose Optimization: Determine the optimal concentration range that achieves the desired biological effect with minimal toxicity. A dose-response curve is essential.
-
Incubation Time: Shortening the exposure time of the cells to the compound may reduce toxicity while still allowing for the desired activity to be observed.
-
Formulation Strategies: For in vivo studies, consider formulation with drug delivery systems like liposomes or nanoparticles. These can help in targeted delivery and reduce systemic toxicity.[1][2] Encapsulation in biocompatible polymers like chitosan can also improve stability and reduce off-target effects.[3]
-
Co-treatment with Antioxidants: If cytotoxicity is mediated by oxidative stress, co-administration of antioxidants might mitigate these effects.
Q3: Is this compound expected to be phototoxic?
A3: There is no specific data to suggest that this compound is phototoxic. However, some heterocyclic compounds can exhibit phototoxicity. It is recommended to perform a phototoxicity assay, such as the 3T3 Neutral Red Uptake (NRU) phototoxicity test, to rule out this possibility, especially if the intended application involves exposure to light.[4]
Q4: What types of control experiments are crucial when assessing the cytotoxicity of this compound?
A4: Proper controls are critical for interpreting cytotoxicity data accurately.[5] Key controls include:
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve the compound at the same final concentration.
-
Untreated Control: Cells grown in culture medium only, representing baseline viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure the assay is performing correctly.
-
Assay-specific Controls: For example, a "no-cell" control for background absorbance/fluorescence in viability assays.[5]
Troubleshooting Guide
Issue 1: High variability in cytotoxicity assay results.
-
Question: My IC50 values for the compound vary significantly between experiments. What could be the cause?
-
Answer:
-
Cell Health and Passage Number: Ensure you are using cells from a consistent passage number and that they are healthy and in the logarithmic growth phase before treatment.
-
Compound Solubility: The compound may be precipitating out of solution at higher concentrations. Visually inspect the treatment media for any precipitate. Consider using a different solvent or a lower concentration range.
-
Pipetting Accuracy: Inconsistent pipetting, especially for serial dilutions, can lead to large variations. Ensure your pipettes are calibrated and use appropriate techniques.
-
Edge Effects: In 96-well plates, wells on the edge can be prone to evaporation, leading to altered compound concentrations.[5] To mitigate this, avoid using the outer wells or ensure proper humidification during incubation.
-
Issue 2: High background signal in the cytotoxicity assay.
-
Question: I am observing a high background signal in my colorimetric/fluorometric cytotoxicity assay. How can I troubleshoot this?
-
Answer:
-
Media Interference: Some components in the cell culture medium (e.g., phenol red, serum) can interfere with certain assay reagents. Refer to the assay protocol for media compatibility. You may need to switch to a phenol red-free medium or wash the cells before adding the assay reagent.
-
Compound Interference: The compound itself might directly react with the assay reagent. Run a control with the compound in cell-free medium to check for any direct reaction.
-
Contamination: Microbial contamination can lead to changes in pH or metabolic activity, affecting the assay readout. Regularly check your cell cultures for contamination.
-
Issue 3: Discrepancy between different cytotoxicity assays.
-
Question: I am getting different results from my MTT assay compared to my LDH release assay. Why is this happening?
-
Answer: Different cytotoxicity assays measure different cellular parameters.[6][7]
-
The MTT assay measures metabolic activity, which is an indicator of cell viability.[8] A compound could be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells), which would result in a lower MTT reading but no increase in cell death markers.
-
The LDH release assay measures the loss of cell membrane integrity, which is a marker of necrosis or late apoptosis.[6][7]
-
It's possible your compound is cytostatic at lower concentrations and cytotoxic at higher concentrations. It is always recommended to use multiple assays that measure different endpoints to get a comprehensive understanding of the compound's effect on the cells.
-
Quantitative Data Summary
The following table provides an example of how to structure quantitative data from cytotoxicity assays. The values presented are hypothetical for a generic pyrimidine derivative and should be replaced with your experimental data.
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) ± SD |
| MCF-7 | MTT | 48 | 12.5 ± 1.8 |
| A549 | MTT | 48 | 25.2 ± 3.1 |
| HepG2 | LDH Release | 24 | > 50 |
| HCT116 | Neutral Red Uptake | 72 | 8.7 ± 0.9 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a widely used method to assess cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[8]
Materials:
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (Dimethyl sulfoxide)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7]
Materials:
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Lysis buffer (provided in the kit)
-
Stop solution (provided in the kit)
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of the test compound and incubate for the desired time.
-
Set up the following controls:
-
Untreated control (spontaneous LDH release)
-
Vehicle control
-
Maximum LDH release control (treat cells with lysis buffer 45 minutes before the end of incubation)
-
Background control (medium only)
-
-
After incubation, carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate for the time specified in the kit protocol (usually 30 minutes) at room temperature, protected from light.
-
Add the stop solution.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate cytotoxicity as a percentage relative to the maximum LDH release control after subtracting background values.
Visualizations
Caption: A general workflow for assessing and mitigating the cytotoxicity of a test compound.
Caption: A potential signaling cascade leading to apoptosis induced by a cytotoxic compound.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - HU [thermofisher.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Purification of Dihydropyrimidine Synthesis Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification techniques for dihydropyrimidine synthesis products.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of dihydropyrimidines.
Issue 1: Low or No Crystal Formation During Recrystallization
Q1: I've completed the synthesis of my dihydropyrimidine derivative, but I'm struggling to get crystals to form from the solution after cooling. What could be the problem?
A1: Several factors can hinder crystallization. Here's a step-by-step troubleshooting guide:
-
Solution is not saturated: Your solution may be too dilute. Try to concentrate the solution by evaporating some of the solvent.
-
Inappropriate solvent: The solvent system may not be ideal for your specific dihydropyrimidine derivative.[1] You may need to screen for a better solvent or a combination of solvents (two-solvent method).[1]
-
Presence of impurities: Impurities can inhibit crystal growth.[1] Consider a preliminary purification step like a quick filtration through a plug of silica gel.
-
Cooling rate: Cooling the solution too quickly can lead to the formation of an oil or amorphous solid instead of crystals. Allow the solution to cool slowly to room temperature and then in an ice bath.[1]
-
Inducing crystallization: If crystals still do not form, you can try to induce crystallization by:
-
Scratching the inside of the flask: Use a glass rod to scratch the flask below the surface of the solution.
-
Seeding: Add a small crystal of the pure compound to the solution.
-
Issue 2: Oily Product Instead of Solid Crystals
Q2: My product is separating as an oil during recrystallization. How can I obtain a solid crystalline product?
A2: "Oiling out" is a common problem. Here are some solutions:
-
Re-heat and add more solvent: Re-heat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to ensure the compound is fully dissolved at the boiling point of the solvent.[1]
-
Slow down the cooling process: Allow the flask to cool very slowly. You can insulate the flask to slow down the rate of cooling.
-
Change the solvent system: The solubility of your compound in the chosen solvent might be too high, even at low temperatures. Try a solvent in which your compound is less soluble. The two-solvent recrystallization method can also be effective here.[1]
-
Trituration: If an oil persists, you can try to solidify it by trituration. After decanting the solvent, add a small amount of a non-polar solvent (like hexanes) and scratch the oil with a spatula.
Issue 3: Poor Separation During Column Chromatography
Q3: I'm using column chromatography to purify my dihydropyrimidine, but the separation between my product and impurities is poor.
A3: Poor resolution in column chromatography can be due to several factors. Consider the following adjustments:
-
Optimize the mobile phase: The polarity of the eluent is critical. If your compound is eluting too quickly with the impurities, decrease the polarity of the mobile phase. If it's not moving from the baseline, increase the polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.[2][3]
-
Stationary phase selection: While silica gel is common, other stationary phases like alumina or reverse-phase silica (C18) might provide better separation for your specific compound.
-
Column packing: An improperly packed column with cracks or channels will lead to poor separation. Ensure the column is packed uniformly.
-
Sample loading: The sample should be loaded onto the column in a concentrated solution and in a narrow band. Overloading the column with too much sample will also result in poor separation.
Issue 4: Product is Soluble Only in High-Boiling Point Solvents
Q4: My dihydropyrimidine derivative is only soluble in high-boiling point solvents like DMF or DMSO, making purification by recrystallization difficult.
A4: This is a challenging situation, but there are techniques to overcome it:
-
Two-solvent recrystallization (with an anti-solvent): Dissolve your compound in a minimum amount of the high-boiling point solvent (e.g., DMF or DMSO) at room temperature. Then, slowly add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the dissolving solvent) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[4] Dichloromethane (DCM) or diethyl ether can sometimes be used as anti-solvents with DMF.[4]
-
Diffusion crystallization: Dissolve the compound in the high-boiling point solvent in a small vial. Place this vial in a larger sealed container with a layer of the anti-solvent. The anti-solvent vapor will slowly diffuse into the solution of your compound, gradually decreasing its solubility and promoting crystal growth.[4] One successful example involved dissolving the compound in DMF and placing it in a container with DCM, which led to the formation of pure crystals overnight.[4]
-
Chromatography: If recrystallization proves to be too difficult, column chromatography may be a more suitable purification method.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of dihydropyrimidine synthesis products.
Q5: What are the most common methods for purifying dihydropyrimidine synthesis products?
A5: The most frequently employed purification techniques for dihydropyrimidines are:
-
Recrystallization: This is a widely used method for obtaining highly pure crystalline products.[5][6][7][8][9] Ethanol is a commonly used solvent for recrystallizing dihydropyrimidines.[6]
-
Column Chromatography: This technique is essential for separating the desired product from unreacted starting materials and byproducts, especially when dealing with complex mixtures.[10][11] High-performance liquid chromatography (HPLC) can be used for both analytical and preparative separations of dihydropyrimidine racemates.[10]
-
Solid-Phase Extraction (SPE): Fluorous solid-phase extraction (F-SPE) has been shown to be an efficient method for the purification of fluorous-tagged dihydropyrimidines.[11]
-
Simple Filtration and Washing: In some cases, particularly with "green" synthesis methods, the product precipitates out of the reaction mixture and can be purified by simple filtration and washing with a suitable solvent like water or ethanol.[6][7][8]
Q6: How can I assess the purity of my dihydropyrimidine product?
A6: The purity of your synthesized dihydropyrimidines can be determined using several analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product.[2][3] The presence of a single spot under UV light suggests a relatively pure compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more accurate quantitative assessment of purity. A single sharp peak in the chromatogram indicates a high degree of purity.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for confirming the structure of the desired product and identifying any impurities.[5][9]
-
Melting Point Determination: A sharp melting point range close to the literature value is a good indicator of purity.[2]
Q7: What are some common impurities I might encounter after a Biginelli reaction for dihydropyrimidine synthesis?
A7: The Biginelli reaction is a one-pot multicomponent reaction, and as such, several impurities can be present in the crude product:
-
Unreacted starting materials: Aldehydes, β-ketoesters, and urea or thiourea may remain if the reaction does not go to completion.
-
Side products: Depending on the reaction conditions, various side products can form. For example, self-condensation of the β-ketoester can occur.
-
Knoevenagel adduct: The intermediate formed from the condensation of the aldehyde and the β-ketoester can sometimes be isolated as an impurity.
Q8: Are there any "green" or environmentally friendly methods for purifying dihydropyrimidines?
A8: Yes, there is a growing interest in developing more sustainable chemical processes. For dihydropyrimidine synthesis and purification, some green approaches include:
-
Solvent-free reactions: Some Biginelli reactions can be carried out under solvent-free conditions, which simplifies the work-up and reduces solvent waste.[12][13]
-
Use of biocatalysts and natural solvents: Fruit juices like Citrus macroptera juice have been successfully used as a biocatalyst and reaction medium, often allowing for simple filtration and recrystallization from ethanol or methanol for purification.[8][9][14]
-
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and often leads to cleaner products with higher yields, simplifying the purification process.[11][15] In many cases, a simple aqueous workup is sufficient to obtain a product with >95% purity.[15]
Quantitative Data Summary
Table 1: Yields of Dihydropyrimidine Synthesis Under Different pH Conditions
| Compound | pH 4 Yield (%) | pH 5 Yield (%) | Reference |
| 1 | 66.6 | 79.4 | [6] |
| 2 | 72.9 | 91.9 | [6] |
| 3 | 35.9 | 81.7 | [6] |
| 4 | 69.0 | 84.0 | [6] |
Table 2: Comparison of Catalysts and Conditions for Dihydropyrimidine Synthesis
| Catalyst | Solvent | Method | Time | Yield (%) | Reference |
| HPA-Clay | Ethanol | Reflux | 2 h | 87 | [12] |
| HPA-Clay | Solvent-free | Reflux | 1 h | 96 | [12] |
| HPA-Clay | Solvent-free | Microwave (500°C) | 5 min | 70 | [12] |
| Cocos nucifera L. juice | - | Stirring at RT | - | - | [8] |
| Solanum lycopersicum L. juice | - | Stirring at RT | - | - | [8] |
| Citrus limetta juice | - | Stirring at RT | - | - | [8] |
Experimental Protocols
Protocol 1: General Recrystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: In a flask, add the crude dihydropyrimidine product. Add a small amount of the recrystallization solvent (e.g., ethanol).
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Continue to add the solvent dropwise until the solid is completely dissolved. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to air-dry or dry them in a desiccator.
Protocol 2: General Procedure for Column Chromatography
-
Slurry Preparation: Prepare a slurry of the stationary phase (e.g., silica gel) in the initial mobile phase solvent.
-
Column Packing: Pour the slurry into the chromatography column and allow the stationary phase to settle, ensuring a uniform packing without any air bubbles or cracks.
-
Sample Loading: Dissolve the crude dihydropyrimidine product in a minimum amount of the mobile phase or a suitable volatile solvent. Carefully load the sample onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified dihydropyrimidine.
Visualizations
Caption: General workflow for the purification of dihydropyrimidine products.
Caption: Troubleshooting guide for issues with crystallization.
References
- 1. Home Page [chem.ualberta.ca]
- 2. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]
- 3. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jmchemsci.com [jmchemsci.com]
- 7. Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-pot three component synthesis of substituted dihydropyrimidinones using fruit juices as biocatalyst and their biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]
- 10. High-performance liquid chromatographic separation of dihydropyrimidine racemates on polysaccharide-derived chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cjm.ichem.md [cjm.ichem.md]
- 13. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Green Synthesis and Characterization of Dihydropyrimidinone Derivatives using Fruit Juice. | Semantic Scholar [semanticscholar.org]
- 15. scispace.com [scispace.com]
Technical Support Center: Overcoming Resistance to Dihydropyrimidine-Based Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydropyrimidine-based inhibitors. The content is designed to address specific experimental challenges and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My dihydropyrimidine-based inhibitor (e.g., 5-Fluorouracil) is showing reduced efficacy in my cancer cell line. What are the potential mechanisms of resistance?
A1: Reduced efficacy of dihydropyrimidine-based inhibitors like 5-Fluorouracil (5-FU) is a common challenge, often attributable to several resistance mechanisms within cancer cells. The most prevalent mechanism is the overexpression of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism and inactivation of 5-FU.[1][2][3][4] More than 80% of an administered 5-FU dose can be degraded by DPD into an inactive metabolite, dihydrofluorouracil.[2][3][5]
Other potential mechanisms include:
-
Genetic Variations in DPD: Polymorphisms in the DPYD gene, which encodes DPD, can alter enzyme activity and contribute to therapeutic resistance.[6]
-
Upregulation of Pro-Survival Signaling Pathways: The Sphingosine Kinase 2 (SphK2) pathway has been shown to promote DPD-mediated 5-FU degradation.[7]
-
Alterations in Drug Targets: Overexpression of thymidylate synthase (TS), the primary target of 5-FU, can lead to reduced drug efficacy by providing an alternative pathway for DNA synthesis.[1]
-
Drug Efflux: Increased activity of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, reducing its intracellular concentration.
Q2: How can I determine if DPD overexpression is the cause of resistance in my experimental model?
A2: To investigate the role of DPD in conferring resistance, you can perform a series of experiments to quantify DPD expression and activity.
-
Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA expression levels of the DPYD gene in your resistant cell lines compared to sensitive parental cell lines.
-
Western Blotting: Assess the protein levels of DPD in your cell lines. A significant increase in DPD protein in resistant cells is a strong indicator of its involvement.
-
Enzyme Activity Assay: Directly measure the enzymatic activity of DPD in cell lysates. This can be done by monitoring the conversion of 5-FU to its metabolites using techniques like HPLC or mass spectrometry.
A logical workflow for investigating DPD-mediated resistance is outlined below.
Caption: Workflow for investigating DPD-mediated resistance.
Q3: My results indicate high DPD expression. What strategies can I employ in my experiments to overcome this resistance?
A3: If DPD overexpression is confirmed, several strategies can be implemented to circumvent this resistance mechanism:
-
Co-administration with DPD Inhibitors: The use of a DPD inhibitor, such as gimeracil or 5-chloro-2,4-dihydroxypyridine (CDHP), in combination with your dihydropyrimidine-based inhibitor can prevent its degradation.[1][4] This should increase the intracellular concentration and enhance the efficacy of the primary drug.
-
DPD Downregulation: You can use siRNA or shRNA to specifically knock down the expression of DPYD in your resistant cells. A subsequent increase in sensitivity to the inhibitor will confirm the role of DPD in the observed resistance.
-
Investigate Upstream Regulators: Consider targeting pathways known to regulate DPD expression, such as the SphK2/S1P axis.[2][7] Inhibitors of SphK2 or the S1P receptor (S1PR2) may downregulate DPD and resensitize cells to your primary inhibitor.
-
Utilize 5-FU Analogues: If your research allows, consider using analogues of 5-FU that are designed to bypass DPD-mediated inactivation.[2][7]
The signaling pathway involving SphK2 in DPD regulation is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The role of dihydropyrimidine dehydrogenase expression in resistance to 5-fluorouracil in head and neck squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tailored therapy in patients treated with fluoropyrimidines: focus on the role of dihydropyrimidine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the target engagement of 2-({[3,5-bis(trifluoromethyl)phenyl]methyl}amino)-N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide in cells
A Comparative Guide for Researchers
This guide provides a comparative overview of key experimental methods to validate the cellular target engagement of 2-({[3,5-bis(trifluoromethyl)phenyl]methyl}amino)-N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide. Based on its N-hydroxy-carboxamide core structure, this compound is hypothesized to function as a histone deacetylase (HDAC) inhibitor. This structural feature is common in known HDAC inhibitors, such as the clinical candidate Nanatinostat.
This document details various cellular assays, presents comparative quantitative data for established HDAC inhibitors, and provides detailed experimental protocols to aid researchers in selecting the most appropriate methods for their studies.
The Role of HDACs in Gene Expression
Histone deacetylases are crucial enzymes that regulate gene expression by removing acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription. HDAC inhibitors block this activity, leading to hyperacetylation of histones, a more open chromatin structure, and the activation of gene expression, which can induce cell cycle arrest and apoptosis in cancer cells.[1]
Caption: Mechanism of HDAC inhibition leading to gene activation.
Comparison of Cellular Target Engagement Assays
Validating that a compound interacts with its intended target within a cell is a critical step in drug discovery. Three common methods for assessing HDAC inhibitor target engagement are compared below.
| Assay | Principle | Throughput | Data Output | Pros | Cons |
| Western Blot | Immunodetection of acetylated HDAC substrates (e.g., Histone H3, α-tubulin) following compound treatment. | Low | Semi-quantitative or Quantitative | Direct visualization of downstream effects on known substrates. | Low throughput, requires specific antibodies, can be labor-intensive. |
| Luminescence-based Assays (e.g., HDAC-Glo™) | A luminogenic substrate is deacetylated by HDACs, leading to a light-producing reaction catalyzed by a developer reagent. | High | Quantitative (IC50) | High-throughput, homogeneous "add-mix-read" format, suitable for screening. | Indirect measure of target engagement, potential for compound interference. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon ligand binding. Direct binding stabilizes the protein at higher temperatures.[2] | Low to High | Quantitative (EC50, Tagg) | Directly confirms physical binding to the target protein in a cellular environment.[2][3] | Can be low-throughput (Western blot-based) or require specialized reporters for high-throughput formats.[2][4] |
Quantitative Data Comparison of HDAC Inhibitors
The following table presents IC50 values for well-characterized HDAC inhibitors across different cellular assays. These compounds serve as valuable benchmarks for evaluating the potency and selectivity of novel inhibitors like 2-({[3,5-bis(trifluoromethyl)phenyl]methyl}amino)-N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide.
| Compound | Class | Cell-Based HDAC Activity (HDAC-Glo™ I/II) IC50 (nM) | Histone H3 Acetylation (Western Blot) EC50 (nM) | Notes |
| Vorinostat (SAHA) | Pan-HDAC | ~70 | ~200 | FDA-approved for cutaneous T-cell lymphoma. |
| Panobinostat (LBH589) | Pan-HDAC | ~10 | ~20 | Potent pan-HDAC inhibitor. |
| Trichostatin A (TSA) | Pan-HDAC | ~5 | ~15 | Widely used as a positive control in HDAC assays. |
| Ricolinostat (ACY-1215) | HDAC6-selective | >1000 (for Class I) | >1000 (for Histone H3) | Used to assess selectivity against non-histone targets like α-tubulin. |
Note: IC50/EC50 values are approximate and can vary based on cell line and experimental conditions. Data is compiled from representative literature.
Experimental Protocols
Detailed methodologies for the key cellular target engagement assays are provided below.
Western Blot for Histone H3 Acetylation
This protocol details the detection of changes in histone H3 acetylation, a direct downstream marker of HDAC inhibition.
Caption: Workflow for Western Blot analysis of histone acetylation.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HCT116) and allow them to adhere. Treat with a serial dilution of 2-({[3,5-bis(trifluoromethyl)phenyl]methyl}amino)-N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide or control inhibitors for a specified time (e.g., 18-24 hours).
-
Histone Extraction: Harvest cells and isolate histone proteins using an acid extraction protocol or a commercial kit.
-
Protein Quantification: Determine the protein concentration of each extract using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 15-20 µg) on a 15% SDS-polyacrylamide gel.[5]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use an antibody specific for acetylated histone H3 (e.g., anti-acetyl-H3K9) and an antibody for total histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Analysis: Quantify the band intensities. Normalize the acetyl-H3 signal to the total H3 signal. Plot the normalized values against the inhibitor concentration to determine the EC50.
HDAC-Glo™ I/II Cell-Based Assay
This protocol describes a high-throughput, luminescence-based method for quantifying Class I and II HDAC activity in living cells.
Caption: Workflow for the HDAC-Glo™ cell-based assay.
Methodology:
-
Cell Plating: Seed a human cell line (e.g., K562) into a white, opaque-walled 384-well assay plate at a density of approximately 2,500 cells per well in serum-free medium.[6]
-
Compound Preparation: Prepare a serial dilution of the test compound in serum-free medium.
-
Compound Addition: Add the diluted compound to the wells containing the cells. Include wells with a positive control inhibitor (e.g., Panobinostat) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for at least 30 minutes at room temperature.
-
Reagent Preparation: Prepare the HDAC-Glo™ I/II Reagent according to the manufacturer's protocol. This reagent contains the cell-permeable, luminogenic HDAC substrate.
-
Reagent Addition: Add the prepared HDAC-Glo™ I/II Reagent to each well.
-
Signal Development: Mix briefly on a plate shaker and incubate at room temperature for 15-30 minutes to allow for cell lysis and the enzymatic reaction to proceed.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the controls and plot the results as a function of inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA directly measures the physical interaction between the inhibitor and HDAC1 in the cell by assessing changes in the protein's thermal stability.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture and Treatment: Culture cells to confluency. Harvest the cells and resuspend them in a physiological buffer. Treat the cell suspension with the test compound or vehicle control and incubate at 37°C.
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.[3]
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[3]
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction.
-
Protein Analysis: Analyze the amount of soluble target protein (e.g., HDAC1) in each sample using Western blotting, as described in the previous protocol.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[2]
Relationship Between Target Engagement and Cellular Effects
The validation of target engagement involves confirming both the direct physical interaction of the compound with its target and the subsequent modulation of the target's activity and downstream pathways. The assays described provide complementary information to build a comprehensive picture of the compound's mechanism of action.
Caption: Logical flow from direct binding to downstream cellular effects.
References
- 1. google.com [google.com]
- 2. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Efficacy Analysis: Locating 2-({[3,5-bis(trifluoromethyl)phenyl]methyl}amino)-N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide in Scientific Literature
Initial investigations into the efficacy of the compound 2-({[3,5-bis(trifluoromethyl)phenyl]methyl}amino)-N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide have revealed that this specific molecule is not readily identifiable in the current scientific literature. Extensive searches for this chemical name have not yielded a direct match, which suggests it may be a novel compound not yet widely documented or could be referenced under a different nomenclature.
To provide a comprehensive comparison as requested, further details regarding the biological target or the intended mechanism of action of this molecule are essential. Without a known target, such as a specific enzyme or receptor, it is not possible to identify relevant "known inhibitors" for a comparative analysis of efficacy.
Researchers, scientists, and drug development professionals interested in this comparison are encouraged to provide additional context, which may include:
-
The biological target(s) of 2-({[3,5-bis(trifluoromethyl)phenyl]methyl}amino)-N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide.
-
Any internal or external codenames used to identify the compound.
-
Relevant publications or patents that describe the synthesis or activity of this molecule.
Once this information is available, a thorough comparative analysis can be conducted. This analysis would involve:
-
Identifying Known Inhibitors: A comprehensive search for well-characterized inhibitors of the specified biological target.
-
Data Compilation: Gathering quantitative efficacy data (e.g., IC50, Ki, EC50) for the molecule and the known inhibitors from published studies.
-
Experimental Protocol Review: Detailing the methodologies of the key experiments from which the data is sourced to ensure a fair and accurate comparison.
-
Data Visualization and Reporting: Structuring the compiled data into clear, comparative tables and generating diagrams of relevant signaling pathways or experimental workflows to provide a complete and objective guide.
We are prepared to proceed with this in-depth analysis upon receiving the necessary information to accurately identify the compound and its biological context.
Strengthening Research: A Guide to Cross-Validation of Findings with Orthogonal Experimental Approaches
This guide will focus on the validation of protein-protein interactions (PPIs), a cornerstone of cellular signaling and a frequent target in drug discovery. We will compare two widely used orthogonal methods: Co-Immunoprecipitation (Co-IP) and Pull-Down Assay .
The Principle of Orthogonal Validation
Featured Orthogonal Approaches for Protein-Protein Interaction Validation
Here, we detail two common and powerful techniques to investigate the interaction between two proteins, for instance, MEK1 and ERK1, key components of the MAPK/ERK signaling pathway.
Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is an antibody-based technique used to enrich a specific protein from a cell or tissue extract along with its interacting partners.[2] The principle lies in using an antibody that specifically targets a known protein ("bait") to pull it out of a complex mixture, and any proteins that are bound to the bait ("prey") will be co-precipitated.
Pull-Down Assay
A pull-down assay is an in vitro affinity purification method used to detect physical interactions between two or more proteins. It utilizes a purified and tagged "bait" protein that is immobilized on affinity beads. A cell lysate containing the potential "prey" protein is then incubated with these beads. If the prey protein interacts with the bait, it will be "pulled down" with the beads.
Data Presentation: A Comparative Analysis
To illustrate the cross-validation of a protein-protein interaction, consider a hypothetical experiment investigating the interaction between MEK1 and ERK1. The following table summarizes the kind of quantitative data that would be generated from Co-IP and Pull-Down assays, typically analyzed by densitometry of Western blot bands.
| Experimental Approach | Bait Protein | Prey Protein Detected (Relative Densitometry Units) | Negative Control (Prey Protein Detected) | Interpretation |
| Co-Immunoprecipitation (Co-IP) | Endogenous MEK1 | 85.7 | 5.2 (IgG Control) | Strong evidence of in vivo interaction between endogenous MEK1 and ERK1. |
| Pull-Down Assay | GST-MEK1 | 92.3 | 8.1 (GST alone) | Strong evidence of a direct, in vitro interaction between MEK1 and ERK1. |
Note: The densitometry units are for illustrative purposes and represent the relative abundance of the prey protein detected. The negative controls are crucial for demonstrating the specificity of the interaction.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) Protocol
-
Cell Lysis:
-
Culture cells to an appropriate density.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with a primary antibody specific for the "bait" protein (e.g., anti-MEK1 antibody) or an isotype control IgG.
-
Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads using an elution buffer (e.g., Laemmli sample buffer).
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the "prey" protein (e.g., anti-ERK1 antibody).
-
Pull-Down Assay Protocol
-
Bait Protein Immobilization:
-
Express and purify a tagged "bait" protein (e.g., GST-MEK1) and a control tag protein (e.g., GST).
-
Incubate the purified tagged proteins with affinity beads (e.g., glutathione-agarose beads for GST tags) to immobilize them.
-
-
Protein Interaction:
-
Prepare a cell lysate containing the "prey" protein (e.g., from cells expressing ERK1).
-
Incubate the cell lysate with the immobilized bait protein beads and the control beads.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with a suitable wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads (e.g., using a high concentration of glutathione for GST-tagged proteins).
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the "prey" protein (e.g., anti-ERK1 antibody).
-
Mandatory Visualization
Experimental Workflow for Protein-Protein Interaction Validation
Caption: Orthogonal workflow for validating a protein-protein interaction.
MAPK/ERK Signaling Pathway
Caption: Simplified MAPK/ERK signaling pathway highlighting the MEK1-ERK1 interaction.
References
Benchmarking Novel Kinase Inhibitors: A Comparison Guide to Potency and Selectivity
For Researchers, Scientists, and Drug Development Professionals
The development of novel kinase inhibitors with high potency and selectivity is a cornerstone of modern drug discovery. To ascertain the therapeutic potential of new chemical entities, rigorous benchmarking against established standards is paramount. This guide provides a framework for comparing the performance of new compounds, using the well-characterized, non-selective kinase inhibitor Staurosporine as a standard for comparison. We will explore the determination of potency through IC50 values and selectivity via kinome-wide scanning, supported by detailed experimental protocols and illustrative diagrams.
Data Presentation: Potency and Selectivity Comparison
A crucial aspect of benchmarking is the direct comparison of quantitative data. The following tables illustrate how to present potency (IC50) and selectivity data for a new compound against a standard like Staurosporine.
Table 1: Comparative Potency (IC50) of a New Compound vs. Staurosporine
| Kinase Target | New Compound IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | [Insert Value] | 7 |
| Kinase B | [Insert Value] | 3 |
| Kinase C | [Insert Value] | 6 |
| Kinase D | [Insert Value] | 20 |
| Kinase E | [Insert Value] | 8.5 |
Note: IC50 values for Staurosporine are representative and can vary based on assay conditions.[1][2]
Table 2: Selectivity Profile of a New Compound vs. Staurosporine from KinomeScan
| Compound | Number of Kinases with >90% Inhibition at 1 µM | Key Off-Targets (with % Inhibition) |
| New Compound | [Insert Value] | [List Key Off-Targets] |
| Staurosporine | >200 | Widespread, including PKC, PKA, CAMKII |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for generating reliable and comparable data.
Protocol 1: In Vitro Kinase Inhibition Assay for IC50 Determination (ADP-Glo™ Kinase Assay)
This protocol outlines the determination of a compound's half-maximal inhibitory concentration (IC50) using a luminescent ADP detection assay.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test compound (and Staurosporine as a positive control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound and Staurosporine in the appropriate buffer (e.g., 1% DMSO).
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the test compound at various concentrations.
-
Add 2.5 µL of a solution containing the kinase and substrate.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the reaction at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Kinase Selectivity Profiling (KINOMEscan™ Assay)
This protocol provides an overview of the KINOMEscan™ (DiscoverX) competitive binding assay to determine the selectivity of a compound across a large panel of kinases.
Principle:
The KINOMEscan™ assay is an active site-directed competition binding assay. It measures the ability of a test compound to displace a proprietary, immobilized ligand from the active site of a kinase. The amount of kinase bound to the solid support is quantified using qPCR.
Procedure Overview:
-
Assay Setup:
-
A panel of DNA-tagged kinases is used.
-
An immobilized, active-site directed ligand is bound to a solid support (e.g., beads).
-
-
Competitive Binding:
-
The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM).
-
If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
-
Washing and Elution:
-
The solid support is washed to remove any unbound kinase.
-
The bound kinase is then eluted.
-
-
Quantification:
-
The amount of eluted, DNA-tagged kinase is quantified using qPCR.
-
-
Data Analysis:
-
The results are reported as the percentage of the control (DMSO), where a lower percentage indicates stronger binding of the test compound to the kinase.
-
Selectivity is visualized using a TREEspot™ interaction map, which displays the inhibited kinases on a phylogenetic tree of the human kinome.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key concepts in inhibitor benchmarking.
Caption: Competitive inhibition model for IC50 determination.
Caption: Workflow of the KINOMEscan selectivity profiling assay.
References
In vivo efficacy comparison between 2-({[3,5-bis(trifluoromethyl)phenyl]methyl}amino)-N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide and a reference drug
In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy remains a paramount objective. This guide provides a comparative analysis of the in vivo efficacy of Brequinar, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), against the established chemotherapeutic agent, Gemcitabine. While the originally requested compound, 2-({[3,5-bis(trifluoromethyl)phenyl]methyl}amino)-N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide, could not be specifically identified in existing literature, Brequinar represents a key investigational drug with a similar pyrimidine synthesis inhibition mechanism.
This comparison focuses on preclinical data from xenograft models to offer researchers, scientists, and drug development professionals a side-by-side view of the potential anti-tumor activity of DHODH inhibition versus a standard-of-care antimetabolite. The data presented is synthesized from multiple preclinical studies to provide a representative overview.
Comparative Efficacy Data
The following table summarizes the in vivo efficacy of Brequinar and Gemcitabine in preclinical cancer models. It is important to note that the experimental models and conditions for each drug were not identical in the available literature. Brequinar was evaluated in a colon cancer xenograft model, while Gemcitabine was assessed in a pancreatic cancer model.
| Parameter | Brequinar | Gemcitabine (Reference Drug) |
| Cancer Model | HCT 116 Colon Carcinoma Xenograft | MIA PaCa-2 Pancreatic Carcinoma Xenograft |
| Animal Model | Mouse | Athymic Nude Mice |
| Dosage & Schedule | 20 mg/kg, intraperitoneally, daily | 100 mg/kg, intraperitoneally, twice weekly |
| Primary Efficacy Endpoint | Tumor Growth Inhibition | Tumor Growth Inhibition |
| Observed Efficacy | Statistically significant tumor growth inhibition compared to vehicle control. | Did not exhibit significant efficacy compared to vehicle control at the specified dose and regimen. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Brequinar In Vivo Efficacy Study in HCT 116 Xenograft Model
-
Cell Line: HCT 116 human colon carcinoma cells were used to establish the xenograft model.
-
Animal Model: The study utilized a murine xenograft model.
-
Tumor Implantation: HCT 116 cells were implanted into the mice to induce tumor formation.
-
Treatment Groups: Mice were randomized into treatment and vehicle control groups once tumors reached a predetermined size.
-
Drug Administration: Brequinar was administered intraperitoneally at a dose of 20 mg/kg on a daily schedule.
-
Efficacy Assessment: Tumor growth was monitored regularly throughout the study. The primary endpoint was the inhibition of tumor growth in the Brequinar-treated group compared to the vehicle-treated group. Body weight was also monitored to assess toxicity.
Gemcitabine In Vivo Efficacy Study in MIA PaCa-2 Xenograft Model
-
Cell Line: MIA PaCa-2 human pancreatic carcinoma cells were used for this study.[1]
-
Animal Model: Six-week-old BALB/c nude mice were used as the host for the xenografts.[1]
-
Tumor Implantation: A suspension of 1 x 107 MIA PaCa-2 cells was injected subcutaneously into the neck region of each mouse.[1]
-
Treatment Groups: The animals were divided into a Gemcitabine treatment group and a control group.[1]
-
Drug Administration: Gemcitabine was administered via intraperitoneal injection at a dose of 100 mg/kg twice a week.[1]
-
Efficacy Assessment: Tumor dimensions (width, length, and height) were measured using an external caliper every 5 days. Tumor volume was calculated using the formula: Volume (mm³) = (width × length × height) / 2. The study duration was 25 days of treatment.[1]
Mechanism of Action: DHODH Inhibition
Brequinar functions by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital for DNA and RNA replication. By blocking DHODH, Brequinar depletes the cellular pool of pyrimidines, thereby arresting cell proliferation. This mechanism is particularly effective in rapidly dividing cancer cells that have a high demand for nucleotides.
References
A Comparative Analysis of the Therapeutic Index of Novel Dihydropyrimidine Derivatives in Oncology
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with improved efficacy and reduced toxicity is a cornerstone of modern drug discovery. Dihydropyrimidine (DHPM) derivatives have emerged as a promising class of compounds, exhibiting a wide range of pharmacological activities, including potent anti-cancer properties.[1][2] A critical parameter in the evaluation of any potential chemotherapeutic agent is its therapeutic index, a measure of its selectivity for cancer cells over healthy cells. This guide provides a comparative assessment of the therapeutic index of several novel dihydropyrimidine derivatives, supported by experimental data and detailed methodologies.
Quantitative Assessment of Cytotoxicity and Therapeutic Index
The therapeutic index, in the context of in vitro studies, is often represented by the selectivity index (SI). This is calculated as the ratio of the cytotoxic concentration against normal cells (CC50) to the inhibitory concentration against cancer cells (IC50). A higher SI value indicates greater selectivity and a more promising therapeutic window.
The following table summarizes the cytotoxic activity and selectivity index of various novel dihydropyrimidine derivatives against different cancer cell lines, with comparisons to established anti-cancer drugs where available.
| Compound ID | Cancer Cell Line | IC50 (µM) | Normal Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Novel DHPM Derivative D2 | A549 (Lung Carcinoma) | 3.60 | PBMCs | > 550 | > 152 | [2] |
| Novel DHPM Derivative 15 | A-549 (Lung Carcinoma) | 0.035 | MCF-10A (Non-tumorigenic breast epithelial) | > 50 | > 1428 | [3] |
| Novel DHPM Derivative 12 | A-549 (Lung Carcinoma) | 0.037 | MCF-10A (Non-tumorigenic breast epithelial) | > 50 | > 1351 | [3] |
| Monastrol Analogue 5l | A549 (Lung Carcinoma) | 18.65 | - | - | - | [4] |
| Monastrol Analogue 5d | MCF-7 (Breast Cancer) | 60.09 | - | - | - | [5] |
| Erlotinib (Reference Drug) | A-549 (Lung Carcinoma) | 0.033 | - | - | - | [3] |
| Doxorubicin (Reference Drug) | T47D (Breast Cancer) | 3.33 µg/mL | - | - | - | [6] |
Note: Direct comparison between studies should be made with caution due to variations in experimental conditions. The absence of data for normal cell lines in some studies precludes the calculation of a selectivity index.
Experimental Protocols
A precise and reproducible methodology is paramount for the accurate assessment of a compound's cytotoxic effects. The most frequently cited method for determining the IC50 and CC50 values in the reviewed literature is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[6]
-
Cell Seeding: Cancer or normal cells are seeded in a 96-well plate at a density of approximately 1x10^5 cells per well and incubated for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the dihydropyrimidine derivatives (e.g., ranging from 25 to 550 µM) and incubated for a period of 24 to 72 hours at 37°C in a 5% CO2 atmosphere.[2][6]
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 1 mg/mL) is added to each well. The plate is then incubated for another 4 hours.[6]
-
Formazan Solubilization: Following the second incubation, the MTT-containing medium is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.[6]
-
Absorbance Measurement: The absorbance of the solution in each well is measured using an ELISA plate reader at a wavelength of 590 or 595 nm.[2][6]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the cell viability against the compound concentration.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in assessing these novel compounds, the following diagrams illustrate a typical experimental workflow and a key signaling pathway targeted by many dihydropyrimidine derivatives.
Caption: Workflow for assessing the in vitro therapeutic index of novel compounds.
Many dihydropyrimidine derivatives, including the well-studied compound Monastrol, exert their anti-cancer effects by targeting the mitotic kinesin Eg5.[1][4] Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division. Inhibition of Eg5 leads to cell cycle arrest and subsequent apoptosis.
Caption: Simplified signaling pathway of Eg5 inhibition by dihydropyrimidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel 3,4‐Dihydropyrimidine Derivatives, Cytotoxic Activity Evaluation, Apoptosis, Molecular Docking Studies, and MD Simulations | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ojs.ummada.ac.id [ojs.ummada.ac.id]
Comparative analysis of the binding modes of different pyrimidine-5-carboxamide inhibitors
A Comprehensive Guide to the Binding Modes of Pyrimidine-5-Carboxamide Inhibitors
The pyrimidine ring is a foundational scaffold in medicinal chemistry, present in the natural nucleobases uracil, thymine, and cytosine, as well as in numerous synthetic therapeutic agents.[1][2] The pyrimidine-5-carboxamide moiety, in particular, has emerged as a "privileged" structure in the design of enzyme inhibitors, especially for protein kinases.[3] These inhibitors often function by forming key hydrogen bonds with the hinge region of the kinase domain, a conserved structural element critical for ATP binding.[3] Understanding the precise binding modes of these compounds is crucial for optimizing their potency, selectivity, and overall drug-like properties.
This guide provides a comparative analysis of the binding modes of different pyrimidine-5-carboxamide inhibitors, supported by quantitative data and detailed experimental protocols for their characterization.
Comparative Analysis of Inhibitor Binding Modes
The versatility of the pyrimidine-5-carboxamide scaffold allows it to be adapted to target a wide range of enzymes by modifying the substituents at various positions on the pyrimidine ring. These modifications influence the inhibitor's interaction with the specific amino acid residues lining the enzyme's active site.
1. Spleen Tyrosine Kinase (Syk) Inhibitors: Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various hematopoietic cells, making it an attractive therapeutic target for allergic and inflammatory diseases.[4][5] In the development of 4-anilinopyrimidine-5-carboxamides as Syk inhibitors, studies revealed that an aminoethylamino group at the C2 position of the pyrimidine ring was crucial for potent inhibitory activity.[4] Furthermore, a meta-substituted anilino moiety at the C4 position was found to be optimal.[4] These compounds demonstrated high selectivity for Syk over other kinases like ZAP-70 and c-Src.[4]
2. Salt-Inducible Kinase (SIK) Inhibitors: SIKs are involved in inflammatory processes, and their inhibition is a promising strategy for treating inflammatory bowel disease (IBD).[6] Starting from the known SIK inhibitor HG-9-91-01, researchers designed and synthesized a series of pyrimidine-5-carboxamide derivatives to improve its drug-like properties.[6] The most promising compound, 8h , showed favorable activity and selectivity for SIK1/2, excellent metabolic stability, and enhanced in vivo exposure.[6] Mechanistic studies confirmed that it up-regulated the anti-inflammatory cytokine IL-10 while reducing the pro-inflammatory cytokine IL-12.[6]
3. Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) Inhibitors: HIF-PHD inhibitors are being developed for the treatment of anemia associated with chronic kidney disease.[7] A series of 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide inhibitors were found to be potent, selective, and orally bioavailable.[7][8] X-ray crystallography studies of these inhibitors in complex with PHD2 revealed that the pyrazole ring occupies the 2-oxoglutarate (2OG) binding pocket and chelates the active site metal ion in a bidentate fashion.[8] The biphenyl group of the inhibitor extends into a hydrophobic pocket formed by Trp-258, Trp-389, and Phe-391, while also interacting with the catalytically important Arg-322 residue.[8]
Quantitative Data on Inhibitor Binding
The following table summarizes the binding affinities and key interactions of representative pyrimidine-5-carboxamide inhibitors against their respective targets.
| Target Enzyme | Inhibitor Scaffold/Compound | Binding Affinity (IC₅₀ / K_d) | Key Binding Interactions & Structural Insights |
| Spleen Tyrosine Kinase (Syk) | 4-Anilinopyrimidine-5-carboxamide (Compound 9a) | ID₅₀ = 13 mg/kg (in vivo)[4] | The aminoethylamino moiety at the C2 position is important for activity. A meta-substituted anilino group at the C4 position is preferred. Shows high selectivity against other kinases.[4] |
| Salt-Inducible Kinases (SIK1/2) | Pyrimidine-5-carboxamide derivative (Compound 8h) | Potent activity and selectivity on SIK1/2 | Developed via molecular hybridization to improve the drug-like properties of a known SIK inhibitor. Demonstrates excellent metabolic stability and in vivo exposure.[6] |
| HIF Prolyl Hydroxylase (PHD) | 4-Hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide | Potent PHD inhibition | The pyrazole ring chelates the active site metal. A biphenyl group projects into a hydrophobic pocket (Trp-258, Trp-389, Phe-391). Interacts with the key catalytic residue Arg-322.[8] |
| Tropomyosin Receptor Kinase A (TrkA) | Pyrazolo[1,5-a]pyrimidine derivatives (Compounds 10 & 11) | IC₅₀ = 0.2 nM and 0.4 nM, respectively | The carboxamide moiety at the C3 position significantly enhances TrkA inhibition. Substituting alcohol or N-heterocyclic groups at the carboxamide's NH further boosts activity.[9] |
| Checkpoint Kinase 1 (CHK1) | Pyrazolo[1,5-a]pyrimidine derivatives | R²_pred = 0.7 (QSAR model)[10] | Molecular docking indicates key hydrogen bonding interactions with residues such as Cys87, Glu91, and Glu85. Interactions with Leu84 and Asn135 in the binding site are also critical for inhibitor binding.[10] |
Experimental Protocols
Characterizing the binding of an inhibitor to its target requires a combination of biophysical and structural biology techniques.
X-ray Crystallography for Protein-Ligand Complex Determination
X-ray crystallography provides high-resolution structural information of a protein-ligand complex, revealing atomic-level details of the binding interactions.[11] A co-crystal is formed when the target protein is crystallized from a solution that also contains the ligand.[11][12]
Methodology:
-
Protein Expression and Purification: Express the target protein in a suitable system (e.g., E. coli, insect, or mammalian cells) and purify to >95% homogeneity using chromatography techniques.
-
Co-crystallization Screening:
-
Mix the purified protein with a molar excess of the pyrimidine-5-carboxamide inhibitor.
-
Use robotic or manual methods to set up crystallization trials using techniques like hanging-drop or sitting-drop vapor diffusion.[13] Screen a wide range of conditions (precipitants, pH, temperature) from commercial or custom screens.[13]
-
Alternatively, soak pre-grown crystals of the apo-protein in a solution containing the inhibitor.[14]
-
-
Crystal Optimization and Harvesting: Optimize initial crystal hits by refining precipitant concentration, pH, and inhibitor concentration. Harvest the best-diffracting crystals using cryo-loops and flash-cool them in liquid nitrogen, often with a cryoprotectant.
-
Data Collection and Processing:
-
Expose the crystal to a high-intensity X-ray beam at a synchrotron source.[13]
-
Collect diffraction data as the crystal is rotated.
-
Process the diffraction images to determine the unit cell parameters, space group, and integrated reflection intensities.
-
-
Structure Solution and Refinement:
-
Solve the phase problem using methods like molecular replacement if a homologous structure exists.
-
Build an initial model of the protein-ligand complex into the electron density map.
-
Refine the model against the experimental data to improve its fit and geometry, resulting in the final high-resolution structure.[15]
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[16][17]
Methodology:
-
Sample Preparation:
-
Prepare the purified target protein and the inhibitor in identical, degassed buffer to minimize heat of dilution effects.[18]
-
Accurately determine the concentrations of both the protein and the ligand.
-
-
Instrument Setup:
-
The ITC instrument consists of a reference cell (containing buffer) and a sample cell (containing the protein solution), both maintained at a constant temperature.[16]
-
-
Titration:
-
Load the inhibitor solution into a computer-controlled syringe.
-
Perform a series of small, sequential injections of the inhibitor into the sample cell containing the protein.[17]
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection.
-
-
Data Analysis:
-
The raw data appears as a series of heat-flow peaks corresponding to each injection.
-
Integrating the area under these peaks yields the heat change per injection.
-
Plotting the heat change per mole of injectant against the molar ratio of ligand to protein generates a binding isotherm.
-
Fit this isotherm to a suitable binding model to extract the thermodynamic parameters (K_d, n, ΔH, ΔS).[18]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that monitors molecular interactions in real-time, providing kinetic data (association rate k_a, dissociation rate k_d) and affinity data (K_D).[19][20]
Methodology:
-
Sensor Chip Preparation:
-
Immobilize the purified target protein (the ligand) onto the surface of a sensor chip, typically a gold-coated surface with a carboxymethylated dextran matrix.[21]
-
The analyte (the pyrimidine-5-carboxamide inhibitor) is prepared in a running buffer.
-
-
Binding Measurement:
-
Flow the running buffer over the sensor surface to establish a stable baseline.
-
Inject the inhibitor solution (analyte) at various concentrations over the immobilized protein surface.
-
Binding of the inhibitor to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[21][22]
-
-
Data Acquisition (Sensorgram): The output is a sensorgram, a plot of RU versus time.[22]
-
Association Phase: The signal increases as the inhibitor binds to the protein.
-
Steady-State: A plateau is reached where the rates of association and dissociation are equal.
-
Dissociation Phase: The signal decreases as the buffer replaces the inhibitor solution, and the bound inhibitor dissociates.
-
-
Data Analysis:
-
Fit the association and dissociation curves from multiple analyte concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the rate constants k_a and k_d.
-
The equilibrium dissociation constant (K_D) is calculated as the ratio k_d/k_a.[23]
-
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has become a powerful tool for determining the structures of large, complex, or flexible protein-ligand complexes that are difficult to crystallize.[24][25][26]
Methodology:
-
Sample and Grid Preparation:
-
Vitrification: Plunge-freeze the grid into liquid ethane, which is cooled by liquid nitrogen. This traps the complexes in a thin layer of vitreous (non-crystalline) ice, preserving their native structure.[27]
-
Data Collection:
-
Load the vitrified grid into a transmission electron microscope.
-
Collect thousands of digital images (micrographs) of the randomly oriented particles.
-
-
Image Processing and 3D Reconstruction:
-
Use specialized software to select individual particle images from the micrographs.
-
Align and classify the 2D particle images based on their orientation.
-
Combine the 2D classes to reconstruct a 3D electron density map of the complex.[28]
-
-
Model Building and Analysis: Build an atomic model of the protein and the bound inhibitor into the 3D map and refine it. This allows for visualization of the binding mode.
Visualizations
Signaling Pathway
Caption: Simplified Syk signaling pathway initiated by BCR activation and its inhibition by a pyrimidine-5-carboxamide inhibitor.
Experimental Workflow
Caption: General workflow for the comparative analysis of inhibitor binding modes, from initial screening to lead optimization.
Structure-Activity Relationship (SAR) Logic
Caption: Logical diagram illustrating the structure-activity relationship (SAR) for a typical pyrimidine-5-carboxamide inhibitor.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 2. Thiamine - Wikipedia [en.wikipedia.org]
- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural requirements of pyrimidine, thienopyridine and ureido thiophene carboxamide-based inhibitors of the checkpoint kinase 1: QSAR, docking, molecular dynamics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 21. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 22. criver.com [criver.com]
- 23. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. creative-biostructure.com [creative-biostructure.com]
- 26. Cryo-EM as a powerful tool for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 28. An optimized protocol for acquiring and processing cryo-EM data of human 26S proteasome with M1-Ub6 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-({[3,5-bis(trifluoromethyl)phenyl]methyl}amino)-N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide
For Immediate Reference by Laboratory and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-({[3,5-bis(trifluoromethyl)phenyl]methyl}amino)-N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of halogenated organic compounds, which should be considered the primary hazard class for this substance due to its trifluoromethyl groups.
Hazard and Exposure Summary
Due to the lack of specific toxicological data, this compound should be handled with the utmost care, assuming it is hazardous. The trifluoromethyl groups classify it as a halogenated organic compound, which often requires disposal via regulated hazardous waste incineration.[1] The table below summarizes the assumed hazards and necessary precautions.
| Hazard Category | Assumed Risk & Rationale | Recommended Personal Protective Equipment (PPE) |
| Toxicity | Unknown. Assumed to be toxic if inhaled, ingested, or absorbed through the skin. Many novel chemical entities have potent biological effects. | Chemical-resistant gloves (e.g., nitrile, neoprene), safety goggles or a face shield, and a laboratory coat are mandatory.[2][3][4] |
| Reactivity | Unknown. Should not be mixed with strong acids, bases, or oxidizing agents to avoid uncontrolled reactions. | Standard laboratory PPE. Store separately from incompatible materials.[5][6] |
| Environmental | Halogenated organic compounds can be persistent in the environment. Must be disposed of as hazardous waste to prevent environmental contamination.[1] | Not applicable for direct handling, but crucial for disposal protocol. |
| Flammability | Unknown. While many halogenated solvents are non-flammable, this should not be assumed. Keep away from ignition sources.[7] | Standard laboratory PPE. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of the specified compound, from initial handling to final waste collection.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the compound, ensure you are wearing the appropriate PPE: a laboratory coat, chemical-resistant gloves (nitrile or neoprene are recommended), and safety goggles.[2][3][4]
-
All handling of the solid compound or its solutions, including weighing and transfer, should be conducted within a certified chemical fume hood to minimize inhalation risk.[5]
2. Waste Segregation:
-
This compound must be treated as halogenated organic waste .[1]
-
Do not mix this waste with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[8][9]
-
Similarly, do not mix with aqueous, acidic, or basic waste streams.[8][9]
3. Waste Collection and Labeling:
-
Solid Waste:
-
Collect solid 2-({[3,5-bis(trifluoromethyl)phenyl]methyl}amino)-N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, compatible, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with organic compounds (e.g., polyethylene).[5]
-
-
Liquid Waste (Solutions):
-
Labeling:
-
Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[7][8][10]
-
The label must include:
-
The full chemical name: "2-({[3,5-bis(trifluoromethyl)phenyl]methyl}amino)-N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide"
-
The words "Hazardous Waste" and "Halogenated Organic Waste".[7][9]
-
An accurate list of all constituents and their approximate percentages.[10]
-
The primary hazards (e.g., "Toxic," "Irritant").
-
-
4. Storage of Hazardous Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA), which is typically within or near the laboratory.[8][11]
-
The SAA should be in a well-ventilated area, away from ignition sources, and in secondary containment to prevent spills.[5][11]
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA.
5. Arranging for Disposal:
-
Once the waste container is nearly full (approximately 90% capacity to allow for expansion), arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[12]
-
Follow your institution's specific procedures for requesting a chemical waste pickup, which may involve an online form or a phone call.[8][10]
-
Do not dispose of this chemical down the drain or in the regular trash.[5][9]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-({[3,5-bis(trifluoromethyl)phenyl]methyl}amino)-N-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxamide.
References
- 1. bucknell.edu [bucknell.edu]
- 2. hazclear.com [hazclear.com]
- 3. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 4. protectivecoverall.com [protectivecoverall.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. youtube.com [youtube.com]
- 11. google.com [google.com]
- 12. ethz.ch [ethz.ch]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
